molecular formula C15H21NO4 B166274 Metalaxyl-M CAS No. 70630-17-0

Metalaxyl-M

カタログ番号: B166274
CAS番号: 70630-17-0
分子量: 279.33 g/mol
InChIキー: ZQEIXNIJLIKNTD-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Metalaxyl-M (CAS 70630-17-0), also known as mefenoxam, is the biologically active R-enantiomer of the racemic compound metalaxyl, consisting of a minimum of 97% of the R-enantiomer . This systemic fungicide exhibits both curative and protective action by specifically inhibiting RNA polymerase I in target pathogens, thereby disrupting fungal nucleic acid synthesis and ribosomal RNA biosynthesis . It is highly effective against soil- and air-borne diseases caused by oomycetes, including Pythium , Phytophthora , Peronospora , and various downy mildews . Researchers value this compound for studying disease control in multiple crops such as potatoes, tomatoes, grapes, sunflowers, and spinach , with application methods including seed treatment, foliar application, and soil drenching . This compound belongs to the phenylamide fungicide group (FRAC code 4) , and its mobility within plant tissues allows for comprehensive protection against pathogenic infections. This compound is characterized by high water solubility (26,000 mg/L at 20°C) and moderate persistence in soil, with degradation studies indicating the R-enantiomer degrades more quickly than the S-form , making it particularly valuable for environmental fate research. Proper storage conditions require temperatures below -18°C in a dry environment . This product is intended for laboratory research use only in diagnostic and in vivo testing, and is not certified for human or veterinary therapeutic applications .

特性

IUPAC Name

methyl (2R)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEIXNIJLIKNTD-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8032671
Record name Metalaxyl-M
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Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70630-17-0
Record name (R)-Metalaxyl
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Record name Metalaxyl-M [ISO:BSI]
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Record name Metalaxyl-M
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Record name D-Alanine, N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-, methyl ester
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Record name METALAXYL-M
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metalaxyl-M on Oomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is a highly effective and systemic agent used to control diseases caused by oomycetes, a group of destructive plant pathogens. Its mode of action is characterized by a high degree of specificity, targeting a fundamental process in oomycete physiology: ribosomal RNA (rRNA) synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its primary target, the biochemical consequences of its action, and the mechanisms of resistance that have evolved in oomycete populations. This document also includes quantitative data on its efficacy, detailed experimental protocols for studying its mechanism of action, and visual diagrams of the key pathways and workflows.

Introduction to this compound and Phenylamide Fungicides

This compound, also known as mefenoxam, belongs to the phenylamide class of fungicides.[1] It is the more biologically active isomer of metalaxyl, a racemic mixture of R- and S-enantiomers.[1] This enhanced activity allows for lower application rates compared to the racemic mixture.[1] Phenylamides are renowned for their systemic properties, enabling them to be absorbed by the plant and translocated throughout its tissues, providing both curative and preventative protection against oomycete pathogens such as Phytophthora, Pythium, and Plasmopara species.[1][2] The primary mode of action for this class of fungicides is the specific inhibition of rRNA synthesis, a process critical for protein production and cell growth in oomycetes.[3][4][5]

The Molecular Target: Oomycete RNA Polymerase I

The primary molecular target of this compound is the nuclear RNA polymerase I (Pol I), a multi-subunit enzyme exclusively responsible for the transcription of ribosomal RNA genes.[2][4] In oomycetes, this enzyme is crucial for the production of the large ribosomal subunit RNA, a key component of ribosomes. The largest subunit of RNA polymerase I, designated as RPA190, has been identified as the specific binding site for phenylamide fungicides, including this compound.[6]

Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

This compound exerts its fungicidal effect by binding to the RPA190 subunit of the RNA polymerase I complex. This binding event interferes with the enzyme's ability to transcribe rDNA into rRNA. The immediate consequence is a rapid and potent inhibition of rRNA synthesis.[7] Studies have shown that RNA synthesis is strongly inhibited within minutes of exposure to metalaxyl.[7] Specifically, the synthesis of ribosomal RNA is affected more significantly (over 90% inhibition) than that of transfer RNA (tRNA) or messenger RNA (mRNA).[7]

The disruption of rRNA synthesis sets off a cascade of downstream cellular events:

  • Cessation of Ribosome Biogenesis: Without a continuous supply of new rRNA, the assembly of new ribosomes in the nucleolus is halted.

  • Inhibition of Protein Synthesis: The depletion of the ribosome pool leads to a rapid decline in the overall rate of protein synthesis. This inhibition of protein synthesis becomes significant a few hours after the initial inhibition of RNA synthesis.[7]

  • Suppression of Growth and Development: The inability to synthesize essential proteins leads to the cessation of mycelial growth and the inhibition of spore germination, effectively stopping the progression of the disease.[5]

cluster_MetalaxylM This compound Action cluster_Oomycete Oomycete Cell MetalaxylM This compound RNAP_I RNA Polymerase I (RPA190 subunit) MetalaxylM->RNAP_I Binds to and inhibits rRNA Ribosomal RNA (rRNA) Synthesis RNAP_I->rRNA Transcription rDNA Ribosomal DNA (rDNA) rDNA->RNAP_I Ribosome Ribosome Biogenesis rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Growth Mycelial Growth & Spore Germination Protein->Growth Inhibition->rRNA Inhibition

Figure 1: Mechanism of Action of this compound on Oomycetes.

Quantitative Data on Efficacy

The efficacy of this compound is typically quantified by determining the effective concentration required to inhibit 50% of mycelial growth (EC50). These values vary depending on the oomycete species and the sensitivity of the isolate.

Table 1: EC50 Values of this compound for Sensitive Isolates of Various Oomycete Species

Oomycete SpeciesEC50 Range (µg/mL)Reference(s)
Phytophthora infestans (sensitive)0.01 - 1.0[1]
Phytophthora capsici (sensitive)0.12 - 1.1[8]
Phytophthora erythroseptica (sensitive)~0.5[1]
Pythium ultimum var. sporangiiferum0.05 - 1.30[5][9]
Pythium aphanidermatum1.19 - 3.12[5][9]
Plasmopara viticola (sensitive)<10 (MIC)[10]

Table 2: EC50 Values for this compound Resistant Oomycete Isolates

Oomycete SpeciesEC50 Range (µg/mL)Reference(s)
Phytophthora infestans (resistant)>100[8]
Phytophthora capsici (resistant)3 - 863[8]
Phytophthora erythroseptica (highly resistant)>100[1]
Plasmopara viticola (resistant)>100 (MIC)[10]

Mechanisms of Resistance

The development of resistance to this compound is a significant concern in disease management.[1] The primary mechanism of resistance involves modifications to the target site.

  • Target Site Modification: Mutations in the RPA190 gene, which encodes the largest subunit of RNA polymerase I, are a major cause of resistance.[2][3] Several specific amino acid substitutions have been identified in resistant isolates of Phytophthora infestans, including V1476G, P980S, and F382Y.[2] The number of mutations in the RPA190 gene has been shown to be positively correlated with the EC50 values.[2] However, it is important to note that not all resistant isolates possess these mutations, suggesting that other resistance mechanisms exist.[3][4]

  • Other Potential Mechanisms: While target site modification is the most well-documented mechanism, other factors may contribute to resistance, such as increased efflux of the fungicide or enzymatic detoxification. However, more research is needed to fully elucidate these alternative mechanisms in oomycetes.

Experimental Protocols

Determination of EC50 Values using Amended Agar Medium

This protocol is a standard method to determine the EC50 value of a fungicide against an oomycete.

Materials:

  • Oomycete culture

  • Appropriate culture medium (e.g., V8 juice agar, corn meal agar)

  • This compound stock solution

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare the culture medium and autoclave.

  • Allow the medium to cool to approximately 50-60°C.

  • Prepare a series of this compound concentrations by adding the appropriate amount of stock solution to the molten agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control with no fungicide.

  • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing oomycete culture, take mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each petri dish.

  • Incubate the plates at the optimal temperature for the specific oomycete in the dark.

  • Measure the radial growth of the mycelium at regular intervals until the control plate is nearly covered.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[11]

start Start prep_media Prepare and Autoclave Culture Medium start->prep_media cool_media Cool Medium to 50-60°C prep_media->cool_media amend_media Amend Medium with Serial Dilutions of this compound cool_media->amend_media pour_plates Pour into Petri Dishes amend_media->pour_plates inoculate Inoculate with Mycelial Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure_growth Measure Radial Growth incubate->measure_growth calculate_inhibition Calculate Percent Growth Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 Value calculate_inhibition->determine_ec50 end End determine_ec50->end

Figure 2: Workflow for EC50 Determination using Amended Agar Medium.
In Vitro Transcription Assay with Oomycete RNA Polymerase I (Adapted)

This protocol is adapted from established methods for other eukaryotes and can be used to directly assess the inhibitory effect of this compound on oomycete RNA polymerase I activity.

Materials:

  • Purified oomycete RNA polymerase I

  • DNA template containing an oomycete rRNA promoter

  • Reaction buffer (containing HEPES, KCl, MgCl2, DTT)

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

  • This compound stock solution

  • Stop solution (containing EDTA, SDS)

  • Phenol:chloroform

  • Ethanol

  • Denaturing polyacrylamide gel

  • Phosphorimager or autoradiography film

Procedure:

  • Isolate and purify active RNA polymerase I from the target oomycete. This is a complex procedure that typically involves cell lysis, ammonium sulfate precipitation, and multiple chromatography steps.

  • Set up the transcription reaction by combining the purified RNA polymerase I, the DNA template, and the reaction buffer.

  • Add different concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Initiate the transcription by adding the ribonucleoside triphosphates, including the radiolabeled rNTP.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reactions by adding the stop solution.

  • Extract the RNA transcripts using phenol:chloroform and precipitate with ethanol.

  • Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the amount of transcript produced in each reaction using a phosphorimager or autoradiography.

  • Calculate the percentage of inhibition of transcription for each this compound concentration and determine the IC50 value.

Ribosomal RNA Synthesis Inhibition Assay using ³H-Uridine Incorporation

This assay measures the effect of this compound on the overall rate of rRNA synthesis in living oomycete mycelia.

Materials:

  • Liquid culture of the target oomycete

  • [³H]-Uridine (radiolabeled precursor for RNA synthesis)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow the oomycete in a liquid culture medium to the desired growth phase.

  • Aliquot the mycelial culture into separate flasks.

  • Add different concentrations of this compound to the flasks. Include a control with no inhibitor.

  • Incubate for a short period to allow the fungicide to take effect.

  • Add a pulse of [³H]-Uridine to each flask and incubate for a defined period (e.g., 15-30 minutes) to allow for its incorporation into newly synthesized RNA.

  • Harvest the mycelia by filtration.

  • Wash the mycelia to remove unincorporated [³H]-Uridine.

  • Lyse the cells and precipitate the macromolecules (including RNA) using cold TCA.

  • Collect the precipitate on a filter and wash with TCA.

  • Measure the amount of radioactivity incorporated into the precipitate using a scintillation counter.

  • The amount of radioactivity is proportional to the rate of RNA synthesis. Calculate the percentage of inhibition for each this compound concentration.

Conclusion

This compound is a potent and specific inhibitor of oomycete growth, acting through the targeted disruption of ribosomal RNA synthesis via its interaction with RNA polymerase I. This precise mechanism of action makes it a valuable tool for the control of oomycete-incited plant diseases. However, the emergence of resistance, primarily through mutations in the target enzyme, underscores the importance of resistance management strategies. A thorough understanding of its molecular mechanism, as detailed in this guide, is essential for the continued effective use of this compound and for the development of new and improved oomycete control agents.

References

An In-depth Technical Guide to Metalaxyl-M (C₁₅H₂₁NO₄)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metalaxyl-M, the R-enantiomer of metalaxyl, is a high-efficacy, systemic phenylamide fungicide with the chemical formula C₁₅H₂₁NO₄. It offers targeted control of plant diseases caused by Oomycete pathogens, such as those from the Pythium and Phytophthora genera.[1][2] Its specific mode of action involves the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I, a mechanism that provides both protective and curative effects in a wide range of agricultural and horticultural crops.[1][3][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, biological activity, toxicological profile, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid or viscous liquid.[5][6] As the biologically active enantiomer, it provides the same level of disease control as racemic metalaxyl but at significantly lower application rates.[5][7] This increased efficiency reduces the chemical load on the environment.[3] Key quantitative data are summarized in Table 1.

PropertyValueReference
Chemical Formula C₁₅H₂₁NO₄[4][5]
Molecular Weight 279.33 g/mol [4][8][9]
CAS Number 70630-17-0[4][6]
IUPAC Name methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate[4][6]
Appearance White crystalline solid / Pale yellow, clear viscous liquid[5][6]
Melting Point 71.8-72.3 °C (for racemic Metalaxyl)[10]
Boiling Point Decomposes at ~270°C[6]
Water Solubility 26 g/L at 25°C[6]
Vapor Pressure 3.3 x 10⁻³ Pa at 25°C[6]
Log P (Octanol/Water) 1.71[6]

Mechanism of Action

The primary mode of action for this compound is the specific inhibition of protein synthesis in Oomycete fungi by interfering with the synthesis of ribosomal RNA.[4][11] It selectively targets the fungal RNA polymerase I enzyme, which is responsible for transcribing rDNA into rRNA, a critical component of ribosomes.[1][3][12] By disrupting this process, this compound halts the production of new ribosomes, which in turn stops protein synthesis and prevents further fungal growth, including spore germination and mycelial development.[3][13][14] This targeted action is highly selective for Oomycetes and does not affect beneficial fungi.[1]

Metalaxyl_M_MoA Diagram 1: Mechanism of Action of this compound cluster_cell Oomycete Cell M This compound Target RNA Polymerase I (rDNA Transcription) M->Target Inhibits rRNA rRNA Synthesis Target->rRNA Ribosomes Ribosome Biogenesis rRNA->Ribosomes Death Cell Death rRNA->Death Inhibition leads to Protein Protein Synthesis Ribosomes->Protein Growth Fungal Growth (Mycelia, Spores) Protein->Growth

Diagram 1: Inhibition of rRNA synthesis by this compound in Oomycetes.

Chemical Synthesis Overview

The industrial synthesis of this compound involves a multi-step process. A common route begins with the alkylation of 2,6-dimethylaniline (2,6-xylidine) with a chiral methyl 2-bromopropionate derivative to form the key D-alaninate intermediate.[15] This intermediate is then acylated by reacting it with methoxyacetyl chloride.[15][16] The final step is a purification process to ensure a high concentration of the active R-enantiomer, typically achieving a purity of at least 97%.[17]

Metalaxyl_M_Synthesis Diagram 2: Simplified Synthesis Workflow for this compound P1 2,6-Dimethylaniline S1 Alkylation P1->S1 P2 Methyl (R)-2-bromopropanoate P2->S1 P3 Methoxyacetyl chloride S2 Acylation P3->S2 I1 Intermediate: Methyl (R)-2-[(2,6-dimethylphenyl)amino]propanoate I1->S2 F1 Final Product: This compound S1->I1 S2->F1

Diagram 2: Simplified synthesis workflow for this compound.

Biological Activity and Fungicidal Spectrum

This compound is highly effective against a specific group of plant pathogens, the Oomycetes. It is not effective against true fungi.[1][3] Its systemic properties allow it to be absorbed through the roots, stems, and leaves, and then translocated throughout the plant, protecting both existing tissues and new growth.[1][13] This makes it suitable for various application methods including foliar spray, soil drench, and seed treatment.[3][5]

Target Pathogen GenusCommon Diseases CausedExample Crops
Phytophthora Late Blight, Root Rot, Crown RotPotato, Tomato, Citrus, Avocado
Pythium Damping-off, Root RotVegetables, Ornamentals, Turf
Plasmopara Downy MildewGrapes
Peronospora Downy MildewTobacco, Onions, Hops, Lettuce
Peronosclerospora Downy MildewMaize, Sorghum

Toxicological Profile

This compound exhibits low acute toxicity to mammals, birds, and bees.[5][10] The toxicological data for the racemic mixture (Metalaxyl) is often used for assessment, with the understanding that this compound presents a similar profile.[6][18]

ParameterValueSpeciesReference
Acute Oral LD₅₀ 669 mg/kg (Metalaxyl)Rat[10]
Acute Oral LD₅₀ 566 mg/kg (Metalaxyl)Rat[19]
Acute Dermal LD₅₀ > 3100 mg/kg (Metalaxyl)Rat[10]
Acute Contact LD₅₀ (48h) > 25 µ g/bee Bee[20]
LC₅₀ (14d) 830 mg a.i./kgEarthworm[20]
Aquatic LC₅₀ (96h) > 100 mg/LRainbow Trout, Carp[10]
Human ADI (Group) 0 - 0.08 mg/kg bw(for Metalaxyl & this compound)[6][18]

Experimental Protocols

Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the determination of this compound in technical materials or formulations.

1. Principle: The concentration of this compound is determined by high-performance liquid chromatography using a reversed-phase column and UV detection.

2. Reagents and Materials:

  • This compound reference standard (known purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate or other suitable buffer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

4. Chromatographic Conditions (Typical):

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (e.g., 65:35 v/v).[21]

  • Flow Rate: 1.0 mL/min.[21]

  • Column Temperature: 30°C (or ambient).

  • Detection Wavelength: 210 nm or 275 nm.[21][22]

  • Injection Volume: 10-20 µL.

5. Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve in the mobile phase to prepare a stock solution. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, sonicate if necessary to ensure complete dissolution, and dilute to a final concentration within the calibration range.

  • Analysis: Filter all solutions through a 0.45 µm filter before injection. Inject the calibration standards followed by the sample solutions into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow Diagram 3: General Workflow for HPLC Analysis of this compound start Start prep_std Prepare Calibration Standards start->prep_std prep_smp Prepare Sample Solution start->prep_smp filt_std Filter Standards (0.45 µm) prep_std->filt_std filt_smp Filter Sample (0.45 µm) prep_smp->filt_smp hplc Inject into HPLC System filt_std->hplc filt_smp->hplc data Acquire and Process Chromatographic Data hplc->data calc Generate Calibration Curve & Quantify Sample data->calc end End calc->end

Diagram 3: General workflow for HPLC analysis of this compound.

Conclusion

This compound remains a cornerstone for the management of Oomycete pathogens in modern agriculture. Its high specific activity, systemic properties, and well-defined mechanism of action make it an effective tool for integrated disease management programs.[1][3] Understanding its chemical properties, biological activity, and analytical methodologies is critical for its responsible and effective use in research, development, and crop protection. Continuous monitoring for resistance and adherence to resistance management strategies are essential to preserve its long-term efficacy.[13][15]

References

In-Depth Technical Guide: Metalaxyl-M's Inhibition of Ribosomal RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is a potent and specific inhibitor of ribosomal RNA (rRNA) synthesis in oomycetes, a class of destructive plant pathogens. This technical guide delineates the molecular mechanism of action of this compound, focusing on its targeted inhibition of RNA polymerase I (Pol I), the enzyme responsible for rRNA transcription. This document provides a comprehensive overview of the quantitative effects of this compound on rRNA synthesis, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Targeting RNA Polymerase I

This compound exerts its fungicidal activity by selectively interfering with the synthesis of ribosomal RNA in susceptible oomycetes.[1][2][3] The primary molecular target of this compound is RNA polymerase I, the specialized enzyme that transcribes the large ribosomal RNA precursor (pre-rRNA), which is subsequently processed to form the structural backbone of ribosomes.[4][5] By inhibiting RNA polymerase I, this compound effectively halts ribosome biogenesis, leading to a cessation of protein synthesis and ultimately inhibiting fungal growth and development.[6] This targeted mode of action accounts for its high efficacy against oomycetes such as Phytophthora and Pythium species.[4][5]

Resistance to this compound has been linked to mutations in the gene encoding the largest subunit of RNA polymerase I, RPA190, further confirming this enzyme as the direct target.[7]

Quantitative Inhibition of rRNA Synthesis

Experimental data demonstrates a significant and specific inhibition of rRNA synthesis by metalaxyl. In studies with Phytophthora nicotianae, a concentration of 0.5 µg/mL of metalaxyl resulted in a profound inhibition of RNA synthesis.

Parameter MeasuredOrganismMetalaxyl Concentration (µg/mL)Percent InhibitionReference
Total RNA SynthesisPhytophthora nicotianae0.5~80%[8]
Ribosomal RNA (rRNA) SynthesisPhytophthora nicotianae0.5>90%[8]
Transfer RNA (tRNA) SynthesisPhytophthora nicotianae0.5~55%[8]
Poly(A)-containing RNA SynthesisPhytophthora nicotianae0.5~55%[8]

This table summarizes the differential inhibitory effects of metalaxyl on various RNA species, highlighting the pronounced impact on rRNA synthesis.

OrganismFungicideEC50 (µg/mL) for Mycelial Growth InhibitionReference
Phytophthora cactorum (sensitive isolates)Metalaxyl0.033 - 1.993[5]
Phytophthora cactorum (resistant isolates)Metalaxyl>4,000,000[5]

This table illustrates the effective concentrations of metalaxyl required to inhibit the growth of sensitive and resistant isolates of P. cactorum.

Experimental Protocols

In Vivo Ribosomal RNA Synthesis Assay using [³H]-Uridine Incorporation

This protocol is designed to quantify the rate of rRNA synthesis in oomycete mycelia by measuring the incorporation of a radiolabeled precursor, [³H]-uridine.

Materials:

  • Liquid culture of the target oomycete (e.g., Phytophthora sp.)

  • This compound stock solution (in a suitable solvent like DMSO)

  • [³H]-uridine

  • Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

  • Ethanol, 95%

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Mycelial Culture: Grow the oomycete in a suitable liquid medium to obtain a sufficient quantity of mycelia.

  • Fungicide Treatment: Aliquot the mycelial suspension into culture flasks. Add this compound to achieve the desired final concentrations. Include a solvent control (DMSO) and an untreated control. Incubate under standard growth conditions for a predetermined time.

  • Radiolabeling: Add [³H]-uridine to each flask to a final concentration of 1-5 µCi/mL. Incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized RNA.

  • Harvesting and Lysis: Harvest the mycelia by filtration. Lyse the cells using a suitable method (e.g., grinding in liquid nitrogen, bead beating) in the presence of a lysis buffer.

  • Precipitation of Macromolecules: Add an equal volume of ice-cold 10% TCA to the lysate to precipitate nucleic acids and proteins. Incubate on ice for 30 minutes.

  • Filtration: Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters sequentially with ice-cold 5% TCA and 95% ethanol to remove unincorporated [³H]-uridine and other small molecules.

  • Scintillation Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) or disintegrations per minute (DPM) and normalize to the total amount of RNA or mycelial dry weight. Calculate the percentage of inhibition relative to the untreated control.

In Vitro RNA Polymerase I Activity Assay using [¹⁴C]-UTP Incorporation

This assay measures the activity of isolated RNA polymerase I by quantifying the incorporation of [¹⁴C]-UTP into newly synthesized RNA transcripts using a DNA template.

Materials:

  • Partially purified RNA polymerase I from the target oomycete

  • DNA template containing rRNA genes

  • [¹⁴C]-UTP

  • Unlabeled ATP, GTP, CTP

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

  • This compound stock solution

  • Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Isolation of Nuclei and RNA Polymerase I: Isolate nuclei from oomycete mycelia through differential centrifugation. Further purify RNA polymerase I using column chromatography (e.g., DEAE-sephadex).

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DNA template, unlabeled ATP, GTP, and CTP, and the purified RNA polymerase I enzyme.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a solvent control.

  • Initiation of Transcription: Initiate the reaction by adding [¹⁴C]-UTP. Incubate at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding ice-cold 10% TCA.

  • Collection and Washing of Precipitate: Collect the acid-precipitable material (newly synthesized RNA) on glass fiber filters. Wash the filters with 5% TCA and ethanol.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the rate of [¹⁴C]-UTP incorporation and calculate the percentage of inhibition for each this compound concentration. If a dose-response is performed, calculate the IC50 value.

Visualizations

Signaling Pathway and Molecular Interaction

The primary mechanism of this compound is the direct inhibition of RNA polymerase I, which disrupts the transcription of ribosomal RNA genes. There is currently no strong evidence to suggest the involvement of a complex upstream signaling cascade in the inhibitory action of this compound itself. The fungicide appears to directly interact with the RNA polymerase I enzyme complex.

MetalaxylM_Mechanism cluster_Nucleus Nucleolus rDNA rDNA (Ribosomal DNA) PolI RNA Polymerase I rDNA->PolI Binding pre_rRNA pre-rRNA Transcript Ribosome Ribosome Biogenesis pre_rRNA->Ribosome PolI->pre_rRNA Transcription MetalaxylM This compound MetalaxylM->PolI Inhibition Protein_Synth Protein Synthesis Ribosome->Protein_Synth Fungal_Growth Fungal Growth Protein_Synth->Fungal_Growth

Caption: Molecular mechanism of this compound action.

Experimental Workflow: In Vivo rRNA Synthesis Assay

The following diagram illustrates the workflow for assessing the impact of this compound on rRNA synthesis within living oomycete cells.

InVivo_Workflow start Start: Oomycete Culture treatment Incubate with This compound start->treatment labeling Add [3H]-Uridine (Radiolabeling) treatment->labeling harvest Harvest Mycelia labeling->harvest lysis Cell Lysis harvest->lysis precipitation TCA Precipitation lysis->precipitation filtration Filter and Wash precipitation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: % Inhibition counting->analysis

Caption: Workflow for the in vivo rRNA synthesis inhibition assay.

Conclusion

This compound is a highly specific and effective inhibitor of ribosomal RNA synthesis in oomycetes, acting directly on RNA polymerase I. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study its mechanism of action and to evaluate the efficacy of novel antifungal compounds targeting this essential pathway. The provided visualizations serve to clarify the molecular interactions and experimental procedures involved in the investigation of this compound's fungicidal properties. Further research to elucidate the precise binding site of this compound on the RNA polymerase I complex could provide valuable insights for the development of next-generation oomycete control agents.

References

Decoding the Chiral Potency of Metalaxyl-M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl, a widely utilized phenylamide fungicide, has been a cornerstone in the management of diseases caused by Oomycete pathogens for decades. Its efficacy, however, is not equally distributed between its two enantiomeric forms. The R-enantiomer, known as Metalaxyl-M (or mefenoxam), exhibits significantly higher fungicidal activity, leading to its development as a more potent and environmentally conscious alternative to the racemic mixture. This technical guide provides an in-depth exploration of the biological activities of this compound and its S-enantiomer, offering detailed experimental protocols, quantitative data, and visualizations of its mechanism of action to support further research and development in this area.

Fungicidal Activity of Metalaxyl Enantiomers

The fungicidal potency of Metalaxyl is almost exclusively attributed to the R-enantiomer. This stereoselectivity is evident in the significantly lower concentrations of this compound required to inhibit the growth of various Oomycete pathogens compared to the S-enantiomer.

Table 1: Fungicidal Activity (IC50/EC50) of Metalaxyl Enantiomers against Oomycete Pathogens

Fungal SpeciesR-Metalaxyl (this compound)S-MetalaxylReference
Peronosporales spp.0.1 - 0.3 ppm (IC50)100 ppm (IC50)[1]
Phytophthora infestans (mefenoxam-sensitive)0.568 µg/mL (mean EC50)Not specified
Phytophthora infestans (mefenoxam-resistant)366.5 µg/mL (mean EC50)Not specified
Phytophthora capsici (mefenoxam-sensitive)0.27 µg/mL (mean EC50)Not specified
Phytophthora capsici (mefenoxam-resistant)470.34 µg/mL (mean EC50)Not specified

Phytotoxicity of Metalaxyl Enantiomers

Interestingly, the S-enantiomer of metalaxyl, while largely inactive against fungi, is primarily responsible for the phytotoxic effects observed with the racemic mixture.[1][2] This highlights the importance of using the enantiomerically pure R-form to minimize crop damage.

Table 2: Phytotoxicity of Metalaxyl Enantiomers

AssayR-Metalaxyl (this compound)S-MetalaxylRacemic MetalaxylReference
Pepper Seedling Fresh Weight (at 100 ppm)Significantly higher than controlSignificantly lower than controlSignificantly lower than control[2]
Inhibition of 14C-Leucine Incorporation (at 100 µM, 30 min)29%81%46%[2]

Mechanism of Action: Inhibition of RNA Polymerase I

The primary mode of action for this compound is the specific inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes.[3][4] This is achieved by targeting RNA polymerase I (Pol I), the enzyme responsible for transcribing the large ribosomal RNA genes. The S-enantiomer has minimal to no inhibitory effect on this enzyme.

Resistance to this compound has been linked to mutations in the gene encoding the largest subunit of RNA polymerase I, RPA190. These mutations likely alter the binding site of the fungicide, reducing its inhibitory effect.

Below is a diagram illustrating the proposed mechanism of action.

G cluster_fungal_cell Oomycete Fungal Cell cluster_nucleus Nucleus Metalaxyl_M This compound (R-enantiomer) RNA_Pol_I RNA Polymerase I (RPA190 subunit) Metalaxyl_M->RNA_Pol_I Inhibits rDNA rDNA (ribosomal DNA) pre_rRNA pre-rRNA rDNA->pre_rRNA Transcription Ribosome Ribosome Assembly pre_rRNA->Ribosome Processing Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables Fungal_Growth Fungal Growth Protein_Synthesis->Fungal_Growth Supports RNA_Pol_I->rDNA Binds to Transcription_Factors Transcription Factors Transcription_Factors->RNA_Pol_I Activates S_Metalaxyl S-enantiomer S_Metalaxyl->RNA_Pol_I No significant inhibition

Mechanism of this compound Action

Experimental Protocols

Chiral Separation of Metalaxyl Enantiomers by HPLC

This protocol details a method for the effective separation of R- and S-metalaxyl.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral stationary phase column (e.g., Cellulose-tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Metalaxyl standard (racemic)

  • Samples for analysis

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 70:30 (v/v) ratio.[5] Degas the mobile phase before use.

  • HPLC Conditions:

    • Column: Cellulose-tris(3,5-dimethylphenylcarbamate) coated on silica gel

    • Mobile Phase: n-Hexane:2-Propanol (70:30, v/v)[5]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm[5]

    • Temperature: Ambient

  • Sample Preparation: Dissolve a known amount of the metalaxyl standard or sample in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Injection and Analysis: Inject the prepared sample into the HPLC system. Record the chromatogram and identify the peaks corresponding to the R- and S-enantiomers based on the retention times of the standard.

Fungicidal Activity Assay (In Vitro)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of metalaxyl enantiomers against Oomycete pathogens.

Materials and Equipment:

  • Pure cultures of the target Oomycete pathogen (e.g., Phytophthora infestans)

  • Appropriate culture medium (e.g., V8 juice agar or lima bean agar)

  • Stock solutions of R-metalaxyl and S-metalaxyl in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Media Preparation: Prepare the desired agar medium and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Incorporation of Fungicide: Add the appropriate volumes of the stock solutions of R- and S-metalaxyl to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent only. Pour the amended and control media into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing culture of the pathogen onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific pathogen (e.g., 18-20°C for P. infestans).

  • Data Collection: After a defined incubation period (e.g., 5-7 days), measure the radial growth of the mycelium on each plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the EC50 value using a suitable statistical software.

Pepper Seedling Phytotoxicity Bioassay

This bioassay assesses the phytotoxic effects of metalaxyl enantiomers on the growth of pepper seedlings.

Materials and Equipment:

  • Pepper seeds (e.g., Capsicum annuum)

  • Hoagland and Arnon nutrient solution

  • Stock solutions of R-metalaxyl and S-metalaxyl

  • Growth containers (e.g., hydroponic system or pots with inert substrate)

  • Controlled environment growth chamber

Procedure:

  • Seed Germination: Germinate pepper seeds in a suitable medium until they reach the two-leaf stage.

  • Transplanting: Transfer the seedlings to the growth containers containing Hoagland and Arnon solution.

  • Treatment Application: Add the R- and S-metalaxyl enantiomers to the nutrient solution to achieve a range of concentrations (e.g., 0.1, 1, 10, 100 ppm). Include a control group with no fungicide.

  • Growth Conditions: Maintain the seedlings in a growth chamber with controlled temperature, light, and humidity.

  • Data Collection: After a specified period (e.g., 14 days), harvest the seedlings and measure parameters such as shoot height, root length, and fresh/dry weight.

  • Data Analysis: Compare the growth parameters of the treated plants with the control group to determine the extent of phytotoxicity.

Protein Synthesis Inhibition Assay (14C-Leucine Incorporation)

This assay measures the effect of metalaxyl enantiomers on protein synthesis by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins in citrus mesophyll cells.[2]

Materials and Equipment:

  • Citrus leaves

  • Enzymes for cell wall digestion (e.g., cellulase, pectinase)

  • 14C-Leucine

  • Scintillation counter

  • Stock solutions of R-metalaxyl and S-metalaxyl

Procedure:

  • Isolation of Mesophyll Cells: Isolate mesophyll cells from citrus leaves by enzymatic digestion of the cell walls.

  • Incubation with Fungicide: Pre-incubate the isolated cells with various concentrations of R- and S-metalaxyl for a short period.

  • Radiolabeling: Add 14C-leucine to the cell suspension and incubate for a defined time (e.g., 30-60 minutes).

  • Termination of Incorporation: Stop the incorporation of 14C-leucine by adding a suitable reagent (e.g., trichloroacetic acid).

  • Quantification of Radioactivity: Precipitate the proteins, wash them to remove unincorporated 14C-leucine, and measure the radioactivity of the protein pellet using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each treatment compared to the control (no fungicide).

Conclusion

The enantiomers of metalaxyl exhibit a clear and significant difference in their biological activities. The R-enantiomer, this compound, is a potent inhibitor of RNA polymerase I in Oomycetes, making it a highly effective fungicide. Conversely, the S-enantiomer is largely responsible for the phytotoxicity associated with the racemic mixture. This in-depth understanding of the stereoselective activity of metalaxyl enantiomers is crucial for the development of more effective and safer agricultural products. The detailed protocols and data presented in this guide are intended to facilitate further research into the nuanced interactions of these chiral molecules with biological systems.

References

Synthesis of the R-enantiomer of Metalaxyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metalaxyl, a phenylamide fungicide, is a chiral compound widely used in agriculture to control oomycete pathogens. Its fungicidal activity resides almost exclusively in the R-enantiomer, also known as Metalaxyl-M or Mefenoxam. The use of the enantiopure R-enantiomer allows for a reduction in the required application rates, minimizing the environmental impact. This technical guide provides an in-depth overview of the primary synthetic routes to obtain the R-enantiomer of Metalaxyl, tailored for researchers, scientists, and drug development professionals. The methodologies discussed include the synthesis of the racemic mixture, followed by chiral resolution, as well as asymmetric synthesis and biocatalytic approaches.

Synthesis of Racemic Metalaxyl

The synthesis of racemic Metalaxyl serves as the foundational step for subsequent chiral resolution. The common industrial process involves a two-step sequence starting from 2,6-dimethylaniline.

Synthesis of Racemic Methyl N-(2,6-dimethylphenyl)alaninate

The first step is the N-alkylation of 2,6-dimethylaniline with a methyl 2-halopropionate (e.g., methyl 2-bromopropionate) to yield racemic methyl N-(2,6-dimethylphenyl)alaninate.

Experimental Protocol:

A detailed experimental protocol for a similar continuous-flow process has been described, which can be adapted for batch synthesis. In a typical batch process, 2,6-dimethylaniline is reacted with methyl 2-bromopropionate in the presence of a base, such as sodium bicarbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, washed with water to remove inorganic salts, and the organic layer is concentrated under reduced pressure to yield the crude racemic methyl N-(2,6-dimethylphenyl)alaninate. Purification can be achieved by vacuum distillation.

Acylation to Racemic Metalaxyl

The second step involves the acylation of the synthesized racemic methyl N-(2,6-dimethylphenyl)alaninate with methoxyacetyl chloride.

Experimental Protocol:

According to a patented process, racemic methyl N-(2,6-dimethylphenyl)alaninate is dissolved in a suitable solvent such as toluene, benzene, or dichloromethane.[1] A base, which can be sodium carbonate, potassium carbonate, triethylamine, or pyridine, is added to the solution.[1] A catalytic amount of 4-dimethylaminopyridine (DMAP) is also introduced.[1] Methoxyacetyl chloride is then added dropwise to the stirred solution at room temperature. The reaction is typically allowed to proceed for 1-4 hours.[1] Upon completion, the reaction mixture is washed with water, and the organic layer is extracted with a solvent like diethyl ether. The extract is then concentrated to afford racemic Metalaxyl.[1]

Enantioselective Synthesis of (R)-Metalaxyl

Enantioselective synthesis aims to directly produce the desired R-enantiomer, thus avoiding the need for a resolution step and the generation of the unwanted S-enantiomer. The primary approaches include asymmetric hydrogenation and biocatalytic kinetic resolution.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral enamide precursor is a highly efficient method for the synthesis of (R)-Metalaxyl. This approach utilizes a chiral transition metal catalyst, typically a rhodium complex with a chiral phosphine ligand, to stereoselectively deliver hydrogen to the double bond of the enamide.

General Experimental Protocol for Asymmetric Hydrogenation of Enamides:

The enamide substrate is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a high-pressure reactor. A rhodium precursor, such as [Rh(COD)2]BF4, and a chiral bisphosphine ligand (e.g., a derivative of DuPhos or Josiphos) are added. The reactor is purged with hydrogen and then pressurized to the desired level (typically 1-50 atm). The reaction is stirred at a specific temperature (often ranging from room temperature to 50°C) until the reaction is complete. The enantiomeric excess of the product is determined by chiral chromatography.

Biocatalytic Kinetic Resolution

A highly effective and scalable method for the synthesis of (R)-Metalaxyl involves the enzymatic kinetic resolution of racemic methyl N-(2,6-dimethylphenyl)alaninate. This process utilizes a lipase that selectively hydrolyzes one enantiomer of the racemic ester, allowing for the separation of the desired enantiomer.

Experimental Protocol:

A practical synthesis has been developed using lipase-catalyzed hydrolytic kinetic resolution.[2]

  • Enzymatic Resolution: Racemic methyl N-(2,6-dimethylphenyl)alaninate is suspended in a phosphate buffer (pH 7.0). Lipase PS (from Pseudomonas cepacia) is added, and the mixture is stirred at 30°C. The lipase selectively hydrolyzes the (R)-ester to the corresponding (R)-N-(2,6-dimethylphenyl)alanine acid, leaving the (S)-ester largely unreacted.[2]

  • Separation: The resulting mixture of the (R)-acid and the (S)-ester can be separated by a simple extraction procedure. The (R)-acid is extracted into an aqueous base, while the (S)-ester remains in the organic phase.[2]

  • Esterification of (R)-Acid: The purified (R)-acid is then re-esterified to form (R)-methyl N-(2,6-dimethylphenyl)alaninate. This can be achieved by reacting the acid with methanol in the presence of thionyl chloride, with the reaction being refluxed for 3 hours.[2]

  • Racemization of (S)-Ester: To improve the overall yield, the undesired (S)-ester can be racemized and recycled. This is accomplished by treating the (S)-ester with a mixture of n-butyraldehyde and benzoic acid in toluene.[2]

  • Final Acylation: The enantiomerically pure (R)-methyl N-(2,6-dimethylphenyl)alaninate is then acylated with methoxyacetyl chloride in the presence of sodium bicarbonate in toluene at room temperature for 1 hour to yield (R)-Metalaxyl with an enantiomeric excess of >98%.[2]

Chiral Resolution of Racemic Metalaxyl

An alternative to asymmetric synthesis is the resolution of the racemic mixture of Metalaxyl. This can be achieved through preparative chiral chromatography or diastereomeric crystallization.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC can be used to separate the enantiomers of racemic Metalaxyl. While effective, this method is often more expensive and less scalable than crystallization-based methods for large-scale production.

Experimental Protocol for Analytical Chiral HPLC (Adaptable for Preparative Scale):

The separation of Metalaxyl enantiomers can be achieved on a Chiralcel OJ-H column.[3] A mobile phase consisting of n-hexane, 2-propanol, and acetic acid (e.g., 95:5:0.1, v/v/v) is used.[3] The flow rate and temperature can be optimized to achieve the best resolution. For preparative scale, a larger column diameter and higher flow rates would be employed.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and industrially viable method for chiral resolution.[4] It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by crystallization.

General Experimental Protocol for Diastereomeric Crystallization:

  • Salt Formation: Racemic Metalaxyl, which is a neutral compound, would first need to be hydrolyzed to its corresponding carboxylic acid (Metalaxyl acid). The racemic Metalaxyl acid is then dissolved in a suitable solvent, and an equimolar amount of a chiral amine resolving agent (e.g., (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine) is added to form diastereomeric salts.

  • Crystallization: The solution is then allowed to cool slowly, or an anti-solvent is added to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: The crystals of the desired diastereomer are collected by filtration and can be further purified by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., HCl) to protonate the resolving agent and liberate the enantiomerically pure (R)-Metalaxyl acid. The resolving agent can often be recovered and reused. The (R)-Metalaxyl acid is then esterified to give (R)-Metalaxyl.

Data Summary

The following tables summarize the quantitative data for the different synthetic approaches to (R)-Metalaxyl.

Table 1: Biocatalytic Kinetic Resolution of Methyl N-(2,6-dimethylphenyl)alaninate

EnzymeSubstrate ConcentrationConversionEnantiomeric Excess (e.e.) of (R)-Acid
Lipase PS300 g/L~50%>98%

Data sourced from "Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl".[2]

Table 2: Final Acylation to (R)-Metalaxyl

Starting MaterialYieldEnantiomeric Excess (e.e.)
(R)-Methyl N-(2,6-dimethylphenyl)alaninateQuantitative>98%

Data sourced from "Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl".[2]

Visualizations

The following diagrams illustrate the key synthetic workflows and logical relationships described in this guide.

Synthesis_Overview cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution cluster_asymmetric Asymmetric Synthesis cluster_biocatalytic Biocatalytic Route 2,6-Dimethylaniline 2,6-Dimethylaniline Racemic Precursor Racemic Precursor 2,6-Dimethylaniline->Racemic Precursor Alkylation Racemic Metalaxyl Racemic Metalaxyl Racemic Precursor->Racemic Metalaxyl Acylation Resolved Precursor + S-Ester Resolved Precursor + S-Ester Racemic Precursor->Resolved Precursor + S-Ester Kinetic Resolution R-Metalaxyl + S-Metalaxyl R-Metalaxyl + S-Metalaxyl Racemic Metalaxyl->R-Metalaxyl + S-Metalaxyl Separation Prochiral Precursor Prochiral Precursor R-Metalaxyl R-Metalaxyl Prochiral Precursor->R-Metalaxyl Asymmetric Hydrogenation Resolved Precursor Resolved Precursor Resolved Precursor->R-Metalaxyl Acylation S-Ester S-Ester S-Ester->Racemic Precursor Racemization

Caption: Overview of synthetic routes to (R)-Metalaxyl.

Biocatalytic_Resolution Racemic_Ester Racemic Methyl N-(2,6-dimethylphenyl)alaninate Hydrolysis Selective Hydrolysis Racemic_Ester->Hydrolysis Lipase Lipase PS Lipase->Hydrolysis R_Acid (R)-Acid Hydrolysis->R_Acid S_Ester (S)-Ester Hydrolysis->S_Ester Separation Extraction R_Acid->Separation S_Ester->Separation Esterification Esterification Separation->Esterification (R)-Acid Racemization Racemization Separation->Racemization (S)-Ester Acylation Acylation Esterification->Acylation (R)-Ester Recycle Recycle Racemization->Recycle R_Metalaxyl (R)-Metalaxyl Acylation->R_Metalaxyl Recycle->Racemic_Ester

References

An In-depth Technical Guide to the Systemic Properties of Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is a highly effective systemic fungicide renowned for its specific activity against Oomycete pathogens, such as Phytophthora and Pythium species.[1][2][3] Its systemic nature is a key attribute, allowing for the protection of new growth and untreated plant parts, rendering it a valuable tool in modern agriculture.[4][5] This technical guide provides a comprehensive overview of the systemic properties of this compound, including its uptake, translocation, and distribution within plants, its mode of action, and relevant experimental protocols.

Physicochemical Properties

This compound is the biologically more active isomer of metalaxyl, offering comparable efficacy at lower application rates.[1][6] It is characterized by its high water solubility, a property that significantly influences its mobility within both the plant and the soil.[2][5]

PropertyValueReference
IUPAC Name methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alaninate[7]
CAS No. 70630-17-0[7]
Molecular Formula C₁₅H₂₁NO₄[7]
Molecular Weight 279.33 g/mol [7]
Water Solubility 8,400 mg/L at 22 °C[2][8]
log P (octanol/water) 1.65[8]

Mode of Action

This compound's fungicidal activity stems from its ability to inhibit protein synthesis in target fungi.[7] Specifically, it interferes with the synthesis of ribosomal RNA (rRNA) by targeting and inhibiting RNA polymerase I.[1][3][9] This disruption halts the production of essential proteins, ultimately leading to the cessation of fungal growth and development, including spore germination and mycelial spread.[1][4]

cluster_0 Fungal Cell This compound This compound RNA_Polymerase_I RNA_Polymerase_I This compound->RNA_Polymerase_I Inhibits Fungal_Cell Fungal_Cell rRNA_Synthesis rRNA_Synthesis RNA_Polymerase_I->rRNA_Synthesis Blocks Protein_Synthesis Protein_Synthesis rRNA_Synthesis->Protein_Synthesis Prevents Fungal_Growth_Inhibition Fungal_Growth_Inhibition Protein_Synthesis->Fungal_Growth_Inhibition Leads to Spore_Germination_Inhibition Spore_Germination_Inhibition Fungal_Growth_Inhibition->Spore_Germination_Inhibition Mycelial_Growth_Inhibition Mycelial_Growth_Inhibition Fungal_Growth_Inhibition->Mycelial_Growth_Inhibition

Diagram 1: Mode of Action of this compound.

Systemic Properties: Uptake, Translocation, and Distribution

This compound exhibits robust systemic activity, meaning it is absorbed by the plant and transported throughout its vascular system. This ensures protection of both treated and untreated plant parts, including new growth that emerges after application.[1][4]

Uptake

This compound can be absorbed by various plant parts, including the roots, stems, and leaves.[4][5] This versatility allows for flexible application methods such as soil drenches, seed treatments, and foliar sprays.[1] Studies have shown that radiolabeled metalaxyl is readily absorbed by plant roots and translocated to the aerial portions of the plant.[2][10]

Translocation

Once absorbed, this compound is transported throughout the plant via both the xylem and phloem, demonstrating both acropetal (upward) and basipetal (downward) movement.[4][5][9] However, acropetal movement in the xylem is generally more pronounced, leading to accumulation in the upper leaves.[1][11] This efficient translocation ensures that the active ingredient reaches sites of new growth, providing continuous protection against fungal pathogens.[4] Studies on grapevine seedlings have demonstrated effective translocation to upper leaves following soil drench or direct stem application.[11]

Distribution

The distribution of this compound within the plant is influenced by the method of application and the plant's growth stage. Following root uptake, it is distributed throughout the plant, with higher concentrations often found in the leaves.[2][10] In mature leaves, radioactivity from labeled metalaxyl has been observed to concentrate at the margins.[2]

Application Application Foliar_Spray Foliar_Spray Application->Foliar_Spray Soil_Drench Soil_Drench Application->Soil_Drench Seed_Treatment Seed_Treatment Application->Seed_Treatment Leaves Leaves Foliar_Spray->Leaves Uptake Roots Roots Soil_Drench->Roots Uptake Seed_Treatment->Roots Uptake Uptake Uptake Translocation Translocation Leaves->Translocation Roots->Translocation Stem Stem Stem->Translocation Xylem Xylem Translocation->Xylem Acropetal Phloem Phloem Translocation->Phloem Basipetal Distribution Distribution Xylem->Distribution Phloem->Distribution New_Growth New_Growth Distribution->New_Growth Existing_Tissues Existing_Tissues Distribution->Existing_Tissues

Diagram 2: Systemic Movement of this compound in Plants.

Metabolism in Plants

In plants, this compound undergoes metabolic degradation. The major metabolic pathways include the hydrolysis of the methyl ester and the oxidation of the ring-methyl groups.[2][3] These processes can lead to the formation of various metabolites, which may then be conjugated with plant components like glucose.[12] In lettuce, for instance, the parent metalaxyl and a metabolite, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine, were found to be significant components of the total residue.[12]

Quantitative Data

Efficacy and Application Rates

The application rates of this compound vary depending on the crop, target pathogen, and application method.

CropTarget DiseaseApplication Rate (g this compound/ha)Application MethodReference
HopsPseudoperonospora humuli100-140Foliar Spray[7]
Potatoes, TomatoesPhytophthora infestans100-140Foliar Spray[7]
TobaccoPeronospora tabacina100-140Foliar Spray[7]
VinesPlasmopara viticola100-140Foliar Spray[7]
VegetablesDowny Mildews100-140Foliar Spray[7]
LettuceBremia lactucae100-140Foliar Spray[7]
Avocado, CitrusRoot and Lower Stem Rots250-1000Soil Application[7]
TobaccoPhytophthora nicotianae250-1000Soil Application[7]
PeppersPhytophthora spp.250-1000Soil Application[7]
Various CropsPythium spp.250-1000Soil Application[7]
Maize, Peas, Sorghum, SunflowersSystemic Peronosporaceae35-300 g/100 kg seedSeed Treatment[7]
Various CropsDamping-off (Pythium spp.)8.25-17.5 g/100 kg seedSeed Treatment[7]
Soil Mobility and Persistence

The mobility and persistence of this compound in soil are influenced by soil type, organic matter content, and environmental conditions. Its high water solubility contributes to its potential for leaching, particularly in sandy soils with low organic matter.[2][13]

ParameterValueConditionsReference
Soil Half-life Approx. 3 and 8 weeksUnsterilized Guelph Loam and Bradford Muck, respectively[13]
Soil Half-life 7-14 daysAerobic conditions[9]
Adsorption (K values) 0.45 - 31.62 nanomoles/gFox Sandy Loam to Bradford Muck[13]
Mobility Inversely related to adsorption and organic matter content-[13]

Experimental Protocols

Studying Uptake and Translocation using Radiolabeled Compounds

A common method to investigate the systemic properties of fungicides like this compound involves the use of radiolabeled compounds (e.g., ¹⁴C-Metalaxyl-M).

Objective: To quantify the uptake, translocation, and distribution of this compound in a model plant system.

Methodology:

  • Plant Cultivation: Grow model plants (e.g., tomato, mustard) hydroponically or in a defined soil matrix to a specific growth stage.[10][14]

  • Application of Radiolabeled this compound:

    • Root Uptake: Introduce a known concentration of ¹⁴C-Metalaxyl-M into the hydroponic solution or as a soil drench.[10]

    • Foliar Uptake: Apply a defined amount of ¹⁴C-Metalaxyl-M to a specific leaf surface.

  • Incubation: Grow the plants under controlled environmental conditions for a set period.

  • Harvesting and Sectioning: At various time points, harvest the plants and dissect them into different parts (roots, stem, older leaves, younger leaves, etc.).

  • Quantification of Radioactivity:

    • Combustion Analysis: Combust the dried plant tissues and measure the released ¹⁴CO₂ using liquid scintillation counting to determine the total amount of this compound and its metabolites in each section.[10]

    • Autoradiography: Press the whole plant or plant sections against X-ray film to visualize the distribution of the radiolabel.

  • Data Analysis: Calculate the percentage of applied radioactivity absorbed and its distribution among the different plant parts over time.

Start Start Plant_Cultivation Plant_Cultivation Start->Plant_Cultivation Application Application Plant_Cultivation->Application Root_Uptake Root_Uptake Application->Root_Uptake or Foliar_Uptake Foliar_Uptake Application->Foliar_Uptake Incubation Incubation Root_Uptake->Incubation Foliar_Uptake->Incubation Harvest_Section Harvest_Section Incubation->Harvest_Section Quantification Quantification Harvest_Section->Quantification Combustion Combustion Quantification->Combustion or Autoradiography Autoradiography Quantification->Autoradiography Data_Analysis Data_Analysis Combustion->Data_Analysis Autoradiography->Data_Analysis End End Data_Analysis->End

Diagram 3: Experimental Workflow for Systemic Property Analysis.
Analytical Methods for Residue Determination

The quantification of this compound residues in plant tissues is crucial for understanding its persistence and metabolism. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.[15][16][17]

Objective: To determine the concentration of this compound and its metabolites in plant samples.

Methodology:

  • Sample Preparation:

    • Homogenize plant material (e.g., leaves, stems, roots).

    • Extract the analytes using a suitable solvent (e.g., methanol, acetone).[15][18]

  • Clean-up:

    • Perform liquid-liquid partition and/or column chromatography (e.g., with alumina) to remove interfering co-extractives.[15]

  • Analysis:

    • HPLC: Utilize a suitable column (e.g., reverse-phase ODS or normal-phase chiral) and mobile phase. Detection can be achieved using a UV detector or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[16][17][19]

    • GC: Employ a capillary column and a nitrogen-phosphorus detector (N/P-detector) for sensitive detection.[15]

  • Quantification:

    • Use an internal or external standard method with a calibration curve generated from certified reference standards of this compound and its metabolites.[18]

Conclusion

This compound's potent systemic properties are fundamental to its efficacy as a fungicide. Its ability to be readily absorbed and translocated throughout the plant ensures comprehensive protection against a range of devastating Oomycete pathogens. Understanding the intricacies of its uptake, transport, mode of action, and metabolism is paramount for optimizing its use in integrated pest management strategies, managing resistance, and ensuring food safety. The experimental protocols outlined in this guide provide a framework for further research into the systemic behavior of this compound and other novel agrochemicals.

References

Metalaxyl-M and the Soil Microbiome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Fungicide's Effects on Non-Target Soil Microorganisms

Metalaxyl-M, the more biologically active R-enantiomer of the fungicide metalaxyl, is widely employed in agriculture to combat diseases caused by Oomycete pathogens.[1][2] Its systemic nature and efficacy make it a valuable tool for crop protection.[2] However, its introduction into the soil environment raises pertinent questions about its impact on the vast and complex communities of non-target microorganisms that are crucial for soil health and ecosystem functioning. This technical guide synthesizes current research to provide a comprehensive overview of the effects of this compound on these vital soil inhabitants.

Impact on Soil Microbial Biomass and Community Structure

The application of this compound can induce significant shifts in the overall microbial biomass and the relative abundance of different microbial groups. The outcomes of these interactions are often dependent on factors such as soil type, application rate, and the duration of exposure.

Microbial Populations

Studies have shown varied responses of different microbial populations to this compound. For instance, repeated applications of its racemic form, metalaxyl, have been observed to initially decrease bacterial and fungal populations, which then recover over time.[3] In contrast, actinomycetes showed an increase in population at the end of some experiments.[3] A shift towards a fungal-dominated microbial community has also been noted in soil treated with this compound.[3][4]

Root-irrigation with this compound has been found to reduce the richness of the soil fungal community and alter its structure.[5] Specifically, an increase in the relative abundance of Ascomycota has been observed following treatment.[5] Ascomycota are significant decomposers of lignocellulose in soil, and an increase in their abundance may suggest an enhanced decomposition of organic matter.[5]

Arbuscular Mycorrhizal Fungi (AMF)

Arbuscular mycorrhizal fungi, which form symbiotic relationships with the roots of most terrestrial plants, can also be affected by this compound. Some studies suggest that metalaxyl can stimulate root colonization by Glomus spp.[6] However, other research indicates that seed treatment with metalaxyl can reduce AMF root colonization in certain crops, with the effect varying depending on whether the inoculum is native or commercial.[7] The response of AMF to fungicides can be species-specific, with some species showing less sensitivity than others.[6]

Effects on Soil Enzyme Activities

Soil enzymes are critical mediators of biogeochemical cycles, and their activity levels are often used as indicators of soil health. This compound has been shown to influence the activity of several key soil enzymes.

Generally, the application of phenylamide fungicides like this compound can have both positive and negative effects on soil enzymatic activities.[8] While activities of phosphatases and β-glucosidase may be stimulated, dehydrogenase activity is often adversely affected.[8][9] Urease activity, on the other hand, has been observed to significantly increase with the application of this compound.[5] One study reported that except for urease, which showed a continuous decrease, other enzymatic activities like dehydrogenase, phosphatase, arylsulphatase, and β-glucosidase initially increased and then decreased after metalaxyl application.[10]

Table 1: Summary of Quantitative Data on the Effects of this compound on Soil Microbial Parameters

ParameterOrganism/EnzymeConcentrationSoil TypeDurationObserved EffectReference
Fungal Community RichnessFungiNot specifiedNot specifiedNot specifiedReduced[5]
Relative AbundanceAscomycotaNot specifiedNot specifiedNot specifiedIncreased[5]
Urease ActivityUreaseNot specifiedNot specifiedNot specifiedSignificantly increased[5]
Dehydrogenase ActivityDehydrogenase10 mg kg⁻¹ (Metalaxyl)Not specifiedNot specified63.3% decrease[10]
Microbial PopulationsBacteria, FungiRecommended and 2x recommended field rate (Metalaxyl)Not specifiedFirst 14 daysDecreased[3]
Microbial PopulationsActinomycetesRecommended and 2x recommended field rate (Metalaxyl)Not specifiedEnd of experimentIncreased[3]
Phosphatase & β-glucosidase ActivityPhosphatases, β-glucosidaseRecommended field ratesTemperate and tropicalNot specifiedStimulated[8][9]
Dehydrogenase ActivityDehydrogenaseRecommended field ratesTemperate and tropicalNot specifiedAdversely affected[8][9]

Influence on Nutrient Cycling

By altering microbial populations and their enzymatic activities, this compound can indirectly affect nutrient cycling processes in the soil.

Nitrogen Cycle

The application of this compound and the related fungicide hymexazol has been shown to significantly increase the contents of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) in the soil.[5] This suggests an impact on the nitrogen cycle, potentially through effects on nitrifying and denitrifying microorganisms. However, another study found that mefenoxam (this compound) led to a decrease in available nitrogen, particularly nitrate.[8] These contrasting findings highlight the complexity of the interactions and the influence of specific experimental conditions. Some research suggests that metalaxyl generally stimulates nitrogen-fixing and phosphorus-solubilizing microorganisms.[3]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols cited in the literature.

Assessment of Microbial Community Structure

Terminal Restriction Fragment Length Polymorphism (T-RFLP) and Denaturing Gradient Gel Electrophoresis (DGGE)

These molecular fingerprinting techniques are widely used to analyze microbial community composition.[11][12][13]

  • DNA Extraction: Total microbial DNA is extracted from soil samples using commercially available kits or established protocols.

  • PCR Amplification: Specific gene regions, such as the 16S rRNA gene for bacteria or the 18S rRNA gene for fungi, are amplified using fluorescently labeled primers (for T-RFLP) or primers with a GC-clamp (for DGGE).

  • T-RFLP: The amplified PCR products are digested with a restriction enzyme. The fluorescently labeled terminal restriction fragments are then separated by size using capillary electrophoresis. The resulting electropherogram provides a profile of the microbial community.[14]

  • DGGE: The PCR products are separated on a polyacrylamide gel containing a denaturing gradient (e.g., of urea and formamide). DNA fragments with different sequences will denature at different points in the gradient, resulting in a band pattern that represents the community structure.[12][15]

Soil Enzyme Assays

Dehydrogenase Activity

Dehydrogenase activity is a measure of the total oxidative activity of microorganisms in the soil.

  • Principle: The assay is based on the reduction of a colorless, water-soluble tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to a colored, water-insoluble formazan (triphenyl formazan, TPF) by dehydrogenases.[16][17]

  • Procedure:

    • A soil sample is incubated with a buffered TTC solution.

    • After incubation, the TPF produced is extracted with a solvent (e.g., ethanol or methanol).

    • The concentration of TPF is determined spectrophotometrically at a specific wavelength (e.g., 485 nm).[16][18]

Phosphatase Activity (Acid and Alkaline)

Phosphatases are enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate.

  • Principle: The assay measures the release of p-nitrophenol (p-NP) from the artificial substrate p-nitrophenyl phosphate (pNPP) upon incubation with a soil sample.[16][18]

  • Procedure:

    • A soil sample is incubated with a buffered pNPP solution at a specific pH for acid or alkaline phosphatase.

    • After incubation, the reaction is stopped, and the p-NP released is extracted.

    • The concentration of p-NP is determined spectrophotometrically at approximately 400 nm after color development with an alkaline solution.[16][18][19]

Visualizing the Impact: Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing this compound's effects and the logical relationships between its application and the subsequent impacts on the soil microbiome.

experimental_workflow cluster_prep Sample Preparation cluster_treatment Experimental Treatment cluster_incubation Incubation cluster_analysis Microbial Analysis cluster_data Data Interpretation soil_collection Soil Collection sieving Sieving & Homogenization soil_collection->sieving control Control (No this compound) treatment This compound Application incubation Controlled Incubation (Temperature, Moisture) control->incubation treatment->incubation dna_extraction DNA Extraction incubation->dna_extraction enzyme_assays Soil Enzyme Assays (Dehydrogenase, Phosphatase, etc.) incubation->enzyme_assays pcr PCR Amplification dna_extraction->pcr trflp_dgge T-RFLP / DGGE Analysis pcr->trflp_dgge community_structure Community Structure Analysis trflp_dgge->community_structure enzyme_activity Enzyme Activity Calculation enzyme_assays->enzyme_activity statistical_analysis Statistical Analysis community_structure->statistical_analysis enzyme_activity->statistical_analysis logical_relationships cluster_direct Direct & Indirect Effects cluster_community Community Shifts cluster_functional Functional Consequences metalaxyl This compound Application to Soil biomass Changes in Microbial Biomass & Diversity metalaxyl->biomass enzyme Alteration of Soil Enzyme Activities metalaxyl->enzyme fungi_bacteria Shift in Fungi/Bacteria Ratio biomass->fungi_bacteria specific_taxa Changes in Abundance of Specific Taxa (e.g., Ascomycota) biomass->specific_taxa nutrient_cycling Impact on Nutrient Cycling (e.g., Nitrogen Cycle) enzyme->nutrient_cycling fungi_bacteria->nutrient_cycling organic_matter Altered Organic Matter Decomposition specific_taxa->organic_matter

References

The Genesis of a Potent Fungicide: A Technical Guide to the Initial Synthesis and Discovery of Mefenoxam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the annals of crop protection, the development of mefenoxam stands as a landmark achievement in stereochemistry and fungicide innovation. Initially introduced as a racemic mixture under the name metalaxyl by Ciba-Geigy in the 1970s, subsequent research unveiled that the fungicidal activity resided almost exclusively in a single enantiomer.[1] This pivotal discovery led to the development and commercialization of mefenoxam, the (R)-enantiomer of metalaxyl, offering enhanced efficacy at lower application rates. This technical guide provides an in-depth exploration of the initial synthesis of racemic metalaxyl and the subsequent discovery and enantioselective synthesis of its active isomer, mefenoxam.

The Advent of a New Fungicide: Racemic Metalaxyl

The journey to mefenoxam began with the synthesis of metalaxyl, a phenylamide fungicide developed by Ciba-Geigy. The initial commercial product was a racemic mixture, containing equal parts of the (R)- and (S)-enantiomers.[2]

Initial Synthesis of Racemic Metalaxyl

The first synthesis of metalaxyl was disclosed in patents filed by Ciba-Geigy.[3] The process is a two-step reaction involving the formation of a key intermediate, methyl N-(2,6-dimethylphenyl)alaninate, followed by acylation.

Experimental Protocol: Synthesis of Racemic Metalaxyl

Step 1: Synthesis of methyl N-(2,6-dimethylphenyl)alaninate

  • Reactants: 2,6-dimethylaniline and methyl 2-chloropropionate.

  • Reagents: Sodium carbonate (as an acid scavenger) and potassium iodide (as a catalyst).

  • Procedure:

    • In a reaction vessel, combine 2,6-dimethylaniline, methyl 2-chloropropionate, sodium carbonate, and potassium iodide.

    • Heat the mixture to 66°C under ultrasonic irradiation for 6-12 hours.

    • Monitor the reaction until the concentration of methyl 2-chloropropionate is below 6.5%.

    • Upon completion, add deionized water and separate the aqueous and organic layers to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield methyl N-(2,6-dimethylphenyl)alaninate.[4]

Step 2: Synthesis of Racemic Metalaxyl

  • Reactants: Methyl N-(2,6-dimethylphenyl)alaninate and methoxyacetyl chloride.

  • Reagents: An alkali (e.g., triethylamine, sodium carbonate, potassium carbonate, or pyridine) and a catalyst (4-dimethylaminopyridine - DMAP).[3]

  • Solvent: Toluene, benzene, dichloroethane, or dichloromethane.[3]

  • Procedure:

    • In a reaction flask, dissolve methyl N-(2,6-dimethylphenyl)alaninate, the chosen alkali, and DMAP in the selected solvent.

    • Under agitation at room temperature, slowly add methoxyacetyl chloride. The molar ratio of the alanine intermediate to methoxyacetyl chloride should be approximately 1:1 to 1:1.5.[3]

    • Maintain the reaction for 1-4 hours.

    • After the reaction is complete, wash the mixture with water.

    • Extract the product with a suitable organic solvent like diethyl ether and concentrate the solution to obtain racemic metalaxyl.[3]

Quantitative Data for Racemic Metalaxyl Synthesis

ParameterValueReference
Yield 80% (based on methyl N-(2,6-dimethylphenyl)alaninate)[3]
Liquid Chromatography Purity 89%[3]

The Chiral Switch: Discovery and Synthesis of Mefenoxam (R-Metalaxyl)

Research soon revealed that the fungicidal efficacy of metalaxyl was not equally distributed between its two enantiomers. The (R)-enantiomer, later named mefenoxam, was identified as the sole source of this activity.[2] This discovery prompted the development of methods to produce the enantiomerically pure compound, a process often referred to as a "chiral switch."

Enantioselective Synthesis via Biocatalytic Kinetic Resolution

A highly efficient method for producing mefenoxam involves the enzymatic kinetic resolution of a racemic intermediate. This approach utilizes the stereoselectivity of enzymes, particularly lipases, to separate the desired enantiomer.

Experimental Protocol: Enantioselective Synthesis of Mefenoxam

This process involves the kinetic resolution of racemic 2-methoxyethyl N-(2,6-dimethylphenyl)alaninate followed by conversion to mefenoxam.

Step 1: Lipase-Catalyzed Hydrolytic Kinetic Resolution

  • Substrate: Racemic 2-methoxyethyl N-(2,6-dimethylphenyl)alaninate.

  • Enzyme: Immobilized Lipase PS.

  • Procedure:

    • Perform the hydrolysis of the racemic ester in a buffered aqueous solution using immobilized Lipase PS. The lipase selectively hydrolyzes the (R)-ester to the corresponding (R)-acid.

    • The reaction is allowed to proceed until approximately 50% conversion is achieved, resulting in a mixture of the (R)-acid and the unreacted (S)-ester.

    • Separate the (R)-acid from the unreacted (S)-ester. The unreacted (S)-ester can be racemized and recycled.[1][5]

Step 2: Esterification of the (R)-acid

  • Reactant: The (R)-acid from the previous step.

  • Reagents: Methanol and thionyl chloride.

  • Procedure:

    • Reflux the (R)-acid in methanol with thionyl chloride for 3 hours to produce methyl (R)-N-(2,6-dimethylphenyl)alaninate.[6]

Step 3: Acylation to form Mefenoxam

  • Reactant: Methyl (R)-N-(2,6-dimethylphenyl)alaninate.

  • Reagents: Methoxyacetyl chloride and sodium bicarbonate.

  • Solvent: Toluene.

  • Procedure:

    • React the methyl (R)-N-(2,6-dimethylphenyl)alaninate with methoxyacetyl chloride in toluene at room temperature for 1 hour, using sodium bicarbonate as the base, to yield mefenoxam.[6]

Quantitative Data for Enantioselective Mefenoxam Synthesis

ParameterValueReference
Chemical Yield (after one recycle of S-ester) > 80%[5]
Enantiomeric Excess (ee) of the resolved acid 96%[5]
Enantiomeric Excess (ee) of the final product >98%[6]

Physicochemical Characterization of Mefenoxam

PropertyValue
Molecular Formula C₁₅H₂₁NO₄
Molar Mass 279.33 g/mol
Appearance Fine white powder
Melting Point 71-72 °C
Boiling Point 295.9 °C at 760 mm Hg
Solubility in water 8,400 mg/L at 22 °C
log P (octanol/water) 1.65

Data sourced from[3]

Biological Activity and Mechanism of Action

Mefenoxam is highly effective against oomycete pathogens, a group of destructive plant pathogens that includes Phytophthora, Plasmopara, and Pythium species.

Comparative Fungicidal Activity

Studies have consistently demonstrated the superior fungicidal activity of the (R)-enantiomer (mefenoxam) compared to the (S)-enantiomer and the racemic mixture (metalaxyl).

Experimental Protocol: In Vitro Fungicide Efficacy Assay

  • Pathogen: Phytophthora capsici.

  • Media: Clarified V8 juice agar amended with various concentrations of the fungicide (mefenoxam or metalaxyl).

  • Procedure:

    • Prepare a series of agar plates with fungicide concentrations ranging from 0 to 1000 µg/mL.

    • Inoculate the center of each plate with a mycelial plug from a pure culture of P. capsici.

    • Incubate the plates at 24°C in ambient light for 7-10 days.

    • Measure the colony diameter in two perpendicular directions.

    • Calculate the percentage of growth inhibition relative to the control (0 µg/mL fungicide).

    • Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) by plotting the percentage of growth inhibition against the log of the fungicide concentration.[7]

Quantitative Bioactivity Data: EC50 Values against Phytophthora capsici

CompoundIsolate SensitivityMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Mefenoxam Sensitive0.5680.12 - 1.1[7]
Mefenoxam Resistant366.53 - 863[7]
Metalaxyl Sensitive0.270.00002 - 1.3[7]
Metalaxyl Resistant470.3410 - 966[7]
Mechanism of Action: Inhibition of RNA Polymerase I

Mefenoxam's mode of action is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[8] It achieves this by targeting RNA Polymerase I, the enzyme responsible for transcribing the genes that code for rRNA. The inhibition of rRNA synthesis disrupts protein production, ultimately leading to the cessation of fungal growth and development.[9]

Visualizations

G Initial Synthesis of Racemic Metalaxyl cluster_0 Step 1: Formation of Alanine Derivative cluster_1 Step 2: Acylation A 2,6-Xylidine C Methyl N-(2,6-dimethylphenyl)alaninate A->C B Methyl 2-bromopropionate B->C E Racemic Metalaxyl C->E D Methoxyacetyl chloride D->E G Enantioselective Synthesis of Mefenoxam cluster_0 Biocatalytic Kinetic Resolution cluster_1 Synthesis of Mefenoxam A Racemic Alanine Ester Intermediate B (R)-Alanine Acid A->B Lipase PS C (S)-Alanine Ester (unreacted) A->C Lipase PS D Methyl (R)-N-(2,6-dimethylphenyl)alaninate B->D Esterification C->A Racemization & Recycle F Mefenoxam ((R)-Metalaxyl) D->F E Methoxyacetyl chloride E->F G Mefenoxam's Mode of Action Mefenoxam Mefenoxam ((R)-Metalaxyl) RNAPolI RNA Polymerase I Mefenoxam->RNAPolI Inhibits pre_rRNA pre-rRNA Transcription RNAPolI->pre_rRNA Catalyzes rDNA Ribosomal DNA (rDNA) rDNA->pre_rRNA rRNA Mature rRNA pre_rRNA->rRNA Processing Ribosome Ribosome Assembly rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Growth Fungal Growth & Development Protein->Growth

References

Metalaxyl-M: A Technical Guide for Phenylamide Fungicide Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metalaxyl-M, also known by its trade name Mefenoxam, is a high-efficacy, systemic phenylamide fungicide.[1][2] It represents the biologically active R-enantiomer of the racemic mixture metalaxyl.[3][4][5] First developed in the late 1970s, the metalaxyl compound was found to be a racemic mixture of R- and S-isomers, with the fungicidal activity primarily attributed to the R-isomer.[4] Consequently, this compound was isolated and commercialized, offering superior performance at lower application rates and a reduced environmental footprint compared to its racemic predecessor.[2][4][6]

This fungicide is specifically designed to combat diseases caused by Oomycetes, a group of fungus-like eukaryotic microorganisms, which includes destructive plant pathogens such as Phytophthora, Pythium, and Plasmopara species.[2][7] Its systemic nature allows for rapid absorption and translocation within the plant, providing both protective and curative action against diseases like late blight, downy mildew, and damping-off in a wide variety of crops.[1][6][8]

This technical guide provides an in-depth overview of this compound, covering its chemical properties, mode of action, toxicological profile, environmental fate, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a pale to light brown, clear viscous liquid with a weak odor.[5] Its chemical and physical characteristics are summarized in the table below.

PropertyValueReference
IUPAC Name Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate[5]
CAS Number 70630-17-0[5][8]
Chemical Formula C₁₅H₂₁NO₄[2][3]
Molar Mass 279.3 g/mol [5][9]
Appearance Pale yellow, clear viscous liquid[5]
Melting Point -38.7 °C[10]
Boiling Point Thermal decomposition at ~270°C[5]
Density 1.125 g/cm³ at 20°C[5][9]
Vapor Pressure 3.3 x 10⁻³ Pa at 25°C[5]
Water Solubility 26 g/L at 25°C[5]
Solubility in Organic Solvents (at 25°C) Miscible in acetone, ethanol, ethyl acetate, toluene, dichloromethane, n-octanol. 59 g/L in hexane.[5]
Octanol/Water Partition Coefficient (log P) 1.71[5]

Mode of Action

This compound's fungicidal activity stems from its specific inhibition of nucleic acid synthesis in susceptible Oomycetes.[3] It targets and disrupts the activity of RNA polymerase I, a crucial enzyme responsible for the transcription of ribosomal RNA (rRNA).[1][2][6][8] This inhibition halts protein synthesis, thereby suppressing mycelial growth and preventing spore formation, ultimately leading to the pathogen's death.[6][11] Its classification falls under FRAC (Fungicide Resistance Action Committee) Group 4.[2]

Mode_of_Action cluster_plant Plant Cell cluster_oomycete Oomycete Pathogen Cell Metalaxyl_M This compound Uptake Systemic Uptake & Translocation Metalaxyl_M->Uptake RNA_Polymerase_I RNA Polymerase I Uptake->RNA_Polymerase_I Enters Pathogen Nucleus Nucleus rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Catalyzes Ribosome_Assembly Ribosome Assembly rRNA_Synthesis->Ribosome_Assembly Protein_Synthesis Protein Synthesis Ribosome_Assembly->Protein_Synthesis Growth Mycelial Growth & Spore Formation Protein_Synthesis->Growth Inhibition->RNA_Polymerase_I Inhibits Inhibition_Node Inhibition

Fig. 1: Mechanism of this compound inhibiting Oomycete growth.

Efficacy and Application

This compound is highly effective against a range of Oomycete diseases. Its systemic properties make it suitable for various application methods, including foliar spray, soil drench, seed treatment, and drip irrigation.[1][2]

CropTarget DiseasePathogenApplication Rate (480g/L SL formulation)Application Method
Potatoes Late BlightPhytophthora infestans1.0-1.5 L/haFoliar Spray
Grapes Downy MildewPlasmopara viticola1.0-1.2 L/haFoliar Spray
Tomatoes Root RotPhytophthora spp.1.5-2.0 L/haSoil Drench
Tobacco Black ShankPhytophthora nicotianae1.2-1.8 L/haField Application
Vegetables Damping-offPythium spp.2.0-3.0 L/haPre-plant Soil Incorporation
Chickpeas Phytophthora Root RotPhytophthora spp.0.75 L / 1t seedSeed Treatment
Lucerne Damping-offPythium spp.1.0 L / 1t seedSeed Treatment

(Data sourced from Aceagrochem and 4Farmers product labels.[7][8] Application rates are indicative and should be confirmed with local regulations and product labels.)

Toxicological Profile

This compound is classified as a slightly toxic compound (EPA toxicity class III).[12] The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established a group Acceptable Daily Intake (ADI) of 0–0.08 mg/kg body weight for both metalaxyl and this compound.[5]

Study TypeSpeciesRouteValueReference
Acute Oral LD₅₀ RatOral669 mg/kg (for Metalaxyl)[12]
Acute Dermal LD₅₀ RatDermal>3100 mg/kg (for Metalaxyl)[12]
Fish 96-hour LC₅₀ Rainbow Trout, Carp, BluegillAquatic>100 mg/L[12]
Aquatic Invertebrate 48-hour LC₅₀ Daphnia magnaAquatic12.5 - 28 mg/L[12]
Avian Toxicity Birds-Practically non-toxic[12]
Bee Toxicity Bees-Non-toxic[2][12]

Studies in rats and goats show that Metalaxyl is rapidly metabolized and excreted, primarily through urine and feces, with minimal accumulation in tissues.[5][12]

Environmental Fate

The environmental persistence of this compound is influenced by soil type, temperature, and moisture. It is poorly sorbed by soils and highly soluble in water, which can pose a risk of groundwater contamination, particularly in sandy soils with low organic matter.[12]

EnvironmentParameterValueReference
Soil Aerobic Half-life5 to 35 days[13]
Soil Field Half-life (general)7 to 170 days (for Metalaxyl)[12]
Water Hydrolysis Half-life (pH 5-9)> 4 weeks[12]
Water Photolysis Half-life (sunlight)~ 1 week[12]

The primary degradation pathway in soil involves microbial action, leading to the formation of its corresponding acid metabolite.[13][14][15] this compound does not absorb sunlight wavelengths above 290 nm, making direct photolysis in surface waters an unlikely degradation route.[5]

Resistance Mechanisms and Management

The site-specific mode of action of phenylamide fungicides like this compound makes them prone to resistance development in target pathogen populations.[16][17] Resistance in pathogens such as Phytophthora infestans and Pythium spp. has been widely documented.[2][16][18] The primary mechanism of resistance involves mutations in the RPA190 gene, which codes for a subunit of the RNA polymerase I enzyme, reducing the binding affinity of the fungicide.[15][17]

Effective resistance management is critical for the sustainable use of this compound. Key strategies include:

  • Rotation: Alternating this compound with fungicides from different FRAC groups with different modes of action.[2][8]

  • Mixtures: Using this compound in tank mixes or pre-formulated products with multi-site fungicides (e.g., mancozeb, chlorothalonil).[5][6]

  • Limiting Applications: Adhering to label recommendations regarding the maximum number of applications per season.[8]

  • Integrated Pest Management (IPM): Incorporating cultural practices like crop rotation and sanitation to reduce disease pressure.[2]

Resistance_Management Start Use of this compound Exclusive_Use Continuous, Exclusive Use Start->Exclusive_Use Path 1: Poor Practice Integrated_Approach Integrated Management Strategy Start->Integrated_Approach Path 2: Best Practice Selection_Pressure High Selection Pressure on Pathogen Population Exclusive_Use->Selection_Pressure Mutation Selection for Resistant Mutants (e.g., RPA190 gene mutation) Selection_Pressure->Mutation Resistance Widespread Resistance, Control Failure Mutation->Resistance Rotation Rotate with Different FRAC Groups Integrated_Approach->Rotation Mixtures Use in Mixtures with Multi-site Fungicides Integrated_Approach->Mixtures IPM Implement IPM Practices (e.g., sanitation, crop rotation) Integrated_Approach->IPM Sustainability Sustainable Efficacy, Delayed Resistance Rotation->Sustainability Mixtures->Sustainability IPM->Sustainability

Fig. 2: Logical flow of resistance development and management.

Experimental Protocols

This section details methodologies for key experiments related to this compound.

Synthesis of Racemic Metalaxyl and Chiral Resolution

The commercial production of this compound begins with the synthesis of racemic metalaxyl, followed by chiral resolution to isolate the active R-enantiomer.[3]

Protocol:

  • Alkylation: 2,6-dimethylaniline is alkylated with methyl 2-bromopropionate to form the alanine derivative, methyl N-(2,6-dimethylphenyl)alaninate.[9][19]

  • Acylation: The resulting alanine derivative is acylated with methoxyacetyl chloride in the presence of a base (e.g., sodium carbonate, triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine) in a suitable solvent (e.g., toluene, dichloromethane).[9][19] This reaction yields racemic metalaxyl.

  • Work-up: The reaction mixture is washed with water, and the product is extracted using a solvent like diethyl ether. The solvent is then removed by concentration to yield crude racemic metalaxyl.[19]

  • Chiral Resolution: The R-enantiomer (this compound) is separated from the S-enantiomer using techniques such as fractional crystallization or chiral chromatography.[3]

Synthesis_Workflow Start Reactants: - 2,6-dimethylaniline - Methyl 2-bromopropionate Step1 Step 1: Alkylation Start->Step1 Intermediate Intermediate: Methyl N-(2,6-dimethylphenyl)alaninate Step1->Intermediate Step2 Step 2: Acylation Intermediate->Step2 Reactant2 Reactant: Methoxyacetyl Chloride + Base & Catalyst Reactant2->Step2 Racemic Product: Racemic Metalaxyl (R/S mixture) Step2->Racemic Step3 Step 3: Chiral Resolution (e.g., Chromatography) Racemic->Step3 Final_R Final Product: This compound (R-enantiomer) Step3->Final_R Final_S Byproduct: S-enantiomer Step3->Final_S

Fig. 3: General workflow for the synthesis of this compound.
Residue Analysis by Gas Chromatography (GC)

Determining this compound residues in environmental or crop samples is commonly performed using gas chromatography.

Protocol:

  • Sample Preparation: A known weight of the sample (e.g., soil, plant tissue) is homogenized.

  • Extraction: The homogenized sample is extracted with a suitable organic solvent, such as acetone.[20]

  • Cleanup (if necessary): The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.

  • Internal Standard: A known amount of an internal standard (e.g., stearic acid methyl ester) is added to the extract for accurate quantification.[20]

  • GC Analysis:

    • Injection: An aliquot of the final extract is injected into the gas chromatograph.[20]

    • Separation: The sample is vaporized and travels through a capillary column (e.g., OV-1701), which separates this compound from other components based on their physicochemical properties.[20]

    • Detection: A Flame Ionization Detector (FID) or a more specific detector like a Nitrogen-Phosphorus Detector (NPD) is used to detect the compound as it elutes from the column.[20]

    • Quantification: The peak area of this compound is compared to the peak area of the internal standard and a calibration curve to determine its concentration in the original sample.

Analysis_Workflow Sample 1. Sample Collection (Crop, Soil, Water) Extraction 2. Solvent Extraction (e.g., Acetone) Sample->Extraction Cleanup 3. Extract Cleanup (e.g., SPE) Extraction->Cleanup Standard 4. Add Internal Standard Cleanup->Standard GC 5. GC-FID/NPD Analysis Standard->GC Data 6. Data Processing: - Peak Integration - Quantification vs. Calibration Curve GC->Data Result Result: Residue Concentration Data->Result

Fig. 4: Workflow for this compound residue analysis via GC.
In Vitro Fungicide Efficacy Screening

This protocol describes a method for assessing the efficacy of this compound against an Oomycete pathogen, such as Pythium ultimum, using a multiwell plate assay.[21]

Protocol:

  • Pathogen Culture: Grow the target Oomycete on a suitable solid medium (e.g., V8 agar) until sufficient mycelial growth is achieved.

  • Mycelial Suspension Preparation: Create a mycelial suspension by blending a portion of the culture in a sterile liquid medium.

  • Plate Preparation:

    • Dispense the liquid culture medium into the wells of a 96-well microtiter plate.[21]

    • Prepare serial dilutions of this compound (e.g., from a stock solution) and add them to the appropriate wells to achieve a range of final concentrations. Include untreated control wells containing only the medium and sterile water.[21]

  • Inoculation: Inoculate each well with a standardized volume of the mycelial suspension.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 20-25°C) for a set period (e.g., 3-4 days).[21]

  • Efficacy Assessment:

    • Measure the mycelial growth in each well. This can be done visually or quantitatively by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm) using a microplate reader.[21]

    • Compare the growth in the treated wells to the untreated control wells to determine the level of inhibition.

    • Calculate metrics such as the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Efficacy_Workflow Culture 1. Culture Oomycete (e.g., Pythium ultimum) Prepare 2. Prepare Mycelial Suspension Culture->Prepare Inoculate 4. Inoculate Wells with Mycelial Suspension Prepare->Inoculate Plate 3. Prepare 96-well Plate: - Add liquid medium - Add serial dilutions of this compound - Add untreated controls Plate->Inoculate Incubate 5. Incubate (e.g., 3-4 days at 25°C) Inoculate->Incubate Measure 6. Measure Mycelial Growth (e.g., Optical Density at 620nm) Incubate->Measure Analyze 7. Analyze Data: - Compare treated vs. control - Calculate EC₅₀ Measure->Analyze

Fig. 5: Experimental workflow for in vitro efficacy screening.

Conclusion

This compound remains a cornerstone in the management of Oomycete diseases due to its high specificity, systemic activity, and proven efficacy.[1][11] As the purified, active R-enantiomer of metalaxyl, it offers significant advantages in terms of application rates and reduced non-target environmental load. However, its site-specific mode of action necessitates careful stewardship and integrated resistance management strategies to ensure its long-term viability. For researchers and drug development professionals, a thorough understanding of its chemical properties, biological activity, and potential for resistance is crucial for developing next-generation crop protection solutions and maintaining the efficacy of this important fungicidal class.

References

An In-depth Technical Guide to the Solubility of Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of Metalaxyl-M in various aqueous and organic solvents. The information is intended for researchers, scientists, and professionals in drug development and crop protection who require detailed data and methodologies for their work with this active ingredient.

Core Data: Solubility of this compound

This compound, the R-enantiomer of metalaxyl, is a systemic fungicide widely used in agriculture. Its efficacy is influenced by its solubility, which determines its formulation possibilities and bioavailability. The following tables summarize the solubility of this compound in water and a range of organic solvents.

Table 1: Solubility of this compound in Water
Temperature (°C)pHSolubility (g/L)
20726
25Not Specified26[1]
Table 2: Solubility of this compound and Metalaxyl in Organic Solvents
SolventThis compound Solubility (at 25°C)Metalaxyl (Racemic) Solubility (g/L at 25°C)
AcetoneCompletely Miscible[1]450[2]
DichloromethaneCompletely Miscible[1]Not available
EthanolCompletely Miscible[1]400[2]
Ethyl AcetateCompletely Miscible[1]Not available
n-Hexane59 g/L[1]11[2]
MethanolMiscible[3]Not available
n-OctanolCompletely Miscible[1]68[2]
TolueneCompletely Miscible[1]340[2]

Note: "Completely miscible" indicates that the substance dissolves in the solvent in all proportions. The data for racemic metalaxyl is provided for comparative purposes, as this compound is the more active isomer. Generally, this compound exhibits high solubility in polar organic solvents.

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following sections outline the general principles and a specific analytical method for determining the solubility of this compound.

General Experimental Protocol for Solubility Determination (OECD Guideline 105)

The solubility of chemical substances is typically determined following internationally recognized guidelines, such as the OECD Guideline 105 ("Water Solubility"). This guideline describes two primary methods: the flask method and the column elution method.

Flask Method:

  • Apparatus: A constant temperature bath, a shaker or stirrer, a suitable analytical instrument (e.g., HPLC-UV), and filtration/centrifugation equipment.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a flask.

    • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The saturated solution is then filtered or centrifuged to remove any undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a validated analytical method.

Column Elution Method:

  • Apparatus: A column packed with an inert support material coated with the test substance, a pump to deliver the solvent at a constant flow rate, a fraction collector, and an analytical instrument.

  • Procedure:

    • The solvent is passed through the column at a slow, constant rate.

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of this compound in each fraction is determined.

    • A plateau in the concentration indicates that saturation has been reached, and this value represents the solubility.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable technique for quantifying this compound in solution.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 220 nm or 270 nm.

Procedure:

  • Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

  • Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve of peak area versus concentration is constructed.

  • Sample Analysis: The filtered, saturated solution from the solubility experiment is appropriately diluted and injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Mode of Action: Inhibition of RNA Polymerase I

This compound exerts its fungicidal effect by specifically inhibiting the synthesis of ribosomal RNA (rRNA) in oomycete fungi.[4][5] This is achieved by targeting the enzyme RNA polymerase I, which is essential for the transcription of rRNA genes. The disruption of rRNA synthesis leads to a cessation of protein production and ultimately, the death of the fungal pathogen.

Mode_of_Action cluster_inhibition MetalaxylM This compound RNAPolI RNA Polymerase I (in Oomycete Nucleolus) MetalaxylM->RNAPolI Binds to & Inhibits rRNA Ribosomal RNA (rRNA) Precursors RNAPolI->rRNA Transcription rDNA rRNA Genes (rDNA) Ribosome Ribosome Biogenesis rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein FungalGrowth Fungal Growth & Proliferation Protein->FungalGrowth Inhibition Inhibition

Caption: Mode of action of this compound, illustrating the inhibition of RNA Polymerase I.

Experimental Workflow: HPLC Analysis of this compound

The following diagram outlines a typical workflow for the quantitative analysis of this compound in a sample matrix using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC Injection Dilution->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Logical Relationship: Synthesis of Metalaxyl

The industrial synthesis of metalaxyl involves a multi-step chemical process. The diagram below illustrates the logical flow of this synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product Aniline 2,6-Dimethylaniline Acylation Acylation Aniline->Acylation AlanineEster DL-Alanine Methyl Ester Coupling Amidation (Coupling) AlanineEster->Coupling MethoxyacetylChloride Methoxyacetyl Chloride MethoxyacetylChloride->Acylation Acylation->Coupling Intermediate Amide Metalaxyl Racemic Metalaxyl Coupling->Metalaxyl

Caption: A simplified logical workflow for the industrial synthesis of racemic metalaxyl.

References

Metabolic Fate of Metalaxyl-M: A Technical Guide to its Transformation in Plants and Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is a systemic phenylamide fungicide widely used in agriculture to control various plant diseases caused by oomycete pathogens. Its efficacy is intrinsically linked to its ability to be taken up by plants and transported within their tissues. Understanding the metabolic pathways of this compound in both plants and the soil environment is crucial for assessing its environmental fate, persistence, and potential impact on non-target organisms. This technical guide provides an in-depth overview of the metabolic transformations of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Metabolic Pathways of this compound

This compound undergoes a series of metabolic transformations in both plants and soil, primarily driven by enzymatic reactions. The main metabolic reactions include hydrolysis of the ester group, demethylation of the methoxy group, and oxidation of the methyl group on the phenyl ring. These initial transformations are often followed by conjugation with endogenous molecules, such as glucose in plants.

Metabolism in Plants

In plants, this compound is metabolized into several key metabolites. The parent compound can persist to some extent, but a significant portion is transformed. The primary metabolic pathways involve oxidation of the 2,6-dimethylphenyl ring and hydrolysis of the methyl ester.

A study on lettuce revealed that parent metalaxyl and Metabolite 8 were each present at approximately 20% of the total residue. In the same study, Metabolite 8 was the main residue component when comparing metalaxyl and this compound. Another study on lettuce identified several metabolites, with their relative abundance as follows: Metabolite 8 (22% of the total 14C residue), Metabolite 6 (10%), Metabolite 3 (8.9%), Metabolite 7 (6.2%), and Metabolite 1 (6.0%), including their glucose conjugates. In potato tubers, after foliar application, the parent metalaxyl constituted 50-60% of the residue, with Metabolite 8 being the only other metabolite exceeding 5% of the residue.

The key metabolites identified in plants are:

  • Metabolite 1 (CGA 62826): N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine

  • Metabolite 3: N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine methyl ester

  • Metabolite 6: N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine

The Impact of Metalaxyl-M on Soil Microbial Community Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metalaxyl-M, the biologically active R-enantiomer of the racemic fungicide metalaxyl, is extensively used in agriculture to combat diseases caused by Oomycete pathogens like Phytophthora and Pythium.[1][2][3] Its application, while crucial for crop protection, introduces a xenobiotic compound into the soil environment, raising pertinent questions about its effects on non-target soil microorganisms. These microbial communities are fundamental to soil health, governing nutrient cycling, organic matter decomposition, and overall ecosystem stability.[4] This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interaction with the soil microbiome, focusing on its degradation, its influence on microbial community structure and diversity, and its effects on critical soil enzymatic activities. This document is intended for researchers, soil scientists, and professionals in agrochemical development, offering a synthesis of key findings, detailed experimental protocols, and structured data for comparative analysis.

Enantioselective Degradation of this compound in Soil

The degradation of chiral pesticides like metalaxyl in soil is predominantly a microbially-mediated process and is often enantioselective, meaning one enantiomer degrades at a different rate than the other.[5][6] this compound, being the R-enantiomer, typically exhibits different degradation kinetics compared to its S-enantiomer counterpart present in racemic metalaxyl formulations.[4] This stereoselectivity is heavily influenced by the composition of the soil microbial community and the soil's physicochemical properties.[7][8]

Numerous studies have demonstrated that in aerobic soils with a pH above 5, the fungicidally active R-enantiomer (this compound) is degraded faster than the S-enantiomer.[9] Conversely, in more acidic aerobic soils (pH < 4) or under anaerobic conditions, this preference can be reversed, with the S-enantiomer degrading more rapidly.[9] The primary degradation product is typically metalaxyl acid, formed through microbial hydrolysis.[2] Repeated applications of metalaxyl can lead to a phenomenon known as enhanced degradation, where adapted microorganisms accelerate the breakdown of the fungicide, significantly shortening its half-life from weeks to mere days.[1][10]

Table 1: Enantioselective Degradation of Metalaxyl in Different Soil Types

Soil Type Condition Enantiomer with Faster Degradation Half-life (T₁/₂) of R-enantiomer (days) Half-life (T₁/₂) of S-enantiomer (days) Reference
Temperate Sandy Loam (German) Aerobic, pH > 5 R-metalaxyl ~17 ~38 [4]
Tropical Soil (Cameroonian) Aerobic S-metalaxyl ~21 ~17 [4]
Various Aerobic Soils pH > 5 R-metalaxyl Variable Variable [9]
Various Aerobic Soils pH < 4 S-metalaxyl Variable Variable [9]
Various Anaerobic Soils N/A S-metalaxyl Variable Variable [9]
Soil with No Prior Application N/A N/A > 70 > 70 [1]

| Soil with Enhanced Degradation | N/A | N/A | ~4 | ~4 |[1] |

G Factors Influencing this compound Degradation cluster_soil Soil Environment cluster_conditions Specific Conditions cluster_outcome Degradation Outcome PhysChem Physicochemical Properties pH Soil pH PhysChem->pH Aeration Aerobic / Anaerobic PhysChem->Aeration OM Organic Matter PhysChem->OM Microbes Microbial Community R_fast Faster R-enantiomer Degradation Microbes->R_fast S_fast Faster S-enantiomer Degradation Microbes->S_fast pH->R_fast > 5 pH->S_fast < 4 Aeration->R_fast Aerobic Aeration->S_fast Anaerobic MetalaxylM This compound Application MetalaxylM->PhysChem MetalaxylM->Microbes

Factors influencing the enantioselective degradation of this compound.

Impact on Soil Microbial Community Composition and Diversity

This compound can induce significant shifts in the structure and diversity of soil microbial communities.[11][12] The effects are not uniform and depend on the application rate, soil type, and existing microbial populations. Studies have reported transient decreases in both bacterial and fungal populations immediately following application, often followed by a recovery period.[10]

At the phylum level, specific changes have been observed. For instance, combined application of pyraclostrobin and this compound was found to increase the abundance of Actinobacteria while reducing Proteobacteria and Acidobacteria.[3] In another study, this compound treatment alone led to a significant increase in the relative abundance of Ascomycota, a phylum containing many saprophytic fungi capable of decomposing complex organic matter.[12] Some research also suggests that repeated applications of this compound can cause a shift towards a more fungal-dominated microbial community.[3][11]

Table 2: Reported Changes in Soil Microbial Community Structure after this compound Application

Parameter Effect Observed Dosage Duration Soil Type Reference
Bacterial Abundance No significant change N/A N/A Tobacco field soil [3]
Bacterial Diversity (Shannon) No significant change N/A N/A Tobacco field soil [3]
Actinobacteria Abundance Increased by 15.2% N/A N/A Tobacco field soil [3]
Proteobacteria Abundance Decreased by 8.7% N/A N/A Tobacco field soil [3]
Fungal Richness (Chao1) Reduced N/A 30 days N/A [12]
Fungal Diversity (Shannon) No significant change N/A 30 days N/A [12]
Ascomycota Abundance Significantly increased N/A 30 days N/A [12]
Cultivable Bacteria Temporary increase after 3rd application Recommended Field Rate 56 days N/A [10]
Cultivable Fungi Non-significant inhibition after 3rd application Recommended Field Rate 56 days N/A [10]

| Cultivable Actinomycetes | Obvious stimulation after 3rd application | Recommended Field Rate | 56 days | N/A |[10] |

G Workflow for Soil Microbial Community Analysis cluster_lab Laboratory Analysis cluster_bioinfo Bioinformatics Pipeline cluster_results Data Interpretation dna_extraction 1. Soil DNA Extraction pcr 2. PCR Amplification (16S rRNA / ITS) dna_extraction->pcr sequencing 3. High-Throughput Sequencing pcr->sequencing quality_control 4. Quality Filtering & Denoising sequencing->quality_control otu_clustering 5. OTU/ASV Clustering quality_control->otu_clustering taxonomy 6. Taxonomic Assignment otu_clustering->taxonomy diversity Alpha & Beta Diversity taxonomy->diversity composition Community Composition taxonomy->composition function_pred Functional Prediction taxonomy->function_pred soil_sample Soil Sampling soil_sample->dna_extraction

A typical experimental workflow for analyzing soil microbial communities.

Effects on Soil Enzymatic Activity

Soil enzymes are vital for catalyzing biochemical reactions essential for nutrient cycling and are often used as sensitive indicators of soil health and microbial function. The application of this compound can have varied and sometimes contradictory effects on the activities of these enzymes.[4][13]

Dehydrogenase activity, an indicator of overall microbial metabolic activity, is frequently reported to be inhibited by metalaxyl, making it a particularly sensitive marker for pesticide-induced stress.[4][14][15] In contrast, enzymes involved in nutrient mineralization, such as phosphatases (phosphorus cycle) and β-glucosidase (carbon cycle), often show a stimulatory effect, possibly because some microbes can utilize the fungicide as a source of energy and nutrients.[4][13] The impact on urease (nitrogen cycle) is less consistent, with studies reporting both increases and decreases in activity.[12][14][15] These effects can also be transient, with initial stimulation or inhibition followed by a return to baseline levels over time.[14][15]

Table 3: Summary of this compound Effects on Soil Enzyme Activities

Enzyme General Effect Notes References
Dehydrogenase Inhibitory Considered a sensitive indicator of pesticide stress. The effect is more pronounced at higher doses and with long-term exposure. [4][13][14][15]
Phosphatases (Acid & Alkaline) Stimulatory Increased activity may be due to microbial growth stimulated by the fungicide as a carbon/nutrient source. [4][13][14]
β-Glucosidase Stimulatory Indicates an impact on the carbon cycle. [4][14]
Urease Variable Both increases and decreases have been reported. One study noted a continuous gradual decrease. [12][14][15]
Arylsulphatase Variable An initial increase followed by a decrease was observed. [14][15]

| Catalase | Variable | Both increases and decreases have been documented depending on the study conditions. |[12][16] |

G Logical Flow of this compound's Impact on Soil Enzymes cluster_effects Direct & Indirect Effects cluster_enzymes Resulting Change in Enzyme Activity start This compound Application to Soil toxicity Direct Toxicity to Sensitive Microbes start->toxicity utilization Utilization as C/N Source by Tolerant Microbes start->utilization dehydrogenase Dehydrogenase toxicity->dehydrogenase Inhibition urease Urease toxicity->urease Variable Effect phosphatase Phosphatase utilization->phosphatase Stimulation glucosidase β-Glucosidase utilization->glucosidase Stimulation utilization->urease Variable Effect

Divergent effects of this compound on key soil enzymes.

Key Experimental Protocols

This section outlines standardized methodologies for assessing the impact of this compound on soil microbial communities, based on protocols cited in the literature.

4.1 Protocol: Enantioselective Degradation Analysis This protocol is adapted from methodologies used to study the degradation kinetics of metalaxyl enantiomers in soil.[4][13]

  • Soil Preparation: Collect soil from the desired location (e.g., top 0-15 cm layer). Sieve the soil (e.g., 2 mm mesh) to remove stones and plant debris. Adjust moisture content to a specific level, often 60% of water-holding capacity.

  • Spiking: Prepare a stock solution of this compound (or racemic metalaxyl) in a suitable solvent like methanol. Apply the solution to the soil to achieve the target concentration (e.g., corresponding to the recommended field rate of 1 kg/ha ).[4] A control group with only the solvent should be prepared.

  • Incubation: Place the treated soil samples in incubation flasks or jars. Incubate in the dark at a constant temperature (e.g., 20-25°C). Ensure aerobic conditions by leaving containers open or covering with a gas-permeable film.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60, and 120 days). Store samples at -20°C prior to analysis.

  • Extraction: Extract metalaxyl residues from the soil using an organic solvent. A common method involves shaking a soil subsample (e.g., 50 g) with methanol, followed by acidification with formic acid.[4] The mixture is then centrifuged or filtered.

  • Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC). For enantioselective analysis, a chiral column (e.g., Chiral Whelk O1) is mandatory to separate the R- and S-enantiomers.[4]

  • Data Calculation: Quantify the concentration of each enantiomer at each time point. Calculate the degradation rate constant (k) and half-life (T₁/₂) using first-order kinetics models.

4.2 Protocol: Microbial Community Analysis via High-Throughput Sequencing This protocol outlines the steps for analyzing changes in microbial community structure using next-generation sequencing.[3][12]

  • Soil Sampling and DNA Extraction: Collect soil samples from control and this compound treated plots at specified time points. Use a commercial soil DNA extraction kit (e.g., PowerSoil DNA Isolation Kit) according to the manufacturer's instructions to obtain high-quality microbial DNA.

  • PCR Amplification: Amplify specific marker genes for bacteria and fungi. For bacteria, use primers targeting the V3-V4 or V4 hypervariable regions of the 16S rRNA gene (e.g., 341F/806R). For fungi, use primers targeting the Internal Transcribed Spacer (ITS) region (e.g., ITS1F/ITS2R).

  • Library Preparation and Sequencing: Purify the PCR amplicons and attach sequencing adapters and barcodes in a second PCR step. Pool the barcoded amplicons in equimolar concentrations. Sequence the pooled library on a high-throughput platform such as an Illumina MiSeq or NovaSeq.

  • Bioinformatic Analysis:

    • Quality Control: Demultiplex the raw sequencing reads based on their barcodes. Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt.

    • Clustering: Merge paired-end reads and cluster them into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) at a 97% similarity threshold using pipelines like DADA2, QIIME2, or UPARSE.

    • Taxonomy: Assign taxonomy to each ASV/OTU by comparing its sequence against a reference database (e.g., SILVA or Greengenes for 16S rRNA; UNITE for ITS).

    • Statistical Analysis: Calculate alpha diversity indices (e.g., Shannon, Chao1) to assess community richness and evenness. Perform beta diversity analysis (e.g., Principal Coordinate Analysis - PCoA) based on distance metrics (e.g., Bray-Curtis) to visualize differences in community structure between treatments.

4.3 Protocol: Soil Phosphatase Activity Assay This is a common colorimetric assay based on the measurement of p-nitrophenol (PNP) released from the substrate p-nitrophenyl phosphate (pNPP).[4]

  • Sample Preparation: Weigh 1 g of fresh soil into a test tube.

  • Reaction Mixture: Add 4 mL of modified universal buffer (adjusted to the appropriate pH for acid or alkaline phosphatase) and 1 mL of pNPP solution to the tube.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Stopping the Reaction: After incubation, stop the reaction by adding 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH. This also develops the yellow color of the p-nitrophenolate ion.

  • Measurement: Centrifuge the mixture at 3000 rpm for 10 minutes. Measure the absorbance of the yellow supernatant at 400 nm using a spectrophotometer.

  • Calculation: Compare the absorbance to a standard curve prepared with known concentrations of PNP to determine the amount of PNP released. Express the enzyme activity as µg PNP released per gram of soil per hour.

Conclusion

The application of the fungicide this compound has a multifaceted and significant impact on the soil microbial ecosystem. Its degradation is a complex, microbially-driven process, highly dependent on the enantiomer and specific soil physicochemical conditions, particularly pH. While essential for controlling plant pathogens, this compound alters the native soil microbial community, causing shifts in the abundance of key bacterial and fungal phyla and, in some cases, reducing overall fungal richness. Furthermore, it differentially affects crucial soil enzyme activities, often inhibiting overall microbial metabolism (dehydrogenase) while stimulating pathways involved in nutrient cycling (phosphatases). This guide synthesizes the current evidence, demonstrating that the ecological consequences of this compound application are context-dependent. A thorough understanding of these interactions is paramount for developing sustainable agricultural practices that balance effective pest management with the preservation of soil health and microbial biodiversity.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of Metalaxyl-M, a widely used systemic fungicide.[1][2] The methods described are tailored for researchers, scientists, and professionals involved in food safety, environmental monitoring, and agrochemical development. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: Chiral & Reversed-Phase HPLC-UV Analysis of this compound

Introduction

This compound is the biologically active R-enantiomer of the racemic fungicide metalaxyl.[3] Its selective quantification is crucial for ensuring regulatory compliance, assessing environmental fate, and guaranteeing food safety. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for the determination of this compound in technical materials and formulated products.[4] Depending on the analytical need, either chiral columns can be used to separate the enantiomers or more common reversed-phase columns can be employed for general quantification.[5][6]

Principle of the Method

The method involves dissolving the sample in a suitable organic solvent, followed by chromatographic separation on an HPLC column. For chiral separations, a specialized column like Chiralpak is used to resolve the R- and S-enantiomers.[5][7] For general quantification, a reversed-phase C18 column is commonly utilized.[4] The separation is typically achieved using an isocratic mobile phase, and the analyte is detected by its UV absorbance, commonly at wavelengths between 210 nm and 270 nm.[4][6] Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Applications

  • Quality control of this compound technical materials and commercial formulations.

  • Identity confirmation and purity assessment.

  • Determination of enantiomeric ratio in technical grade active ingredients.

Protocol 1: Chiral HPLC-UV Method for this compound Technical Material

This protocol is based on the CIPAC provisional method for determining the enantiomeric content of this compound.[5]

1. Reagents and Materials

  • This compound Reference Standard: of known purity.[5]

  • Acetonitrile: HPLC grade.[5]

  • Water: HPLC grade.[5]

  • Volumetric flasks: 100 ml.

  • Ultrasonic bath. [5]

  • HPLC system: with UV detector.[5]

  • HPLC column: Chiralpak IB, 150 x 4.6 mm, 5 µm particle size (or equivalent).[5]

  • Syringe filters: 0.45 µm, compatible with organic solvents.[5]

2. Instrument Conditions (Typical)

  • Mobile Phase: Acetonitrile / Water mixture.[5]

  • Flow Rate: Adjust as needed to achieve appropriate retention times.[5]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 10 µl.[5]

3. Preparation of Solutions

  • Calibration Solution: Accurately weigh (to the nearest 0.1 mg) 35–45 mg of this compound reference standard into a 100 ml volumetric flask. Add 80 ml of acetonitrile, sonicate for 5 minutes, allow to cool to ambient temperature, and fill to the mark with acetonitrile.[5]

  • Sample Solution: Prepare in duplicate. Accurately weigh (to the nearest 0.1 mg) a sufficient amount of the sample to contain 35-45 mg of this compound into a 100 ml volumetric flask. Add acetonitrile, sonicate for 5 minutes, and fill to the mark. Filter the solution through a 0.45 µm filter prior to analysis.[5]

4. Analysis Procedure

  • Equilibrate the HPLC system by injecting the calibration solution until the retention times for two consecutive injections differ by no more than 2%.[5]

  • Inject the sample solutions.

  • Identify the peaks corresponding to the R- and S-enantiomers based on the chromatogram of the reference standard.

  • Calculate the content of the single isomers using the area percentage.[5][7]

Workflow for HPLC Analysis of this compound

Workflow for HPLC Analysis of this compound cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile in 100ml Volumetric Flask weigh->dissolve sonicate Sonicate for 5 min dissolve->sonicate filter Filter through 0.45µm Syringe Filter sonicate->filter equilibrate Equilibrate System with Standard filter->equilibrate inject Inject Sample (10 µL) equilibrate->inject separate Chromatographic Separation (Chiral or C18 Column) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration (Area % or vs. Standard) integrate->calculate Workflow for QuEChERS and LC-MS/MS Analysis cluster_quechers QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 10g Homogenized Sample into 50ml Tube extract Add 10ml Acetonitrile & Shake weigh->extract salts Add Extraction Salts & Shake Vigorously extract->salts cent1 Centrifuge (5 min) salts->cent1 dspe Transfer Supernatant to d-SPE Cleanup Tube cent1->dspe cent2 Vortex & Centrifuge (5 min) dspe->cent2 filter Filter Supernatant into LC Vial cent2->filter inject Inject into LC-MS/MS filter->inject separate UPLC Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantify using Matrix-Matched Curve detect->quantify report Report Result (mg/kg) quantify->report Workflow for GC Analysis with Internal Standard cluster_prep Solution Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh_std Weigh Sample & Reference Standard add_is Add Internal Standard Solution (by Pipette) weigh_std->add_is dissolve Dilute to Volume with Solvent add_is->dissolve sonicate Sonicate to Dissolve dissolve->sonicate inject Inject 1µL into GC sonicate->inject separate Capillary Column Separation inject->separate detect Detect with NPD or FID separate->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate calculate Calculate Concentration using Response Factor integrate->calculate

References

Application Notes and Protocols for Metalaxyl-M Seed Treatment in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metalaxyl-M, the more active R-enantiomer of the fungicide metalaxyl, is a systemic phenylamide fungicide with specific and high efficacy against Oomycete pathogens.[1][2] Its targeted mode of action makes it a valuable tool in agricultural research for managing diseases caused by genera such as Pythium and Phytophthora, which are common culprits of damping-off and root rot in a wide variety of crops.[1][3] These application notes provide detailed protocols for the use of this compound as a seed treatment in a research environment, intended for researchers, scientists, and professionals in drug development.

This compound functions by inhibiting ribosomal RNA synthesis in Oomycetes.[4] Specifically, it targets and inhibits the activity of RNA polymerase I, a crucial enzyme for the transcription of ribosomal RNA genes.[1][2] This disruption of rRNA synthesis halts protein production, thereby inhibiting mycelial growth and spore germination of the target pathogens.[1] Its systemic nature allows it to be absorbed by the seed and translocated throughout the developing seedling, providing protection to roots, stems, and leaves.[1][2]

Quantitative Data: Application Rates

The application rates of this compound can vary depending on the crop, target pathogen, and disease pressure. The following tables summarize recommended application rates for various crops as a starting point for experimental design. It is crucial to consult product labels for specific formulations and to conduct dose-response trials to determine the optimal concentration for specific research objectives.

Table 1: Recommended Application Rates of this compound for Vegetable and Legume Seeds

CropTarget Pathogen(s)Application Rate (mL/100 kg seed)
PeasDamping-off (Pythium spp.)75
PeasDowny Mildew (Peronospora spp.)175
SoybeanPhytophthora Stem Rot, Damping-off150
Subterranean CloverDamping-off (Pythium spp.)100

Table 2: Recommended Application Rates of this compound for Cereal and Oilseed Crops

CropTarget Pathogen(s)Application Rate (mL/100 kg seed)
MaizeDamping-off (Pythium spp.)150 - 250
SorghumDamping-off (Pythium spp.)75 - 150
SorghumSystemic Downy Mildew525
SunflowersSystemic Downy Mildew150 - 300
Canola/RapeseedDamping-off (Pythium spp.)25 - 50
CottonSeed Rot & Damping-off (Pythium spp.)75 - 150

Experimental Protocols

The following protocols provide a detailed methodology for the application of this compound as a seed treatment in a laboratory or research setting.

Small-Scale Laboratory Seed Treatment Protocol

This protocol is suitable for treating small batches of seeds for experiments in controlled environments such as growth chambers or greenhouses.

Materials:

  • Certified seeds of the desired crop

  • This compound formulation (e.g., emulsifiable concentrate)

  • Distilled water

  • Micropipettes or graduated cylinders

  • Glass beaker or flask for slurry preparation

  • Airtight container (e.g., glass jar with a lid, sealed plastic bag)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Seed Preparation: Select high-quality, uniform seeds free from damage or contamination. Determine the weight of the seed batch to be treated.

  • Slurry Preparation:

    • Based on the desired application rate from the tables above or from a dose-response experiment, calculate the required volume of this compound concentrate.

    • Prepare a slurry by diluting the calculated amount of this compound with a small volume of distilled water. A common starting point is to create a total slurry volume of 5-10 mL per kg of seed.

    • Thoroughly mix the slurry to ensure a homogenous suspension.

  • Seed Coating:

    • Place the seeds in the airtight container.

    • Add the prepared slurry to the seeds.

    • Seal the container and shake vigorously for 1-2 minutes to ensure even coating of all seeds.

  • Drying:

    • Spread the treated seeds in a thin layer on a clean, non-absorbent surface (e.g., a tray lined with aluminum foil) in a well-ventilated area, such as a fume hood.

    • Allow the seeds to air dry completely before planting. Avoid direct sunlight or high heat, which could damage the seeds.

  • Storage: If not planted immediately, store the treated seeds in a cool, dry place. Note that prolonged storage (e.g., over 6 months) may affect the efficacy of the treatment and seed viability.

Efficacy Evaluation Protocol

This protocol outlines a general procedure for evaluating the efficacy of this compound seed treatment against a target pathogen.

Materials:

  • This compound treated seeds

  • Untreated control seeds

  • Pathogen inoculum (e.g., Pythium or Phytophthora culture)

  • Sterilized soil or potting mix

  • Pots or seedling trays

  • Growth chamber or greenhouse with controlled environmental conditions

  • Calipers or ruler for measurements

Procedure:

  • Experimental Design:

    • Design a randomized complete block experiment with a sufficient number of replicates (e.g., 4-6) for each treatment group.

    • Treatment groups should include:

      • Untreated seeds in non-inoculated soil (Negative Control)

      • Untreated seeds in inoculated soil (Positive Control)

      • This compound treated seeds in inoculated soil (Treatment Group)

  • Inoculum Preparation and Soil Infestation:

    • Prepare the pathogen inoculum according to standard laboratory procedures.

    • If using a soil-borne pathogen, thoroughly mix the inoculum with the sterilized soil at a predetermined concentration.

  • Sowing:

    • Fill pots or trays with the prepared soil.

    • Sow a predetermined number of seeds from each treatment group into the corresponding pots.

  • Incubation:

    • Place the pots in a growth chamber or greenhouse with optimal conditions for both the plant and the pathogen (e.g., specific temperature, humidity, and light cycle).

  • Data Collection:

    • At predetermined time points (e.g., 7, 14, and 21 days after sowing), collect data on the following parameters:

      • Seedling emergence rate (%)

      • Damping-off incidence (%)

      • Plant height (cm)

      • Root length (cm)

      • Shoot and root dry weight (g)

      • Disease severity score (using a pre-defined rating scale)

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the differences between treatment groups.

Visualizations

Signaling Pathway of this compound

MetalaxylM_Pathway cluster_fungus Oomycete Cell Metalaxyl_M This compound RNA_Pol_I RNA Polymerase I Metalaxyl_M->RNA_Pol_I Inhibits rRNA_synthesis rRNA Synthesis Protein_synthesis Protein Synthesis rRNA_synthesis->Protein_synthesis Cell_death Inhibition of Growth rRNA_synthesis->Cell_death Blocked RNA_Pol_I->rRNA_synthesis Catalyzes Mycelial_growth Mycelial Growth & Spore Germination Protein_synthesis->Mycelial_growth

Caption: Mechanism of action of this compound in Oomycetes.

Experimental Workflow for this compound Seed Treatment

Seed_Treatment_Workflow start Start: Seed Selection slurry_prep Slurry Preparation (this compound + Water) start->slurry_prep seed_coating Seed Coating slurry_prep->seed_coating drying Air Drying seed_coating->drying planting Sowing of Treated Seeds drying->planting data_collection Data Collection (Emergence, Disease Incidence, Growth) planting->data_collection analysis Statistical Analysis data_collection->analysis end End: Efficacy Determination analysis->end

Caption: Experimental workflow for this compound seed treatment and efficacy testing.

References

Application Notes and Protocols: Preparation of Metalaxyl-M Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

Metalaxyl-M, the R-enantiomer of metalaxyl, is a systemic fungicide widely used in agriculture to control pathogens of the order Peronosporales.[1][2] Its mode of action involves the inhibition of ribosomal RNA synthesis in fungi.[3] In the context of in vitro research, precise and accurate preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in various in vitro assays.

Physicochemical and Quantitative Data

A summary of the key properties of this compound is presented below. This information is essential for accurate calculations and selection of appropriate solvents.

PropertyValueSource(s)
Synonyms Mefenoxam, (R)-Metalaxyl[1][4][5][6]
CAS Number 70630-17-0[4][5][6][7][8]
Molecular Formula C₁₅H₂₁NO₄[4][5][8]
Molecular Weight 279.33 g/mol [1][4][5][6][9][10]
Appearance Colorless to light yellow viscous liquid or solid[10][11]
Solubility in Water 26,000 mg/L (26 g/L) at 25°C[2][9]
Solubility in Organic Solvents Miscible in acetone, ethanol, toluene, and methanol.[2][11]
Storage (Powder) 2-10°C[12]
Storage (in Solvent) -20°C for up to 1 month; -80°C for up to 6 months[13]

Experimental Protocols

Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of hydrophobic compounds for in vitro assays.

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity

  • Analytical balance (readable to 0.1 mg)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the Required Mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 100 mM (0.1 M) solution:

    • Mass (mg) = 0.1 mol/L * 279.33 g/mol * 0.001 L * 1000 mg/g = 27.93 mg

  • Weigh this compound: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out 27.93 mg of this compound powder and record the exact weight.

  • Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic water bath may be required.[13] Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50-100 µL) in sterile, light-protecting tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[13]

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium or assay buffer to achieve the final desired concentrations.

Materials:

  • 100 mM this compound primary stock solution (from Protocol 1)

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Determine Final Concentrations: Identify the final concentrations of this compound required for your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Serial Dilution Calculation (C₁V₁ = C₂V₂):

    • C₁: Concentration of the stock solution (100 mM)

    • V₁: Volume of the stock solution to be added (unknown)

    • C₂: Desired final concentration of the working solution

    • V₂: Final volume of the working solution

    Example: To prepare 1 mL (1000 µL) of a 100 µM working solution:

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (100 µM * 1000 µL) / 100,000 µM (since 100 mM = 100,000 µM)

    • V₁ = 1 µL

  • Prepare Working Solution:

    • Pipette 999 µL of the appropriate sterile cell culture medium or assay buffer into a sterile tube.

    • Add 1 µL of the 100 mM this compound stock solution to the tube.

    • Vortex gently to ensure thorough mixing.

  • Final Application: This working solution is now ready to be added to the in vitro assay system (e.g., cell culture wells). Ensure the final concentration of the solvent (DMSO) in the assay is not toxic to the cells, typically kept below 0.5%.

Visualized Workflows

The following diagrams illustrate the logical steps for the preparation of stock and working solutions.

G Workflow for this compound Stock Solution Preparation A 1. Calculate Mass (e.g., 27.93 mg for 1mL of 100mM) B 2. Weigh this compound Powder A->B C 3. Add Solvent (e.g., 1 mL DMSO) B->C D 4. Dissolve Completely (Vortex / Sonicate) C->D E 5. Aliquot into Tubes D->E F 6. Store Appropriately (-20°C or -80°C) E->F

Caption: Process for preparing a primary stock solution of this compound.

G Workflow for Preparing Working Solutions from Stock cluster_0 Stock Solution cluster_1 Dilution Process cluster_2 Final Application Stock 100 mM this compound Stock in DMSO Calc Calculate Dilution (C1V1 = C2V2) Stock->Calc Pipette Pipette Buffer/Medium (e.g., 999 µL) Calc->Pipette AddStock Add Stock Solution (e.g., 1 µL) Pipette->AddStock Mix Mix Gently AddStock->Mix Result 100 µM Working Solution (Ready for Assay) Mix->Result

Caption: Serial dilution process for creating final working solutions.

References

Application Notes and Protocols for Foliar Spray of Metalaxyl-M in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metalaxyl-M, the R-enantiomer of metalaxyl, is a systemic fungicide highly effective against Oomycete pathogens such as Phytophthora, Pythium, and Peronospora species, which cause diseases like late blight and downy mildew.[1][2][3] Its mode of action involves the inhibition of ribosomal RNA synthesis by targeting RNA polymerase I in susceptible fungi.[1][3] As a systemic fungicide, this compound is absorbed by the plant's leaves, stems, or roots and translocated throughout the plant, protecting both existing and new growth.[3][4] Foliar spray is a primary application method for delivering this compound to control foliar diseases and initiate systemic protection.[1][3]

These notes provide detailed protocols and best practices for the application of this compound via foliar spray in experimental contexts to ensure reproducibility and efficacy.

Application Notes: Key Considerations for Experimental Design

Formulation and Preparation of Spray Solution
  • Formulations: this compound is available in various formulations, including Suspension Concentrates (SC), Emulsifiable Concentrates (EC), Wettable Powders (WP), and Water Dispersible Granules (WDG).[2][3][5] The choice of formulation can affect mixing properties and plant uptake.

  • Solution Preparation: Always use deionized or distilled water to prepare spray solutions for experimental consistency. The active ingredient concentration should be calculated based on the specific research objectives. Typical foliar spray concentrations range from 0.1% to 0.3% of the active ingredient (a.i.).[4]

Use of Adjuvants

Adjuvants are critical for enhancing the efficacy of foliar sprays by improving spray deposition, retention, and penetration of the active ingredient.[6][7]

  • Surfactants (Wetting Agents): Non-ionic surfactants, such as Tween® 20 or Triton™ X-100, are commonly used to reduce the surface tension of the spray droplets, ensuring more uniform coverage on the leaf surface.[6]

  • Experimental Evidence: A study on durian seedlings demonstrated that applying a this compound spray supplemented with 0.1% Tween® 20 resulted in approximately double the concentration of the active ingredient within the leaf tissue compared to a solution without the surfactant.[8]

Application Timing and Frequency
  • Preventative vs. Curative: For optimal results, this compound should be applied preventatively before signs of infection appear or at the very first sign of disease.[1][4]

  • Application Intervals: Reapplication may be necessary every 10-14 days, particularly during periods of high disease pressure or active plant growth.[1] For field trials, a protocol might involve multiple applications at 7-day intervals.[9]

Spray Volume and Coverage
  • Thorough Coverage: Achieving complete and uniform coverage of all foliage is essential for effective disease control and systemic uptake.[4]

  • Spray to Runoff: In greenhouse or small-scale experiments, a common practice is to spray until the solution begins to drip from the leaves ("spray to runoff").[8][10] This ensures the maximum amount of solution is retained on the leaf surface without excessive waste. Application volumes can range from approximately 70-100 mL per seedling, depending on plant size.[8][11]

Environmental Conditions
  • Time of Day: Applications should be made during the early morning or late afternoon to avoid periods of high temperature (>25°C) and low humidity, which can lead to rapid evaporation of spray droplets.[12]

  • Humidity: Higher humidity favors the hydration of the spray deposit, which can facilitate the uptake of the active ingredient.

Resistance Management
  • Fungicide Resistance: Strains of fungi can develop resistance to this compound and other phenylamide fungicides, especially with repeated solo use.[3][13]

  • Mitigation Strategies: To manage resistance, limit the number of consecutive applications (e.g., 2-4 per season) and rotate or use tank mixes with fungicides from different mode-of-action groups.[4][13]

Data Presentation

Table 1: Recommended Foliar Application Rates for this compound in Experimental Trials
Crop/SettingApplication Rate (Active Ingredient)ConcentrationNotesSource(s)
General Foliar Use-0.1% - 0.3%Depends on crop and disease pressure.[4]
Tomatoes (Greenhouse)0.10 - 0.14 kg/ha -Maximum of 3-4 treatments.[14]
Potatoes0.1 - 0.12 kg/ha -Standard rate for many situations.[14][15]
Spinach0.10 kg/ha -Pre-harvest interval of 14 days.[14]
Durian Seedlings (Greenhouse)-1 g/L (0.1%)Applied to runoff.[8]
Tomato/Eggplant (Greenhouse)-12.5 - 75 ppmTwo applications performed.[16]
Cucumber (Greenhouse)-37.5 g/L (in mixed product)Half-life of this compound was 0.90 days.[17]
Table 2: Example Efficacy Data for this compound Foliar Application
CropTarget PathogenTreatment (a.i. concentration)Efficacy (% Disease Reduction)Source
TomatoAlternaria solani (Early Blight)75 ppm94.0%[16]
EggplantAlternaria solani (Early Blight)75 ppm98.1%[16]
CucumberPseudoperonospora cubensis (Downy Mildew)37.5 g/L (in mixed product)Successful disease mitigation observed.[17]

Experimental Protocols

Protocol 1: Greenhouse Efficacy Study of this compound Foliar Spray

Objective: To evaluate the efficacy of a this compound foliar spray in controlling a target Oomycete pathogen on a host plant under controlled environmental conditions.

Materials and Equipment:

  • This compound formulation (e.g., 25% WP)

  • Non-ionic surfactant (e.g., Tween® 20)

  • Distilled or deionized water

  • Electronic balance and weigh boats

  • Magnetic stirrer and stir bars

  • Volumetric flasks and graduated cylinders

  • Hand-held or low-volume sprayer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Test plants of uniform size and growth stage

  • Pathogen inoculum

  • Controlled environment growth chamber or greenhouse

Methodology:

  • Preparation of Spray Solution:

    • Calculate the required amount of this compound formulation to achieve the desired active ingredient concentration (e.g., 1 g/L a.i.). For a 25% WP formulation, this would be 4 g of product per liter of water.[8]

    • Weigh the formulation accurately and add it to a beaker containing approximately 80% of the final volume of distilled water.

    • Place the beaker on a magnetic stirrer and mix until the powder is fully dissolved or suspended.

    • If using an adjuvant, add the surfactant to the solution (e.g., 1 mL of Tween® 20 for a 0.1% v/v concentration in 1 L).[8]

    • Transfer the solution to a volumetric flask and add water to reach the final volume. Mix thoroughly.

    • Prepare a control solution containing only water and the adjuvant (if used).

  • Plant and Pathogen Preparation:

    • Acclimate healthy, uniform plants to the experimental conditions for at least one week prior to treatment.

    • If the experiment is testing curative properties, inoculate plants with the pathogen 24-48 hours before fungicide application. For preventative testing, apply the fungicide 24-48 hours before inoculation.

    • Inoculation methods will vary by pathogen (e.g., spraying a spore suspension).

  • Foliar Spray Application:

    • Randomly assign plants to treatment groups (e.g., Control, this compound). Ensure sufficient replication (e.g., 5-10 plants per treatment).

    • Transfer the prepared spray solution to the sprayer.

    • Spray each plant individually, ensuring complete coverage of all adaxial (upper) and abaxial (lower) leaf surfaces. Apply the solution until runoff is observed.[8][10]

    • To avoid cross-contamination, spray control plants first and use a spray shield or sufficient spacing between plants.

    • Allow plants to dry completely before moving them back to the growth chamber.

  • Post-Application and Data Collection:

    • Maintain plants under conditions optimal for disease development (e.g., high humidity, specific temperature range).

    • Assess disease severity at regular intervals (e.g., 3, 5, 7, and 14 days post-inoculation).

    • Use a standardized disease rating scale (e.g., 0-5 scale or % leaf area affected) to quantify disease.

    • Data to collect may include disease incidence (percentage of infected plants) and disease severity.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation Phase cluster_treat 2. Treatment Phase cluster_incub 3. Incubation Phase cluster_collect 4. Data Phase prep Preparation treat Treatment Application incub Incubation & Observation collect Data Collection & Analysis sol_prep Prepare Spray Solutions (this compound, Control) inoc Inoculate Plants (Pre- or Post-Treatment) sol_prep->inoc plant_prep Acclimate Test Plants plant_prep->inoc path_prep Prepare Pathogen Inoculum path_prep->inoc spray Apply Foliar Spray (Spray to Runoff) inoc->spray maintain Maintain Optimal Conditions for Disease Development spray->maintain assess Assess Disease Severity at Intervals maintain->assess analyze Statistical Analysis of Results assess->analyze

Caption: Experimental workflow for a greenhouse-based this compound efficacy study.

This compound Systemic Action Pathway

systemic_pathway spray Foliar Spray Application of this compound leaf Leaf Surface (Cuticle & Stomata) spray->leaf Deposition absorb Absorption into Leaf Tissue leaf->absorb Penetration translocate Systemic Translocation absorb->translocate xylem Xylem (Upward) translocate->xylem phloem Phloem (Upward & Downward) translocate->phloem new_growth Protection of New Growth (Leaves) xylem->new_growth phloem->new_growth roots Protection of Roots phloem->roots

Caption: Systemic uptake and translocation of this compound following foliar application.

References

Application Notes and Protocols for Soil Drench Application of Metalaxyl-M in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the design and execution of laboratory and greenhouse studies involving the soil drench application of Metalaxyl-M for the control of Oomycete pathogens.

Introduction

This compound, the R-enantiomer of metalaxyl, is a systemic fungicide with high efficacy against Oomycete pathogens, such as Pythium and Phytophthora species.[1][2][3][4] Its mode of action involves the specific inhibition of ribosomal RNA (rRNA) synthesis in these pathogens by targeting RNA polymerase I.[4][5][6][7] This targeted action disrupts protein synthesis and fungal growth.[8] Soil drench application is a widely used method for delivering this compound to the root zone to control soil-borne diseases.[6][7][8][9][10][11][12]

These application notes provide detailed protocols for preparing and applying this compound as a soil drench in a research setting, along with methods for assessing its efficacy and potential phytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound soil drench applications, compiled from various research studies. These values should serve as a starting point, and optimization for specific experimental conditions is highly recommended.

Table 1: this compound Concentration in Soil Drench Solutions

Plant SpeciesPathogenThis compound ConcentrationReference(s)
CitrusPhytophthora spp.50 mg/L[13]
LettucePythium spp.1 - 5 mL product / 10 L water[5]
DurianPhytophthora palmivora4 g/L (Note: Caused phytotoxicity)[8]
Various OrnamentalsPythium, Phytophthora1 - 4 fl. oz. product / 100 gal. water[3]

Table 2: Application Volume for Soil Drench

Pot/Container SizeApplication VolumeReference(s)
3-Liter Pot200 mL[13]
General Guideline50 - 200 mL per pot[5]
Per Square Foot1 pint (approx. 473 mL)[3]

Experimental Protocols

3.1. Preparation of this compound Drench Solution

This protocol provides a general guideline for preparing a drench solution from a commercial formulation or technical grade this compound.

Materials:

  • This compound (technical grade or commercial formulation, e.g., soluble concentrate)

  • Distilled or deionized water

  • Appropriate solvent if using technical grade material (if not readily water-soluble)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bar or volumetric flasks for thorough mixing

  • Graduated cylinders

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure from a Commercial Formulation (e.g., Soluble Concentrate):

  • Determine the required final concentration of the active ingredient (a.i.) in your drench solution (e.g., in mg/L or ppm).

  • Consult the product label to find the concentration of the active ingredient in the commercial formulation (e.g., g/L or %).

  • Calculate the volume of the commercial product needed to achieve the desired final concentration in your total solution volume.

    • Formula: (Desired Final Concentration [g/L] / Concentration of Stock [g/L]) * Total Volume of Solution [L] = Volume of Stock to Use [L]

  • Measure the calculated volume of the this compound formulation using a graduated cylinder.

  • Add the measured formulation to a beaker or flask containing approximately half of the total required volume of distilled water.

  • Mix thoroughly using a magnetic stirrer until the solution is homogeneous.

  • Bring the solution to the final volume with distilled water and continue to mix.

Procedure from Technical Grade this compound:

  • Calculate the mass of technical grade this compound required to achieve the desired final concentration in the total solution volume.

    • Formula: Desired Final Concentration [g/L] * Total Volume of Solution [L] = Mass of this compound to Weigh [g]

  • Weigh the calculated amount of technical grade this compound using an analytical balance.

  • Dissolve the weighed powder in a small amount of an appropriate solvent if necessary, as indicated by its solubility data. For many formulations, water is sufficient.

  • Transfer the dissolved this compound to a volumetric flask containing about half the final volume of distilled water.

  • Rinse the weighing container with distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Stir the solution until the this compound is fully dissolved.

  • Add distilled water to the calibration mark of the volumetric flask and invert several times to ensure a homogenous solution.

3.2. Soil Drench Application Protocol

Materials:

  • Prepared this compound drench solution

  • Potted plants with standardized soil mix and moisture level

  • Graduated cylinders or beakers for applying the solution

  • Experimental log for recording application details

Procedure:

  • Plant Preparation: Use plants of a uniform growth stage. The soil should be moist but not saturated before application to ensure even distribution of the drench.[5]

  • Experimental Design: Include the following control groups:

    • Negative Control (Untreated, Non-inoculated): Plants that do not receive the pathogen or any treatment.

    • Positive Control (Untreated, Inoculated): Plants that are inoculated with the pathogen and receive a mock drench with water (or the solvent vehicle if used).

    • Vehicle Control (if applicable): Plants that receive a drench with the solvent used to dissolve technical grade this compound, without the active ingredient.

  • Application:

    • Measure the predetermined volume of the this compound drench solution. A common application rate is 200 mL for a 3-liter pot.[13]

    • Apply the solution slowly and evenly to the soil surface around the base of the plant, avoiding direct contact with the foliage if possible.

    • Ensure the entire soil volume is moistened by the drench.

  • Post-Application Care:

    • Maintain the plants under controlled environmental conditions (temperature, humidity, light) suitable for both the host plant and the pathogen.

    • Follow a regular watering schedule, being careful not to overwater and cause leaching of the fungicide.

3.3. Efficacy and Phytotoxicity Assessment

Efficacy Assessment:

  • Disease Incidence: Record the number or percentage of plants showing disease symptoms.

  • Disease Severity: Rate the severity of symptoms on a standardized scale (e.g., 0 = no symptoms, 1 = slight discoloration, 2 = moderate lesions, 3 = severe necrosis, 4 = plant death).

  • Lesion Size: Measure the area or length of lesions on roots or stems.

  • Pathogen Reisolation: At the end of the experiment, attempt to reisolate the pathogen from plant tissues to confirm infection.

Phytotoxicity Assessment:

  • Visual Symptoms: Regularly observe plants for any signs of phytotoxicity, such as leaf yellowing (chlorosis), stunting, or necrosis.[13][14]

  • Rating Scale: Use a scale to quantify phytotoxicity (e.g., 0 = no injury, 1 = 1-10% injury, up to 10 = 91-100% crop injury).[5]

  • Growth Parameters: Measure plant height, shoot and root fresh weight, and dry biomass at the end of the study to quantitatively assess any growth inhibition.[2]

Diagrams

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase plant_prep Plant Preparation (Uniform Growth Stage) inoculation Pathogen Inoculation (Positive & Treatment Groups) plant_prep->inoculation pathogen_prep Pathogen Inoculum Preparation pathogen_prep->inoculation solution_prep This compound Solution & Control Preparation drench_application Soil Drench Application (this compound & Controls) solution_prep->drench_application inoculation->drench_application Post-inoculation treatment data_collection Data Collection (Disease Severity, Phytotoxicity) drench_application->data_collection Incubation Period data_analysis Data Analysis & Interpretation data_collection->data_analysis

Caption: Experimental workflow for this compound soil drench studies.

Mode_of_Action cluster_oomycete Oomycete Cell metalaxyl_m This compound rna_polymerase RNA Polymerase I metalaxyl_m->rna_polymerase Inhibits rrna_synthesis rRNA Synthesis rna_polymerase->rrna_synthesis Catalyzes ribosome_assembly Ribosome Assembly rrna_synthesis->ribosome_assembly protein_synthesis Protein Synthesis ribosome_assembly->protein_synthesis fungal_growth Fungal Growth & Development protein_synthesis->fungal_growth

Caption: Mode of action of this compound in Oomycetes.

References

Application Notes and Protocols for the Quantification of Metalaxyl-M Residues in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl-M, the biologically active R-enantiomer of the fungicide metalaxyl, is widely used in agriculture to control fungal pathogens on a variety of crops.[1][2] Due to its systemic nature, residues of this compound can be present in various plant tissues, necessitating accurate and sensitive analytical methods for their quantification. This is crucial for ensuring food safety, regulatory compliance with Maximum Residue Limits (MRLs), and for research purposes in plant science and drug development.[3]

This document provides detailed application notes and protocols for the quantification of this compound residues in plant tissues, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are renowned for their high selectivity and sensitivity in complex matrices.[3]

Analytical Methods Overview

The quantification of this compound in plant tissues typically involves three key stages: sample preparation (extraction and clean-up), chromatographic separation, and detection.

  • Sample Preparation : The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and efficient sample preparation technique that minimizes matrix effects and ensures high analyte recovery.[3][4][5]

  • Chromatographic Separation : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate this compound from other components in the sample extract.

  • Detection : Tandem Mass Spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound in various plant tissues.

Table 1: Method Performance Data for this compound Quantification

Analytical MethodPlant MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Average Recovery (%)Reference
HPLCDurian Leaf0.15 µg/mL0.51 µg/mL84.9 - 105.9[7]
HPLC (Matrix-matched)Durian Leaf0.27 µg/mL0.91 µg/mL88 - 103[8]
LC-MS/MSScallion--97.66 - 106.27[9]
GC/MSWine-0.50 µg/L80 - 99[10]

Table 2: Reported Residue Levels of this compound in Various Plant Tissues

Plant CommodityResidue Level (mg/kg)Country/RegionReference
Spinach< 0.02 - 0.05Europe[1]
Onions< 0.02 - 0.02Europe[1]
Tomatoes (Greenhouse)0.02 - 0.18Europe[1]
Head Lettuce< 0.02 - 0.41Europe[1]
Potato< 0.02Europe[1]
Sunflower Seed< 0.01 - < 0.02Europe[1]
Oranges (whole fruit)1.2 - 1.6Not Specified[1]
Oranges (pulp)< 0.02Not Specified[1]
Cacao Beans< 0.02Not Specified[1]
Scallions (7-day harvest interval)<0.001 - 0.088Not Specified[4]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Tissues using LC-MS/MS (QuEChERS Method)

This protocol is a generalized procedure based on the widely used QuEChERS method.[3][4]

1. Sample Homogenization:

  • Weigh a representative portion (e.g., 10 g) of the plant tissue sample.
  • Homogenize the sample using a high-speed blender or homogenizer until a uniform consistency is achieved.

2. Extraction:

  • Transfer the homogenized sample to a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  • Cap the tube tightly and shake vigorously for 1 minute.
  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
  • Vortex for 30 seconds.
  • Centrifuge at a high speed for 2 minutes.

4. Final Preparation and Analysis:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters (Typical)

  • HPLC System:

    • Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[6]

    • Mobile Phase A: 0.1% formic acid in water.[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

    • Flow Rate: 0.2 mL/min.[6]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitored Transitions: Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.

Protocol 2: Quantification of this compound in Plant Tissues using GC-MS

This protocol provides a general outline for the analysis of this compound using GC-MS.

1. Sample Preparation (Modified from QuEChERS for GC compatibility):

  • Follow the extraction steps (1 and 2) from the LC-MS/MS protocol.
  • The clean-up step may require a different sorbent depending on the matrix (e.g., C18 instead of or in addition to PSA).

2. Derivatization (if necessary):

  • Depending on the specific GC-MS method and the volatility of this compound, a derivatization step may be required to improve its chromatographic properties. However, for many modern GC systems, this may not be necessary.

3. GC-MS Instrumental Parameters (Typical)

  • Gas Chromatograph:

    • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A programmed temperature ramp from a lower temperature (e.g., 70 °C) to a higher temperature (e.g., 280 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (Plant Tissue) Extraction 2. QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA & MgSO4) Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration (0.22 µm filter) Centrifugation2->Filtration LCMS 7. LC-MS/MS Analysis Filtration->LCMS LC Path GCMS 7. GC-MS Analysis Filtration->GCMS GC Path Quantification 8. Quantification (Calibration Curve) LCMS->Quantification GCMS->Quantification Reporting 9. Result Reporting (mg/kg) Quantification->Reporting

Caption: General experimental workflow for this compound residue analysis.

QuEChERS_Method QuEChERS Method Breakdown Sample Homogenized Plant Sample Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Vortex/Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Collect Supernatant (Acetonitrile Layer) Centrifuge1->Supernatant dSPE_Tube Transfer to d-SPE Tube (PSA, MgSO4) Supernatant->dSPE_Tube Vortex2 Vortex dSPE_Tube->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: Detailed steps of the QuEChERS sample preparation method.

References

Application Notes and Protocols for Metalaxyl-M Efficacy Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting efficacy trials for Metalaxyl-M, a systemic fungicide widely used for the control of oomycete pathogens. The detailed protocols and data presentation guidelines are intended to assist researchers in obtaining robust and comparable results.

Introduction to this compound

This compound, the R-enantiomer of metalaxyl, is a phenylamide fungicide that offers highly effective control of diseases caused by oomycetes such as Phytophthora, Pythium, and Plasmopara species.[1][2][3] Its systemic nature allows for rapid absorption and translocation within the plant, providing both protective and curative action against diseases like late blight, downy mildews, and damping-off.[1][2][3]

Mode of Action

This compound specifically inhibits ribosomal RNA (rRNA) synthesis in oomycete pathogens by targeting RNA polymerase I.[4][5][6] This disruption of protein synthesis effectively halts fungal growth and reproduction.[4][5][6]

cluster_pathogen Oomycete Pathogen Cell Metalaxyl_M This compound RNA_Polymerase_I RNA Polymerase I Metalaxyl_M->RNA_Polymerase_I Inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Protein_Synthesis Protein Synthesis rRNA_Synthesis->Protein_Synthesis Fungal_Growth Fungal Growth & Reproduction Protein_Synthesis->Fungal_Growth

Caption: Mode of action of this compound in oomycete pathogens.

Experimental Design and Workflow

A well-designed efficacy trial is crucial for obtaining reliable data. The following workflow outlines the key stages of a typical fungicide efficacy trial.

Trial_Planning Trial Planning - Define Objectives - Select Pathogen & Host - Determine Treatments & Rates Inoculum_Prep Inoculum Preparation - Isolate & Culture Pathogen - Prepare Spore/Mycelial Suspension Trial_Planning->Inoculum_Prep Experimental_Setup Experimental Setup - In Vitro, Greenhouse, or Field - Randomize & Replicate Treatments Inoculum_Prep->Experimental_Setup Treatment_Application Treatment Application - Seed, Foliar, or Soil Drench Experimental_Setup->Treatment_Application Inoculation Inoculation - Artificial or Natural Infection Treatment_Application->Inoculation Incubation Incubation & Monitoring - Maintain Optimal Conditions - Regular Observation Inoculation->Incubation Data_Collection Data Collection - Disease Assessment - Yield Measurement Incubation->Data_Collection Data_Analysis Data Analysis - Statistical Analysis - Summarize Results Data_Collection->Data_Analysis

Caption: General workflow for a this compound efficacy trial.

Experimental Protocols

In Vitro Efficacy Protocol: Mycelial Growth Inhibition

This protocol determines the direct effect of this compound on the mycelial growth of the target pathogen.

Materials:

  • Pure culture of the target oomycete pathogen (e.g., Pythium aphanidermatum, Phytophthora infestans)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (9 cm diameter)

  • This compound technical grade or formulated product

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare a stock solution of this compound in sterile distilled water.

    • Autoclave the growth medium (e.g., PDA) and cool to 45-50°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Include a control treatment with no fungicide.

    • Pour the amended and control media into sterile petri dishes.

  • Inoculation:

    • From the margin of an actively growing culture of the pathogen, take 5 mm mycelial plugs using a sterile cork borer.

    • Place a single mycelial plug, mycelium-side down, in the center of each petri dish.

  • Incubation:

    • Seal the petri dishes with parafilm and incubate at the optimal temperature for the pathogen (e.g., 20-25°C) in the dark.

  • Data Collection:

    • Measure the colony diameter (in two perpendicular directions) daily or when the control plate is fully covered with mycelium.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C = average colony diameter in the control, and T = average colony diameter in the treatment.

    • Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) using probit analysis.

In Vivo Efficacy Protocol: Seed Treatment for Damping-Off

This protocol evaluates the efficacy of this compound as a seed treatment against damping-off caused by Pythium spp.

Materials:

  • Seeds of a susceptible host plant (e.g., cucumber, tomato, soybean)

  • This compound formulated for seed treatment

  • Inoculum of Pythium spp. (e.g., grown on a sand-cornmeal mixture)

  • Sterile potting mix and pots/trays

  • Growth chamber or greenhouse

Procedure:

  • Inoculum Preparation:

    • Grow the Pythium isolate on a suitable medium (e.g., autoclaved sand-cornmeal mixture) for 2-3 weeks.

    • Incorporate the inoculum into the sterile potting mix at a predetermined rate (e.g., 1% w/w).

  • Seed Treatment:

    • Treat the seeds with this compound at the recommended dosage (e.g., 0.64 g a.i./kg of seed for tomatoes).[3]

    • Ensure even coating of the seeds. Include an untreated control group.

  • Sowing and Incubation:

    • Sow the treated and untreated seeds in the infested potting mix.

    • Maintain the pots/trays in a growth chamber or greenhouse with conditions favorable for disease development (e.g., high humidity, moderate temperature).

  • Data Collection:

    • Record the percentage of seed germination and seedling emergence at regular intervals (e.g., 7, 14, and 21 days after sowing).

    • Assess the incidence of pre- and post-emergence damping-off.

    • Measure seedling height and root/shoot dry weight at the end of the experiment.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the treated and untreated seeds.

In Vivo Efficacy Protocol: Foliar Application for Late Blight of Potato

This protocol assesses the efficacy of foliar-applied this compound in controlling late blight (Phytophthora infestans) on potato plants.

Materials:

  • Potato plants of a susceptible cultivar

  • This compound formulated for foliar application

  • Phytophthora infestans inoculum (sporangial suspension)

  • Sprayer (e.g., backpack or handheld)

  • Greenhouse or field plots

Procedure:

  • Plant Growth:

    • Grow potato plants to a suitable growth stage (e.g., 6-8 weeks old).

  • Treatment Application:

    • Apply this compound as a foliar spray at the recommended rate (e.g., 0.28 kg a.i./ha).[7]

    • Ensure thorough coverage of the foliage. Include an untreated control group.

  • Inoculation:

    • Prepare a sporangial suspension of P. infestans (e.g., 1 x 10^5 sporangia/mL).

    • Inoculate the plants 24-48 hours after the fungicide application by spraying the suspension onto the foliage until runoff.

  • Incubation:

    • Maintain high humidity (e.g., >90%) and moderate temperatures (e.g., 15-20°C) to promote disease development.

  • Data Collection:

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a standardized rating scale (e.g., 0-9 scale where 0 = no disease and 9 = 100% leaf area affected).[8]

    • At the end of the trial, harvest the tubers and assess the incidence of tuber blight and total yield.

  • Data Analysis:

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to quantify disease development over time.

    • Use statistical tests (e.g., ANOVA, Tukey's HSD) to compare treatments.

In Vivo Efficacy Protocol: Soil Drench for Phytophthora Root Rot

This protocol evaluates the effectiveness of a this compound soil drench in controlling Phytophthora root rot.

Materials:

  • Potted host plants susceptible to Phytophthora root rot (e.g., citrus, avocado)

  • This compound formulated for soil drench application

  • Inoculum of Phytophthora spp. (e.g., mycelial slurry or zoospore suspension)

  • Greenhouse facilities

Procedure:

  • Inoculation:

    • Inoculate the potting medium with the Phytophthora inoculum.

  • Treatment Application:

    • One day after inoculation, apply the this compound drench to the soil at the recommended concentration (e.g., 20+320 g a.i./100 L for this compound + Mancozeb).[3]

    • Apply a sufficient volume to saturate the root zone (e.g., 100 mL per pot).[9] Include an untreated, inoculated control.

  • Incubation:

    • Maintain the plants in a greenhouse under conditions that favor disease development (e.g., warm and moist soil).

  • Data Collection:

    • Assess plant health and vigor regularly.

    • After a predetermined period (e.g., 3 months), carefully remove the plants from the pots and assess the severity of root rot using a rating scale (e.g., 0-5, where 0 = healthy roots and 5 = severe rotting).[3]

    • Measure plant height, and fresh and dry weight of roots and shoots.

  • Data Analysis:

    • Statistically analyze the root rot severity ratings and plant growth parameters to determine the efficacy of the treatment.

Data Presentation

Summarize all quantitative data in clearly structured tables to facilitate easy comparison between treatments.

Table 1: In Vitro Efficacy of this compound against Oomycete Pathogens

PathogenEC50 (µg/mL)Reference
Pythium ultimum0.16[10]
Pythium aphanidermatum2.06[10]
Phytophthora capsici0.98[8]

Table 2: Efficacy of this compound Seed Treatment against Damping-Off in Pumpkin

TreatmentInoculum Level (CFU/g soil)Seedling Stand (%)
Untreated Control4,00022.9
This compound4,00064.8
Data from a greenhouse study, 31 days after seeding.

Table 3: Efficacy of this compound Soil Drench against Phytophthora Root Rot on Apricot Rootstock

TreatmentApplication Rate (g a.i./100 L)Root Rot Severity Reduction (%)
This compound + Mancozeb16 + 25660.00 - 61.98
This compound + Mancozeb20 + 32072.68 - 84.68
Data from a greenhouse experiment, 3 months after inoculation.[3]

Table 4: Efficacy of this compound Foliar Spray against Late Blight of Potato

TreatmentApplication TimingFinal Disease Severity (%)Yield (t/ha)
Untreated Control-8515.2
This compound + MancozebProphylactic2.3625.04
This compound + MancozebCurative29.9920.4
Data from a field trial on potato.

Conclusion

References

Application Notes and Protocols for the Use of Metalaxyl-M in Controlling Phytophthora infestans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late blight, caused by the oomycete pathogen Phytophthora infestans, is a devastating disease of potato and tomato crops worldwide, leading to significant economic losses.[1][2][3] Metalaxyl-M, the R-enantiomer of metalaxyl, is a systemic fungicide belonging to the phenylamide group (FRAC Group 4) that has been a critical tool in the management of late blight.[4][5] Its high efficacy is attributed to its specific mode of action, targeting RNA synthesis in oomycetes.[5][6] However, the widespread use of this compound has led to the development of resistant P. infestans populations, necessitating careful monitoring and strategic deployment.[1][7]

These application notes provide detailed protocols for researchers to evaluate the efficacy of this compound against P. infestans, assess sensitivity profiles of pathogen isolates, and guide its effective use in a research setting.

Mode of Action

This compound's primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[6] It specifically targets and inhibits RNA polymerase I, the enzyme responsible for transcribing rRNA genes.[5] This disruption of protein synthesis machinery is lethal to the pathogen, effectively inhibiting mycelial growth and sporulation.[1]

cluster_P_infestans Phytophthora infestans Cell cluster_inhibition Phytophthora infestans Cell Metalaxyl_M This compound RNA_Polymerase_I RNA Polymerase I Metalaxyl_M->RNA_Polymerase_I targets Metalaxyl_M->RNA_Polymerase_I inhibits rRNA_synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_synthesis Protein_synthesis Protein Synthesis rRNA_synthesis->Protein_synthesis Mycelial_growth Mycelial Growth & Sporulation Protein_synthesis->Mycelial_growth Inhibition Inhibition

Mode of action of this compound in P. infestans.

Quantitative Data on Efficacy

The efficacy of this compound is typically quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the pathogen's growth in vitro. The sensitivity of P. infestans isolates to this compound can be categorized as sensitive, intermediate, or resistant based on their growth on fungicide-amended media.

Table 1: In Vitro Sensitivity of Phytophthora infestans to this compound

Sensitivity LevelEC50 Range (µg/mL)Description
Sensitive< 1 - 5Mycelial growth is significantly inhibited at low concentrations.
Intermediate5 - 100Partial inhibition of mycelial growth at moderate concentrations.
Resistant> 100Mycelial growth occurs even at high concentrations of the fungicide.[8]

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and the criteria used for classification.[6]

Table 2: Efficacy of this compound in Field Trials

TreatmentDisease Incidence (%) ReductionDisease Severity (%) ReductionYield Increase (%)Reference
This compound + Mancozeb60-8050-7520-40
This compound (solo, preventative)50-7040-6015-30
Untreated Control000N/A

Note: Efficacy in field trials is highly dependent on environmental conditions, disease pressure, application timing, and the resistance profile of the local P. infestans population.

Experimental Protocols

In Vitro Fungicide Sensitivity Testing

This protocol determines the sensitivity of P. infestans isolates to this compound by measuring mycelial growth on fungicide-amended agar.

Materials:

  • Pure cultures of P. infestans isolates

  • Rye A or V8 juice agar medium

  • Technical grade this compound

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation:

    • Prepare Rye A or V8 juice agar according to a standard recipe.

    • Autoclave the medium and allow it to cool to 45-50°C in a water bath.

  • Fungicide Stock Solution:

    • Prepare a stock solution of this compound (e.g., 10,000 µg/mL) in sterile distilled water or a suitable solvent.

  • Amended Media Preparation:

    • Serially dilute the stock solution to prepare a range of concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL).

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations. Also, prepare a control medium with no fungicide.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of a 7-10 day old P. infestans culture, take mycelial plugs using a sterile 5 mm cork borer.

    • Place one mycelial plug in the center of each amended and control plate.

  • Incubation:

    • Incubate the plates in the dark at 18-20°C for 7-10 days, or until the mycelium on the control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the average colony diameter and subtract the diameter of the initial mycelial plug.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration.

A Prepare fungicide-amended agar B Inoculate with P. infestans mycelial plug A->B C Incubate at 18-20°C in the dark B->C D Measure colony diameter C->D E Calculate % inhibition and EC50 D->E

Workflow for in vitro fungicide sensitivity testing.
Detached Leaf Assay

This assay evaluates the protective and curative activity of this compound on host tissue.

Materials:

  • Healthy, young, fully expanded potato or tomato leaves

  • P. infestans zoospore suspension (5 x 10^4 zoospores/mL)

  • This compound formulated product

  • Sterile distilled water

  • Humid chambers (e.g., Petri dishes with moist filter paper)

  • Micropipette

Procedure:

  • Leaf Preparation:

    • Detach healthy leaves from 4-6 week old potato or tomato plants.

    • Rinse the leaves with sterile distilled water and gently pat them dry.

    • Place the leaves abaxial side up in humid chambers.

  • Fungicide Application:

    • Prepare a series of this compound dilutions according to the desired concentrations.

    • For protective activity, apply the fungicide solution to the leaf surface and allow it to dry before inoculation.

    • For curative activity, inoculate the leaves first and then apply the fungicide at different time intervals post-inoculation.

  • Inoculation:

    • Place 10-20 µL droplets of the P. infestans zoospore suspension onto the leaf surface.

  • Incubation:

    • Incubate the humid chambers at 15-18°C with a 16-hour photoperiod for 5-7 days.

  • Disease Assessment:

    • Visually assess the lesion diameter or the percentage of the leaf area covered by lesions.

    • Use a disease severity rating scale (e.g., 0-9 scale) to quantify the infection.[9][10]

Table 3: Example of a 0-9 Disease Severity Rating Scale for Late Blight on Leaves

Rating% Leaf Area AffectedDescription
00No visible symptoms.
11-10Small, isolated lesions.
211-25Lesions enlarging, some sporulation may be visible.
326-50Lesions coalescing, significant sporulation.
451-75Large areas of the leaf are necrotic.
5>75Most of the leaf is necrotic, the plant may be dying.

Adapted from various sources.[9][10]

Greenhouse Trial Protocol

Greenhouse trials provide a controlled environment to evaluate fungicide efficacy under conditions conducive to disease development.

Experimental Design: Randomized Complete Block Design (RCBD) with 4-5 replications.

Materials:

  • Potted potato or tomato plants (susceptible variety)

  • P. infestans inoculum (zoospore or sporangial suspension)

  • This compound formulated product

  • Calibrated sprayer

  • Greenhouse with temperature and humidity control

Procedure:

  • Plant Growth: Grow plants to the 4-6 leaf stage.

  • Fungicide Application:

    • Apply this compound at the recommended rates using a calibrated sprayer to ensure uniform coverage.

    • Include an untreated control and a standard fungicide control.

  • Inoculation:

    • 24-48 hours after fungicide application, inoculate the plants with a P. infestans suspension (e.g., 1 x 10^5 sporangia/mL) until runoff.

  • Incubation:

    • Maintain high humidity (>90%) and optimal temperature (15-20°C) for 24-48 hours to promote infection.

    • After the initial incubation, maintain greenhouse conditions conducive to disease development.

  • Disease Assessment:

    • Begin disease assessment 5-7 days after inoculation and continue at 3-4 day intervals for 2-3 weeks.

    • Assess disease severity on the whole plant or on specific leaves using a standardized rating scale.

  • Data Analysis:

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Field Trial Protocol

Field trials are essential for evaluating fungicide performance under real-world conditions.

Experimental Design: Randomized Complete Block Design (RCBD) with 4 replications.

Site Selection:

  • Select a field with a history of late blight or in a region with favorable environmental conditions for the disease.[11]

  • Ensure uniform soil type and fertility across the trial area.

Plot Size and Layout:

  • Individual plot size: e.g., 3 m x 5 m.

  • Plant spacing according to local agronomic practices.

  • Include border rows to minimize inter-plot interference.

Treatments:

  • Untreated control.

  • This compound at different rates and application timings (preventative vs. curative).

  • This compound in combination with a multi-site fungicide (e.g., mancozeb).

  • A standard commercial fungicide as a positive control.

Fungicide Application:

  • Use a calibrated backpack or tractor-mounted sprayer.

  • Apply fungicides at regular intervals (e.g., 7-14 days) depending on disease pressure and weather conditions.

Inoculation (if necessary):

  • If natural infection is not reliable, artificial inoculation can be performed by spraying a P. infestans suspension in the evening to ensure high humidity.

Data Collection:

  • Disease Incidence: Percentage of infected plants per plot.

  • Disease Severity: Percentage of foliage affected by late blight, assessed on 10-20 randomly selected plants per plot using a standardized rating scale.

  • AUDPC: Calculated from sequential disease severity assessments.

  • Yield: Harvestable yield from the central rows of each plot.

Data Analysis:

  • Analyze disease severity, AUDPC, and yield data using ANOVA and mean separation tests (e.g., Tukey's HSD) to compare treatment efficacy.

A Site Selection & Plot Layout (RCBD) B Fungicide Application (Calibrated Sprayer) A->B C Inoculation (if needed) B->C D Disease Assessment (Incidence, Severity) C->D E Yield Data Collection D->E F Data Analysis (ANOVA, AUDPC) E->F

References

Application Notes: In Vitro Efficacy of Metalaxyl-M Against Pythium spp.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pythium spp. are a genus of oomycetes, commonly known as "water molds," that are significant plant pathogens responsible for diseases like damping-off, seed rot, and root rot in a wide range of crops.[1][2][3] Metalaxyl-M (also known as mefenoxam), the R-enantiomer of metalaxyl, is a systemic phenylamide fungicide widely used for the control of oomycete pathogens.[4][5] Its primary mode of action is the specific inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I, which halts mycelial growth and development.[4] However, the efficacy of this compound can vary significantly between different Pythium species and even among isolates of the same species, with resistance being a growing concern in agricultural settings.[6][7][8][9] Therefore, standardized laboratory protocols are essential for determining the sensitivity of Pythium isolates to this compound, aiding in effective disease management strategies and resistance monitoring.

Mechanism of Action

This compound selectively targets oomycetes by interfering with nucleic acid synthesis. The fungicide is absorbed by the pathogen and systemically translocated, where it inhibits the activity of RNA polymerase I. This enzyme is crucial for the transcription of ribosomal RNA genes. By disrupting rRNA synthesis, this compound effectively stops the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth and reproduction.[4]

cluster_fungus Pythium Cell Metalaxyl This compound RNA_Polymerase RNA Polymerase I Metalaxyl->RNA_Polymerase Inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase->rRNA_Synthesis Catalyzes Protein_Synthesis Protein Synthesis rRNA_Synthesis->Protein_Synthesis Required for Growth_Inhibition Mycelial Growth Inhibition rRNA_Synthesis->Growth_Inhibition Blocked Pathway Protein_Synthesis->Growth_Inhibition Leads to

Caption: Mechanism of action of this compound in Pythium spp.

Data Summary: Sensitivity of Pythium spp. to this compound

The effective concentration of this compound required to inhibit 50% of mycelial growth (EC₅₀) is a key metric for assessing sensitivity. EC₅₀ values can vary widely, indicating a spectrum from high sensitivity to resistance.

Pythium SpeciesEC₅₀ Range (µg/mL)Sensitivity LevelReference(s)
Pythium ultimum var. sporangiiferum0.05 - 1.30Sensitive to Moderately Sensitive[10][11]
Pythium aphanidermatum1.19 - 3.12Lower Sensitivity[10][11]
Pythium oopapillum>60 (Resistant Isolate)Resistant[12][13]
Pythium sylvaticumVariableSensitive to Moderately Sensitive[12][13]
Pythium torulosumVariableSensitive to Moderately Sensitive[12][13]
Pythium dissotocum>100Resistant[6]
Various Pythium spp.< 1.0Sensitive[6]
Various Pythium spp.1.0 - 10.0Lower Sensitivity[6]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC₅₀ Determination

This protocol details the "poisoned food technique" to assess the sensitivity of Pythium spp. to this compound by measuring the inhibition of mycelial growth on fungicide-amended agar.[10][11][14]

1. Materials and Reagents

  • Pure cultures of Pythium spp. isolates

  • Potato Dextrose Agar (PDA) or Corn Meal Agar (CMA)[10][11][15]

  • This compound (e.g., commercial formulation like Ridomil Gold® SL)[16]

  • Sterile distilled water

  • Ethanol (for sterile work)

  • 90 mm Petri dishes

  • Sterile cork borer (5 mm diameter) or scalpel

  • Incubator set to 20-25°C[11]

  • Micropipettes and sterile tips

  • Ruler or calipers

2. Procedure

2.1. Preparation of Pythium Cultures

  • Subculture isolates of Pythium spp. onto fresh PDA or CMA plates.

  • Incubate at 20-25°C in the dark for 3-5 days, or until the colony is actively growing and covers a significant portion of the plate. Actively growing cultures are essential for consistent results.[13]

2.2. Preparation of Fungicide Stock and Working Solutions

  • Prepare a high-concentration stock solution of this compound (e.g., 1000 µg/mL active ingredient [a.i.]) in sterile distilled water.

  • From the stock solution, perform serial dilutions to create working solutions that will yield the desired final concentrations in the agar media. A common logarithmic series is 0.01, 0.1, 1, 10, and 100 µg/mL.[10][11]

2.3. Preparation of Fungicide-Amended Media

  • Prepare PDA or CMA according to the manufacturer's instructions and autoclave.

  • Allow the molten agar to cool in a water bath to approximately 50-55°C. Holding the agar at this temperature is crucial to prevent both solidification and thermal degradation of the fungicide.

  • Add the calculated volume of the appropriate this compound working solution to the molten agar to achieve the desired final concentrations. For example, add 1 mL of a 100 µg/mL solution to 99 mL of agar for a final concentration of 1 µg/mL.

  • Also, prepare control plates containing agar with sterile distilled water added instead of the fungicide solution.

  • Swirl each flask gently but thoroughly to ensure even distribution of the fungicide.

  • Aseptically pour approximately 20 mL of the amended or control agar into each sterile 90 mm Petri dish and allow it to solidify.

2.4. Inoculation

  • Using a sterile 5 mm cork borer, cut mycelial plugs from the advancing edge of the actively growing Pythium cultures.[16]

  • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Prepare three to four replicate plates for each concentration and each isolate being tested.[13]

2.5. Incubation

  • Incubate the plates in an inverted position in the dark at 20-25°C.[11] The optimal temperature may vary by Pythium species.[12][13]

  • Incubate for a period sufficient for the mycelium on the control plates to grow substantially but not cover the entire plate (e.g., 48-96 hours).[11][13] The fast growth rate of some Pythium species requires regular monitoring.[16]

2.6. Data Collection and Analysis

  • After the incubation period, measure the colony diameter (in mm) for each plate. Take two perpendicular measurements and calculate the average. Subtract the diameter of the initial plug (5 mm) from the measurement.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the following formula:

    • Percent Inhibition (%) = [ (DC - DT) / DC ] × 100

      • Where DC is the average colony diameter of the control and DT is the average colony diameter of the treated plate.

  • To determine the EC₅₀ value, perform a probit or logit regression analysis by plotting the percent inhibition against the log-transformed fungicide concentrations.[11] The EC₅₀ is the concentration that results in 50% inhibition of mycelial growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep prep step step data data result result Isolate 1. Culture Pythium Isolate on Agar Stock 2. Prepare this compound Stock Solutions Isolate->Stock Media 3. Prepare Fungicide- Amended Agar Plates Stock->Media Inoculate 4. Inoculate Plates with Mycelial Plugs Media->Inoculate Incubate 5. Incubate in Dark (e.g., 25°C, 48h) Inoculate->Incubate Measure 6. Measure Colony Diameter Incubate->Measure Calculate 7. Calculate Percent Inhibition Measure->Calculate EC50 8. Determine EC₅₀ Value (Regression Analysis) Calculate->EC50

Caption: Workflow for in vitro sensitivity testing of Pythium spp.

Protocol 2: Oospore Germination Assay

This protocol provides a framework for assessing the effect of this compound on the germination of Pythium oospores, which are critical survival structures.

1. Oospore Production and Harvesting

  • Grow Pythium isolates on a suitable medium for oospore production (e.g., V8 juice agar or cornmeal agar) for 2-4 weeks.

  • Harvest oospores by flooding the plates with sterile water, scraping the surface, and homogenizing the mycelial mat in a blender.

  • Filter the suspension through cheesecloth to remove large mycelial fragments. Centrifuge and wash the oospore pellet several times with sterile water.

2. Fungicide Treatment and Incubation

  • Suspend the cleaned oospores in sterile water to a known concentration.

  • Prepare a range of this compound concentrations in sterile water.

  • Mix the oospore suspension with the fungicide solutions and incubate for a defined period (e.g., 24 hours). Include a water-only control.

  • After incubation, wash the oospores to remove the fungicide and plate them on a nutrient-rich medium like water agar supplemented with a germination stimulant if necessary.[17]

  • Incubate the plates under optimal germination conditions (e.g., 25-35°C).[17]

3. Assessment of Germination

  • After 12-24 hours, examine the plates under a microscope.[17]

  • Count the number of germinated and non-germinated oospores in several fields of view (at least 100 oospores per replicate).

  • An oospore is considered germinated if a germ tube is visible.

  • Calculate the percentage of germination and compare the results across the different this compound concentrations to determine inhibitory effects.

References

Application Notes and Protocols for Metalaxyl-M Formulation in Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Metalaxyl-M, the R-enantiomer of metalaxyl, is a systemic fungicide highly effective against Oomycete pathogens, which are responsible for devastating plant diseases such as damping-off and root rot caused by Pythium and Phytophthora, as well as downy mildews.[1][2][3] Its systemic action allows it to be absorbed by the plant and translocated, protecting new growth.[1][2] this compound functions by inhibiting ribosomal RNA synthesis within the target pathogens.[1] These characteristics make it a valuable tool for researchers and scientists conducting controlled greenhouse experiments to study plant-pathogen interactions and develop disease management strategies.

This document provides detailed application notes and protocols for the preparation and use of this compound formulations in a greenhouse research setting.

Data Presentation: Application Rates

The following tables summarize recommended application rates for this compound (also known as Mefenoxam) for soil drench and foliar spray applications in greenhouse experiments. It is crucial to note that optimal concentrations may vary depending on the plant species, pathogen, and experimental conditions. Preliminary trials are recommended to determine the most effective and non-phytotoxic application rate for your specific system.

Table 1: Soil Drench Application Rates

Formulation ConcentrationApplication Rate per 100 GallonsApproximate Active Ingredient (a.i.) Concentration (ppm)Application VolumeTarget Pathogens
Mefenoxam 2 AQ (22.5% a.i.)0.12 - 0.98 fl. oz.2.1 - 17.2 ppmApply as a drench to the soil surface, ensuring thorough saturation of the root zone.[4]Pythium spp., Phytophthora spp.[2][5]
Mefenoxam1 fl. oz.17.5 ppmApply as a drench to the soil surface.Pythium spp., Phytophthora spp.[6]
This compound + Mancozeb16+256 g to 20+320 g200 ppm (this compound)100 ml per potPhytophthora crown and root rot[7]

Table 2: Foliar Spray Application Rates

Formulation ConcentrationApplication Rate per 100 GallonsApproximate Active Ingredient (a.i.) Concentration (%)Target PathogensNotes
Mefenoxam 2 AQ (22.5% a.i.)0.49 – 0.98 fl. oz.0.004 - 0.008%Downy Mildew, Phytophthora spp.[4][5]Spray foliage thoroughly to the point of runoff.
This compoundNot specified0.1% to 0.3%Oomycetes[1]Ensure thorough coverage of foliage.[1]

Experimental Protocols

Preparation of this compound Stock Solution

For precise and repeatable experiments, preparing a concentrated stock solution is recommended. The following protocol is for preparing a 10 mM stock solution.

Materials:

  • This compound (analytical grade powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, deionized water

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Sterile pipette tips

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 279.33 g/mol . To prepare a 10 mM stock solution, dissolve 2.7933 mg of this compound per 1 mL of solvent.

  • Dissolution: In a fume hood, accurately weigh the desired amount of this compound powder. Dissolve the powder in a small volume of DMSO.[8] this compound is highly soluble in DMSO.[8]

  • Dilution: Once fully dissolved, bring the solution to the final desired volume with sterile, deionized water in a volumetric flask. For example, to make 100 mL of a 10 mM stock solution, dissolve 279.33 mg of this compound in a small amount of DMSO, then add sterile deionized water to a final volume of 100 mL.

  • Storage: Store the stock solution in a sterile, clearly labeled container at -20°C for up to one month or -80°C for up to six months.[8][9] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.[8][9]

Table 3: Stock Solution Preparation Examples

Desired ConcentrationMass of this compound for 10 mLMass of this compound for 100 mL
1 mM2.79 mg27.93 mg
5 mM13.97 mg139.67 mg
10 mM27.93 mg279.33 mg
Protocol for Soil Drench Application

Objective: To apply a known concentration of this compound to the soil to control soil-borne Oomycete pathogens.

Materials:

  • Prepared this compound working solution (diluted from stock)

  • Potted plants for treatment

  • Graduated cylinders or beakers

  • Watering can or beaker for application

Procedure:

  • Prepare the working solution: Dilute the this compound stock solution to the desired final concentration using sterile deionized water. For example, to prepare 1 L of a 50 µM working solution from a 10 mM stock solution, add 5 mL of the stock solution to 995 mL of sterile deionized water.

  • Determine application volume: The volume of the drench solution should be sufficient to moisten the entire soil volume in the pot without excessive leaching. This will depend on the pot size and soil moisture content. It is advisable to standardize the application volume across all experimental units.

  • Application: Slowly and evenly pour the prepared working solution onto the soil surface of each pot.

  • Control Group: Treat the control group with an equal volume of a mock solution (e.g., water with the same concentration of DMSO as the treatment group).

  • Post-application care: Maintain normal greenhouse conditions. Avoid overwatering, which can lead to leaching of the fungicide.

Protocol for Foliar Spray Application

Objective: To apply this compound to the plant foliage to control foliar Oomycete pathogens like downy mildew.

Materials:

  • Prepared this compound working solution (diluted from stock)

  • Spray bottle or a research-grade sprayer with a fine nozzle

  • Plants for treatment

  • (Optional) A non-ionic surfactant to improve leaf coverage

Procedure:

  • Prepare the working solution: Dilute the this compound stock solution to the desired final concentration. If using a surfactant, add it to the working solution according to the manufacturer's recommendations.

  • Application: In a designated spray area or fume hood, spray the foliage of the plants until the leaves are thoroughly wet, but not to the point of excessive runoff. Ensure both the upper and lower leaf surfaces are covered.

  • Control Group: Spray the control group with a mock solution (e.g., water with the same concentration of DMSO and surfactant, if used, as the treatment group).

  • Drying: Allow the foliage to dry completely before moving the plants back to the main greenhouse area to prevent drift to non-target plants.

  • Frequency: Repeat applications as needed based on the experimental design, typically at 14-21 day intervals.[10]

Safety Precautions

When handling and applying this compound, it is imperative to follow safety guidelines to minimize exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and eye protection (goggles or face shield).[6]

  • Ventilation: Prepare stock solutions and working solutions in a well-ventilated area or a fume hood.[8]

  • Handling: Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke when handling the product.[8]

  • Disposal: Dispose of unused solutions and contaminated materials according to institutional and local regulations for chemical waste.

  • Restricted Entry Interval (REI): Observe the specified REI after application. For many formulations, this is 48 hours.[5]

Visualizations

Experimental_Workflow_Soil_Drench cluster_prep Preparation cluster_app Application cluster_post Post-Application prep_stock Prepare Stock Solution (e.g., 10 mM) prep_work Prepare Working Solution (Dilution) prep_stock->prep_work Dilute to target concentration apply_drench Apply Soil Drench to Potted Plants prep_work->apply_drench apply_control Apply Mock Solution to Control Plants prep_work->apply_control maintain Maintain in Greenhouse apply_drench->maintain apply_control->maintain observe Observe for Disease Symptoms maintain->observe collect_data Collect Data observe->collect_data

Caption: Workflow for this compound Soil Drench Application.

Experimental_Workflow_Foliar_Spray cluster_prep Preparation cluster_app Application cluster_post Post-Application prep_stock Prepare Stock Solution (e.g., 10 mM) prep_work Prepare Working Solution (Dilution) prep_stock->prep_work Dilute to target concentration apply_spray Apply Foliar Spray to Plants prep_work->apply_spray apply_control Apply Mock Spray to Control Plants prep_work->apply_control dry Allow Foliage to Dry apply_spray->dry apply_control->dry maintain Maintain in Greenhouse dry->maintain observe Observe for Disease Symptoms maintain->observe collect_data Collect Data observe->collect_data

Caption: Workflow for this compound Foliar Spray Application.

References

Application Notes and Protocols for the Analysis of Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is a systemic fungicide widely used in agriculture to control various plant diseases caused by oomycete fungi.[1][2][3] Its targeted action and lower environmental impact compared to the racemic mixture make it a subject of significant interest in agrochemical research and food safety analysis.[1] Accurate and sensitive analytical methods are crucial for residue monitoring in various matrices to ensure compliance with regulatory limits and to understand its environmental fate. These application notes provide detailed protocols for the quantitative analysis of this compound in food and environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a standardized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Principle and Mode of Action

This compound functions by selectively inhibiting ribosomal RNA (rRNA) synthesis in susceptible fungi.[1][2][3] Specifically, it targets the RNA polymerase I enzyme complex, which is responsible for transcribing rRNA genes. This disruption of rRNA production halts protein synthesis, thereby inhibiting mycelial growth and spore formation.[1][3]

Analytical Methodology

The recommended analytical approach for the determination of this compound residues involves sample extraction and cleanup using the QuEChERS method, followed by instrumental analysis using LC-MS/MS. This combination offers high selectivity, sensitivity, and efficiency for analyzing complex matrices.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample 1. Sample Homogenization (e.g., 10-15g of vegetable sample) extraction 2. Acetonitrile Extraction (with MgSO4 and NaOAc) sample->extraction Add Acetonitrile and QuEChERS salts cleanup 3. Dispersive SPE Cleanup (with PSA and C18) extraction->cleanup Transfer supernatant final_extract 4. Final Extract Preparation (Filtration and Dilution) cleanup->final_extract Centrifuge and collect supernatant lcms 5. LC-MS/MS Analysis (MRM Mode) final_extract->lcms datadata datadata lcms->datadata data 6. Data Acquisition and Processing quant 7. Quantification (using calibration curve) datadata->quant

Caption: General workflow for this compound residue analysis.

Detailed Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is based on the widely adopted AOAC Official Method 2007.01 and EN 15662 for pesticide residue analysis.[4][5][6]

Materials:

  • Homogenizer (e.g., blender or food processor)

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Weigh 10-15 g of a representative portion of the sample (e.g., chopped vegetables, soil) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to achieve a total water content of approximately 80-85%.[6]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet containing magnesium sulfate and sodium acetate.[5]

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing PSA and C18 sorbents. The PSA removes organic acids, sugars, and fatty acids, while C18 removes non-polar interferences.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis. For some applications, a dilution with the initial mobile phase may be necessary.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of organic phase (B), ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40 °C

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. Commonly used transitions are derived from the protonated molecule [M+H]⁺.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum sensitivity.

Data Presentation

The performance of the analytical method should be validated to ensure its reliability. Key validation parameters are summarized in the tables below, based on data from various studies.

Table 1: Method Performance Data for this compound Analysis
MatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)Linearity (R²)Reference
Rice Grains, Paddy Soil, WaterQuEChERS-LC-MS/MS0.01076.00 - 111.36Not Specified> 0.99[7]
ScallionsQuEChERS-LC-MS/MS0.00197.66 - 106.272.11 - 6.88Not Specified[8]
Various ProduceQuEChERS-LC-MS/MS0.02 - 0.04Not SpecifiedNot SpecifiedNot Specified[9]
Potato, Potato Foliage, SoilAcetonitrile extraction, dSPE0.0015 - 0.02083.07 - 92.87< 9≥ 0.9926[10]
Table 2: Example MRM Transitions for this compound
Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
280.1220.1 (Quantifier)192.1 (Qualifier)Instrument Dependent

Note: The specific m/z values and collision energies should be optimized on the instrument being used.

Signaling Pathway Diagram

The mode of action of this compound involves the inhibition of a key enzymatic process in susceptible fungi.

cluster_fungal_cell Fungal Cell (Oomycete) metalaxyl_m This compound inhibition metalaxyl_m->inhibition rna_pol_I RNA Polymerase I rrna_synthesis rRNA Synthesis (Transcription) rna_pol_I->rrna_synthesis Catalyzes rrna_genes rRNA Genes (DNA) rrna_genes->rrna_synthesis ribosome_assembly Ribosome Assembly rrna_synthesis->ribosome_assembly protein_synthesis Protein Synthesis ribosome_assembly->protein_synthesis fungal_growth Mycelial Growth & Spore Formation protein_synthesis->fungal_growth inhibition->rna_pol_I

Caption: Mode of action of this compound in fungal cells.

Conclusion

The analytical methods described provide a robust framework for the sensitive and accurate quantification of this compound in various agricultural and environmental samples. The combination of QuEChERS sample preparation with LC-MS/MS analysis is a powerful tool for researchers and professionals in the fields of food safety, environmental science, and agrochemical development. Adherence to validated protocols and good laboratory practices is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Gas Chromatography Analysis of Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Metalaxyl-M using gas chromatography (GC). This compound is the R-enantiomer of the fungicide metalaxyl and is known for its effectiveness against oomycete fungi. Accurate determination of this compound in various matrices is crucial for quality control, residue monitoring, and environmental fate studies. The methodologies outlined below cover both achiral analysis for total this compound content and considerations for enantioselective analysis.

Part 1: Achiral Analysis for Total this compound Content

This section details the determination of the total concentration of this compound (sum of R- and S-enantiomers) in technical materials and formulations.

Principle

The sample is dissolved in a suitable organic solvent containing an internal standard. The resulting solution is then injected into a gas chromatograph equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS) for separation and quantification.[1][2][3] The internal standard method is employed for accurate quantification, which corrects for variations in injection volume and instrument response.[1]

Experimental Protocols

1. Reagents and Materials

  • Solvents: Acetone (AR grade or equivalent), tert-butyl methyl ether (TBME, GC grade).[1][2]

  • Reference Standard: this compound of known purity.[1][2]

  • Internal Standard: Stearic acid methyl ester or Benzyl benzoate.[1][2] Ensure the internal standard does not have impurities with the same retention time as this compound.[2]

  • Glassware: Volumetric flasks, pipettes, vials with caps.

2. Standard and Sample Preparation

  • Internal Standard Stock Solution:

    • Accurately weigh approximately 0.15-0.16 g of stearic acid methyl ester into a 100 ml volumetric flask. Dissolve and make up to the mark with acetone.[1]

    • Alternatively, prepare a 10.0 mg/ml stock solution of benzyl benzoate in TBME.[2]

  • Reference Standard Solution:

    • Accurately weigh (to the nearest 0.1 mg) an amount of this compound reference standard equivalent to about 40 mg.

    • Add a known volume (e.g., 10 ml) of the internal standard stock solution.

    • Dilute with the appropriate solvent (e.g., acetone) in a volumetric flask.[1]

  • Sample Solution:

    • Accurately weigh a quantity of the sample expected to contain about 4 mg of this compound.

    • Add the same known volume of the internal standard stock solution as used for the reference standard.

    • Add 10 ml of acetone and sonicate to dissolve.[1] For technical materials, dissolve a weighed amount (to contain 90-110 mg of Metalaxyl) in a 50 ml volumetric flask, add 5.0 ml of the internal standard solution, and dilute to the mark with the solvent.[2]

3. Gas Chromatography (GC) Conditions

Two exemplary sets of GC conditions are provided below:

ParameterMethod 1 (with FID)[1]Method 2 (General Purpose)[2]
Instrument Gas Chromatograph with FIDCapillary Gas Chromatograph
Column OV-1701 Fused Silica CapillaryDB-1 (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Column Dimensions 15 m length, 0.53 mm ID, 1.0 µm film-
Carrier Gas HeliumHelium
Flow Rate 10 ml/minute1 ml/minute
Injector Temperature 250°C220°C
Detector Temperature 280°C300°C (Transfer line for MS)
Injection Volume 1 µl1 µl
Injection Mode SplitlessSplitless
Oven Program Initial: 150°C, hold 4 minRamp 1: 5°C/min to 210°C, hold 5 minRamp 2: 30°C/min to 250°CInitial: 80°CRamp: 12°C/min to 280°C, hold 8 min

4. Data Analysis

  • Inject the reference standard solution until the area quotients of the internal standard and reference substance in two consecutive chromatograms do not deviate by more than 2%.[1]

  • Measure the peak areas of this compound and the internal standard in both the standard and sample chromatograms.

  • Calculate the percentage of this compound in the sample using the standard formula for internal standard calibration.

Quantitative Data Summary
AnalyteRetention Time (approx.)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound11.80 min (Method 1)[1]Not specifiedNot specified
MetalaxylNot specified0.025 µg/g (in urine, GC/MS)[4][5]0.02 mg/kg (in various plant materials)[6]

Part 2: Enantioselective Analysis of this compound

While achiral GC determines the total amount, enantioselective methods are required to separate and quantify the R- and S-enantiomers. This is crucial for studying environmental degradation, as microorganisms can preferentially degrade one enantiomer over the other.[7] While chiral HPLC is common for this purpose, enantioselective GC-MS can also be employed, particularly in metabolic studies.[3][7]

Principle

Enantioselective analysis involves the separation of the R- and S-enantiomers using a chiral stationary phase in the GC column. The differential interaction of the enantiomers with the chiral stationary phase results in different retention times, allowing for their individual quantification. Mass spectrometry is often used for detection due to its high sensitivity and selectivity.

Experimental Protocols

1. Sample Preparation for Environmental Matrices (e.g., Soil)

  • Extraction: Extract soil samples with a suitable solvent mixture, such as acetonitrile/water.

  • Cleanup: The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

  • Derivatization: For the analysis of the primary metabolite, metalaxyl acid, derivatization (e.g., ethylation with diazoethane) is necessary to make it amenable to GC analysis.[7]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

ParameterExample Conditions for Enantioselective Analysis
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Chiral capillary column (e.g., based on cyclodextrin derivatives)
Carrier Gas Helium
Injector and MS Conditions Optimized for the specific instrument and analytes
Ionization Mode Electron Impact (EI)
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity

3. Data Analysis

  • Identify the peaks for the R- and S-enantiomers based on their retention times, confirmed with reference standards.

  • Quantify each enantiomer using a calibration curve.

  • The enantiomeric fraction (EF) or enantiomeric excess (ee) can be calculated to assess the enantioselectivity of degradation or formation processes.

Quantitative Data Summary
EnantiomerTypical Elution OrderDegradation Preference in Soil (pH > 5)[7]
R-MetalaxylVaries with chiral columnFaster degradation
S-MetalaxylVaries with chiral columnSlower degradation

Workflow and Pathway Diagrams

Metalaxyl_GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Formulation, Soil, Water) Weighing Accurate Weighing Sample->Weighing Solvent Solvent Addition (e.g., Acetone, TBME) Weighing->Solvent IS Internal Standard Spiking Solvent->IS Extraction Sonication / Extraction IS->Extraction Filtration Filtration / Cleanup Extraction->Filtration Injection Autosampler Injection Filtration->Injection GC_System Gas Chromatograph (GC-FID or GC-MS) Separation Chromatographic Separation (Capillary Column) GC_System->Separation Injection->GC_System Detection Detection (FID / MS) Separation->Detection Chromatogram Peak Integration Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound analysis by Gas Chromatography.

Logical_Relationship cluster_method_selection Method Selection cluster_techniques Analytical Technique cluster_application Primary Application Total_Analysis Total this compound Content Achiral_GC Achiral GC (e.g., GC-FID, GC-MS) Total_Analysis->Achiral_GC Enantio_Analysis Enantiomer-Specific Analysis Chiral_GC Chiral GC (GC-MS with chiral column) Enantio_Analysis->Chiral_GC Chiral_LC Chiral LC (Often preferred for enantiomers) Enantio_Analysis->Chiral_LC QC Quality Control of Formulations Achiral_GC->QC Residue Total Residue Monitoring Achiral_GC->Residue Fate Environmental Fate & Degradation Studies Chiral_GC->Fate Metabolism Metabolism & Bio-transformation Chiral_GC->Metabolism Chiral_LC->Fate

Caption: Logical relationships in selecting a chromatographic method for this compound.

References

Application Notes and Protocols for In-Vivo Formulation and Dosage Calculation of Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl-M, the biologically active R-enantiomer of the fungicide metalaxyl, is a systemic phenylamide fungicide used to control plant diseases caused by Oomycete fungi.[1][2] Its mechanism of action involves the inhibition of ribosomal RNA synthesis in susceptible fungi.[3][4][5] In the context of in vivo research, accurate formulation and dosage calculation are critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to preparing this compound formulations for in vivo studies, including detailed protocols and dosage calculation methods.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is essential for developing appropriate in vivo formulations. While this compound is more soluble in water than Metalaxyl, it may still require the use of co-solvents for achieving desired concentrations for in vivo administration.[6]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₁NO₄[7]
Molecular Weight279.3 g/mol [7]
Physical StatePale yellow, clear viscous liquid[7]
Water Solubility26 g/L at 25°C[7]
Solubility in Organic SolventsMiscible in acetone, ethanol, ethyl acetate, methanol, and toluene[6][7]
Log P (octanol/water)1.71[7]

In Vivo Formulation Calculator and Dosage Calculation

An in vivo formulation calculator is a useful tool for determining the required amounts of this compound and vehicle components to achieve a target dosage. Several online tools are available for this purpose.[8][9][10][11] The fundamental calculation involves determining the working concentration of the dosing solution based on the desired dosage (mg/kg), the average animal weight (g), and the dosing volume (µL).

Working Concentration (mg/mL) = [Dosage (mg/kg) x Average Animal Weight (g)] / [Dosing Volume (µL) x 1000]

Example Calculation:
  • Dosage: 10 mg/kg

  • Average Animal Weight: 20 g

  • Dosing Volume: 100 µL

Working Concentration (mg/mL) = [10 mg/kg x 20 g] / [100 µL x 1000] = 200 / 100,000 = 0.002 g/µL = 2 mg/mL

Once the working concentration is determined, the amounts of stock solution and vehicle components can be calculated based on the desired final volume of the formulation.

Recommended In Vivo Formulations

The choice of vehicle for in vivo administration of this compound depends on the administration route (e.g., oral gavage, intraperitoneal injection) and the required concentration. Below are commonly used formulations.

Table 2: Example In Vivo Formulations for this compound

Formulation CompositionSuitabilityReference
5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBSGeneral use, clear solution[8]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineClear solution, solubility ≥ 2.5 mg/mL[12]
10% DMSO + 90% (20% SBE-β-CD in Saline)Alternative for compounds sensitive to PEG[12]
10% DMSO + 90% Corn OilFor oral administration of lipophilic compounds[12]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (5% DMSO/30% PEG300/5% Tween 80/60% Saline)

This protocol describes the preparation of a clear solution of this compound suitable for various in vivo administration routes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • Based on the required working concentration and final volume, calculate the total mass of this compound needed.

    • Dissolve the calculated mass of this compound in the required volume of DMSO to create a concentrated stock solution. For example, to achieve a final working solution of 2 mg/mL with a 5% DMSO concentration in a total volume of 1 mL, you would need 2 mg of this compound. A stock solution of 40 mg/mL in DMSO can be prepared by dissolving 2 mg of the drug in 50 µL of DMSO.[8]

    • Ensure the this compound is completely dissolved. Gentle warming or vortexing can be used to aid dissolution.

  • Prepare Final Formulation:

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Sequentially add the other vehicle components, ensuring the solution is mixed thoroughly after each addition to maintain clarity.[10]

    • Using the example above for a 1 mL final volume:

      • Start with 50 µL of the 40 mg/mL this compound in DMSO stock solution.

      • Add 300 µL of PEG300 and mix well until the solution is clear.[8]

      • Add 50 µL of Tween 80 and mix well until the solution is clear.[8]

      • Add 600 µL of Saline or PBS to reach the final volume of 1 mL and mix thoroughly.[8]

  • Final Check:

    • Visually inspect the final formulation for any precipitation or phase separation. If observed, the formulation may need to be adjusted.

    • It is recommended to prepare the working solution fresh on the day of the experiment.[12]

Safety and Toxicity Considerations

When determining the dosage for in vivo studies, it is crucial to consider the acute toxicity of this compound.

Table 3: Acute Toxicity of this compound

SpeciesRouteLD₅₀Reference
Rat (female)Oral375 mg/kg[6]
RatOral669 mg/kg[13]
RatDermal> 3100 mg/kg[13]
MouseOral500 < LD₅₀ < 1000 mg/kg[14]
Bobwhite quailOral981 mg/kg[15]

These values provide a starting point for dose-range finding studies. The final experimental doses should be determined based on preliminary toxicity and efficacy studies in the specific animal model being used.

Visualizing Workflows and Pathways

Signaling Pathway of this compound

This compound primarily targets oomycete fungi by inhibiting ribosomal RNA (rRNA) synthesis, which is a crucial step in protein production and cell growth.[3][16]

Metalaxyl_M_Pathway cluster_cell Inside Fungal Cell Metalaxyl_M This compound Fungal_Cell Fungal Cell Metalaxyl_M->Fungal_Cell RNA_Polymerase_I RNA Polymerase I rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Catalyzes Ribosome_Assembly Ribosome Assembly rRNA_Synthesis->Ribosome_Assembly Fungal_Growth Fungal Growth Inhibition Protein_Synthesis Protein Synthesis Ribosome_Assembly->Protein_Synthesis Metalaxyl_M_int This compound Metalaxyl_M_int->RNA_Polymerase_I Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Metalaxyl-M Resistance in Phytophthora

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on overcoming Metalaxyl-M resistance in Phytophthora.

Troubleshooting Guides

This section addresses common issues encountered during experiments related to this compound resistance in Phytophthora.

Issue Possible Cause Suggested Solution
Inconsistent EC50 values for this compound 1. Inoculum variability (age, concentration).2. Uneven distribution of fungicide in the growth medium.3. Contamination of Phytophthora cultures.4. Instability of the fungicide solution.1. Use a standardized inoculum from a fresh, actively growing culture. Ensure consistent zoospore or mycelial plug concentration.2. Thoroughly mix the fungicide into the molten agar before pouring plates. For liquid assays, ensure proper agitation.3. Regularly check culture purity through microscopy and, if necessary, re-isolate from a single zoospore.4. Prepare fresh fungicide stock solutions for each experiment and store them appropriately.
No inhibition of Phytophthora growth even at high this compound concentrations 1. The isolate possesses a high level of resistance.2. Incorrect preparation of the fungicide stock solution.3. The isolate is not a Phytophthora species.1. Confirm resistance by sequencing the target gene (RPA190) or by testing for the presence of efflux pumps. Test alternative fungicides with different modes of action.[1][2]2. Double-check calculations and ensure the correct solvent is used for the initial stock and subsequent dilutions.3. Verify the identity of the isolate using morphological and molecular methods (e.g., ITS sequencing).[3]
High variability in gene expression results (qRT-PCR) 1. Poor quality or quantity of RNA.2. Suboptimal primer design.3. Presence of PCR inhibitors.4. Inappropriate reference gene selection.1. Use a robust RNA extraction protocol suitable for oomycetes. Assess RNA integrity (e.g., using a Bioanalyzer) and quantify accurately.2. Design primers that span exon-exon junctions to avoid amplification of genomic DNA. Validate primer efficiency.3. Purify RNA samples to remove polysaccharides and other inhibitors common in fungal/oomycete cultures.4. Validate reference genes for stable expression across different experimental conditions in your Phytophthora species.
Failure to obtain a stable protein-ligand dock in molecular docking simulations 1. Incorrect protein structure preparation.2. Inappropriate definition of the binding site.3. Ligand conformation is not optimized.1. Ensure the protein structure is properly minimized, and all necessary co-factors and water molecules are correctly handled.2. Use literature data or blind docking to identify the correct binding pocket before performing focused docking.[4][5]3. Optimize the 3D structure of the fungicide molecule using appropriate software before docking.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Phytophthora?

A1: The primary mechanisms of resistance to this compound in Phytophthora species are:

  • Target site modification: Point mutations in the gene encoding the large subunit of RNA polymerase I (RPA190) can reduce the binding affinity of this compound to its target, rendering the fungicide ineffective.[1][2][6]

  • Increased efflux pump activity: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the fungicide out of the cell, preventing it from reaching its target at a high enough concentration to be effective.[7][8][9]

  • Metabolic degradation: Some resistant strains may have an enhanced ability to metabolize and detoxify the fungicide.[2]

Q2: My Phytophthora isolate is resistant to this compound. What are some effective alternative fungicides?

A2: Several fungicides with different modes of action are effective against this compound resistant Phytophthora isolates. These include:

  • Carboxylic Acid Amide (CAA) fungicides: Such as Mandipropamid, Dimethomorph, and Iprovalicarb.[1]

  • Quinone outside Inhibitors (QoI) fungicides: Such as Azoxystrobin and Trifloxystrobin.

  • Multi-site contact fungicides: Such as Mancozeb and Chlorothalonil, which are often used in combination with systemic fungicides to manage resistance.[10]

  • Phosphonates: Such as phosphorous acid, which have a dual mode of action, both directly inhibiting the pathogen and stimulating the plant's defense response.

Q3: How can I prevent the development of this compound resistance in my lab cultures?

A3: To prevent or delay the development of resistance, it is crucial to:

  • Use fungicides with different modes of action in rotation or as mixtures. This reduces the selection pressure for resistance to a single fungicide.[11]

  • Avoid prolonged exposure to sublethal concentrations of this compound. This can select for partially resistant individuals.

  • Use the recommended concentration of the fungicide. Under-dosing can contribute to the selection of resistant strains.

  • Maintain a collection of sensitive "wild-type" isolates for comparison and to restart cultures if widespread resistance is suspected.

Q4: What is the role of ABC transporters in multi-fungicide resistance?

A4: ABC transporters are membrane proteins that use the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes.[7][8][9] In the context of fungicide resistance, certain ABC transporters can recognize and export multiple types of fungicides from the cell.[7][8] Overexpression of these transporters can lead to a multi-drug resistance (MDR) phenotype, where the Phytophthora isolate becomes resistant to several structurally and functionally unrelated fungicides.[7]

Data Presentation

Table 1: In Vitro Efficacy (EC50) of Alternative Fungicides Against this compound Sensitive and Resistant Phytophthora Isolates

FungicideMode of ActionPhytophthora SpeciesIsolate TypeMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
This compoundRNA polymerase I inhibitorP. capsiciSensitive0.5680.12 - 1.1[12]
This compoundRNA polymerase I inhibitorP. capsiciResistant366.53 - 863[12]
IprovalicarbCellulose synthase inhibitorP. infestansSensitive0.150.08 - 0.25[1]
IprovalicarbCellulose synthase inhibitorP. infestansMetalaxyl-Resistant0.180.10 - 0.30[1]
DimethomorphCellulose synthase inhibitorP. cactorum---[13]
AzoxystrobinQuinone outside inhibitorP. cactorum---[13]
FluopicolideSpectrin-like protein delocalizationP. cactorum---[13]

Note: EC50 values can vary depending on the specific isolate and experimental conditions.

Experimental Protocols

Determination of EC50 Values for Fungicides

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of Phytophthora by 50%.

Materials:

  • Phytophthora isolate of interest

  • V8 juice agar medium (or other suitable medium)

  • Fungicide stock solution (e.g., 10 mg/mL in an appropriate solvent)

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare fungicide-amended media:

    • Autoclave the V8 juice agar and cool it to 45-50°C in a water bath.

    • Prepare a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar. Also, prepare a control plate with no fungicide.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing Phytophthora culture, take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the Phytophthora species (e.g., 20-25°C) in the dark.

  • Data Collection:

    • When the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all plates in two perpendicular directions.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Plot the percentage of inhibition against the log of the fungicide concentration.

    • Use a suitable statistical software (e.g., R, GraphPad Prism) to perform a probit or log-logistic regression analysis to calculate the EC50 value.[14]

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of genes potentially involved in fungicide resistance (e.g., ABC transporters, RPA190).

Materials:

  • Phytophthora mycelium (treated with and without fungicide)

  • RNA extraction kit suitable for oomycetes

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers (forward and reverse)

  • Reference gene primers (e.g., actin, tubulin)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest mycelia from liquid cultures or agar plates and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.

    • Also, set up reactions for the reference gene(s) and a no-template control.

  • qPCR Run:

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the gene of interest and the reference gene(s).

    • Calculate the relative gene expression using the 2-ΔΔCt method.[15][16]

Molecular Docking of Fungicides with Target Proteins

Objective: To predict the binding affinity and interaction of a fungicide with its target protein in silico.

Materials:

  • 3D structure of the target protein (e.g., from the Protein Data Bank or homology modeling)

  • 3D structure of the fungicide (ligand)

  • Molecular docking software (e.g., AutoDock, PyRx)[4][5]

  • Visualization software (e.g., PyMOL, Discovery Studio)[4]

Procedure:

  • Protein and Ligand Preparation:

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the ligand structure by optimizing its geometry and assigning charges.

  • Grid Box Definition:

    • Define a grid box around the active site of the protein where the ligand is expected to bind.[4]

  • Docking Simulation:

    • Run the molecular docking simulation using the prepared protein and ligand files and the defined grid box. The software will generate multiple possible binding poses of the ligand in the protein's active site.[4][5]

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the binding energy and clustering of poses.

    • Visualize the protein-ligand complex to identify the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Phytophthora_Culture Phytophthora Isolate Fungicide_Treatment Fungicide Treatment Phytophthora_Culture->Fungicide_Treatment RNA_Extraction RNA Extraction Fungicide_Treatment->RNA_Extraction EC50_Assay EC50 Assay Fungicide_Treatment->EC50_Assay cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Gene_Expression Gene Expression Analysis qRT_PCR->Gene_Expression Resistance_Confirmation Resistance Confirmation Gene_Expression->Resistance_Confirmation EC50_Assay->Resistance_Confirmation Molecular_Docking Molecular Docking Resistance_Confirmation->Molecular_Docking

Caption: Experimental workflow for investigating fungicide resistance.

Resistance_Mechanisms cluster_cell Phytophthora Cell cluster_resistance Resistance Mechanisms Metalaxyl_M This compound Target_Site RNA Polymerase I (RPA190) Metalaxyl_M->Target_Site Inhibition Efflux_Pump ABC Transporter Metalaxyl_M->Efflux_Pump Efflux Metabolism Metabolic Enzymes Metalaxyl_M->Metabolism Degradation Inhibition_of_rRNA_synthesis Inhibition of rRNA Synthesis Target_Site->Inhibition_of_rRNA_synthesis Leads to Target_Mutation Target Site Mutation Target_Mutation->Target_Site Alters Pump_Overexpression Efflux Pump Overexpression Pump_Overexpression->Efflux_Pump Increases Enhanced_Metabolism Enhanced Metabolism Enhanced_Metabolism->Metabolism Increases

Caption: Mechanisms of this compound resistance in Phytophthora.

References

Technical Support Center: Metalaxyl-M Solubility for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Metalaxyl-M solubility during laboratory experiments.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound solutions.

Problem 1: this compound powder is not dissolving or is dissolving very slowly.

  • Q: What should I do if this compound is not dissolving in my chosen solvent?

    • A: First, verify that you are using a recommended solvent. This compound exhibits good solubility in many organic solvents. If solubility is still an issue, consider the following troubleshooting steps:

      • Increase Agitation: Ensure the solution is being vigorously mixed using a magnetic stirrer or vortex mixer.

      • Gentle Warming: Gently warm the solution in a water bath. Avoid excessive heat, as it may degrade the compound.

      • Sonication: Use an ultrasonic bath to aid in the dissolution of the powder.

      • Solvent Selection: If the above steps fail, you may need to select a different solvent with higher solubility for this compound (see Table 1).

  • Q: Why is my this compound dissolving so slowly, even with agitation?

    • A: The rate of dissolution can be affected by several factors:

      • Particle Size: A larger particle size of the this compound powder will decrease the surface area available for solvent interaction, slowing down dissolution.

      • Temperature: Lower temperatures will decrease the rate of dissolution.

      • Viscosity of the Solvent: More viscous solvents can slow the dissolution process.

Problem 2: My this compound solution is cloudy or has formed a precipitate.

  • Q: I successfully dissolved this compound, but it precipitated out of the solution after a short time. What happened?

    • A: Precipitation upon standing can occur for several reasons:

      • Supersaturated Solution: You may have created a supersaturated solution, especially if warming was used to aid dissolution. As the solution cools to room temperature, the solubility decreases, causing the excess compound to precipitate. To resolve this, you can either gently warm the solution before use or prepare a less concentrated stock solution.

      • Solvent Evaporation: If the solution container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit.

      • Change in pH: The solubility of this compound can be pH-dependent. Ensure the pH of your final solution is within a stable range. This compound is stable in acidic and neutral conditions but is unstable in the presence of incompatible materials.

  • Q: My this compound solution, prepared in DMSO, turned cloudy when I added it to my aqueous culture medium. Why?

    • A: This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer or medium.[1] The high concentration of the compound in DMSO may not be soluble in the final aqueous environment.[1]

      • Troubleshooting:

        • Decrease Stock Concentration: Prepare a more dilute stock solution in DMSO.

        • Increase Final DMSO Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO in the culture medium can help maintain solubility. However, be mindful of potential solvent toxicity to cells.

        • Stepwise Dilution: Try adding the DMSO stock to the aqueous solution slowly while vortexing to allow for better mixing and dispersion.

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

  • Q: What are the recommended solvents for dissolving this compound?

    • A: this compound is soluble in a variety of organic solvents. Acetone, methanol, and DMSO are commonly used for preparing stock solutions in a laboratory setting.[2][3] It is miscible with acetone, ethyl acetate, methanol, dichloromethane, and toluene.

  • Q: What is the solubility of this compound in water?

    • A: The solubility of this compound in water is approximately 26 g/L at 25°C.

  • Q: How should I prepare a stock solution of this compound?

    • A: For a standard stock solution, accurately weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable organic solvent, such as acetone or DMSO.[2][3] Then, dilute to the final desired volume with the same solvent. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in a final volume of 1 mL of solvent.

  • Q: Can I use sonication to dissolve this compound?

    • A: Yes, sonication can be an effective method to aid in the dissolution of this compound, particularly if you are encountering difficulties with manual agitation alone.

Stability and Storage

  • Q: How stable is this compound in solution?

    • A: this compound is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4] It is stable in acidic and neutral conditions.

  • Q: How should I store my this compound stock solutions?

    • A: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and degradation. For short-term storage, refrigeration at 4°C may be adequate. Always refer to the manufacturer's instructions for specific storage recommendations.

  • Q: Does pH affect the stability of this compound?

    • A: Yes, this compound is less stable under alkaline conditions. It is stable up to pH 7.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L) at 25°C
Water26
n-Hexane59
AcetoneMiscible
Ethyl AcetateMiscible
MethanolMiscible
DichloromethaneMiscible
TolueneMiscible
n-OctanolMiscible

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mg/mL in Acetone)

  • Materials:

    • This compound powder

    • Acetone (analytical grade)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Magnetic stirrer and stir bar or vortex mixer

    • Pipettes

  • Procedure:

    • Accurately weigh 100 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 5-7 mL of acetone to the flask.

    • Place a magnetic stir bar in the flask and stir the solution on a magnetic stir plate until the powder is completely dissolved. Alternatively, cap the flask and vortex until the solid is fully dissolved.

    • Once dissolved, add acetone to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled, airtight storage vial.

    • Store the stock solution at -20°C for long-term use.

Protocol 2: In Vitro Fungicide Efficacy Assay against Phytophthora infestans

This protocol is adapted from standard methods for determining the efficacy of fungicides against oomycetes.[5]

  • Materials:

    • Phytophthora infestans culture

    • Rye A agar medium

    • Sterile petri dishes

    • This compound stock solution (e.g., 10 mg/mL in acetone)

    • Sterile distilled water

    • Micropipettes and sterile tips

    • Incubator

  • Procedure:

    • Prepare Fungicide-Amended Media:

      • Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

      • Prepare Rye A agar medium according to the standard protocol and autoclave.

      • Cool the molten agar to approximately 45-50°C in a water bath.

      • Add the appropriate volume of each this compound dilution to individual flasks of molten agar to achieve the final desired concentrations. Also, prepare a control plate with an equivalent amount of acetone without this compound.

      • Swirl the flasks gently to mix and pour the amended agar into sterile petri dishes. Allow the plates to solidify.

    • Inoculation:

      • From an actively growing culture of P. infestans, use a sterile cork borer (e.g., 5 mm diameter) to cut mycelial plugs from the leading edge of the colony.

      • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

    • Incubation and Data Collection:

      • Incubate the plates in the dark at a suitable temperature for P. infestans growth (e.g., 18-20°C).

      • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24-48 hours) until the colony on the control plate reaches the edge of the dish.

      • Calculate the average colony diameter for each concentration and replicate.

      • Determine the percentage of mycelial growth inhibition for each concentration relative to the control.

      • The data can be used to calculate the EC50 (Effective Concentration to inhibit 50% of growth).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Acetone) weigh->dissolve dilute Dilute to Final Volume dissolve->dilute amend Amend Agar Medium dilute->amend inoculate Inoculate with Pathogen amend->inoculate incubate Incubate inoculate->incubate measure Measure Growth Inhibition incubate->measure

Caption: Experimental workflow for preparing this compound solutions and conducting an in vitro fungicide assay.

signaling_pathway metalaxyl_m This compound rna_poly_I RNA Polymerase I metalaxyl_m->rna_poly_I rrna_synthesis rRNA Synthesis rna_poly_I->rrna_synthesis protein_synthesis Protein Synthesis rrna_synthesis->protein_synthesis fungal_growth Fungal Growth Inhibition protein_synthesis->fungal_growth

Caption: Simplified signaling pathway showing the mode of action of this compound in inhibiting fungal growth.

References

Metalaxyl-M degradation under laboratory storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Metalaxyl-M under laboratory storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Metalaxyl?

A1: this compound is the biologically active R-enantiomer of the racemic compound metalaxyl.[1][2] Standard metalaxyl is a mixture of both the R- and S-isomers, but only the R-isomer (this compound) possesses the primary fungicidal activity.[2] Consequently, formulations based on this compound can be used at lower application rates to achieve the same level of efficacy as racemic metalaxyl.[2]

Q2: Under what general laboratory conditions is this compound considered stable?

A2: this compound is relatively stable under a range of typical laboratory conditions.[3] It is stable to hydrolysis in neutral and acidic aqueous solutions (up to pH 7) and is also photolytically stable under natural sunlight.[1][4] For long-term storage, it is recommended to keep the compound in its original packaging in a cool, dry, and well-ventilated environment, where it can remain stable for up to two years.[2]

Q3: What are the key factors that can cause this compound to degrade during laboratory storage?

A3: The primary factors influencing this compound degradation in a laboratory setting are:

  • pH: Alkaline conditions (pH 8 and above) significantly accelerate hydrolytic degradation.[5][6]

  • Temperature: Elevated temperatures, especially in combination with alkaline pH, increase the rate of degradation.[2][5]

  • Light: While stable in natural sunlight, exposure to artificial UV light can cause photodegradation.[3][4] The presence of photosensitizers like humic acids or certain metal oxides can accelerate this process.[3][4]

Q4: What are the major degradation products of this compound?

A4: The main degradation pathways for this compound include hydrolysis of the methyl ester and oxidation of the ring-methyl groups.[3][4] In soil, the most significant metabolite is metalaxyl acid, which is formed through microbial action.[3][6] Under UV light, photoproducts can be formed through processes like N-deacylation and rearrangement of the N-acyl group.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results in stability studies. Degradation of stock solutions.Prepare fresh stock solutions for each experiment. Store stock solutions in a freezer (-18°C or below) in amber vials to protect from light and heat.[7] Verify the concentration of the stock solution before initiating a new study.
Fluctuation in storage conditions (temperature, light).Use calibrated and monitored storage chambers (incubators, freezers). Shield samples from light using amber glassware or by wrapping containers in aluminum foil.
Contamination of samples or buffers.Use sterile glassware and high-purity solvents/reagents. Filter-sterilize buffers to prevent microbial growth, which can contribute to degradation.
Rapid degradation observed at neutral pH. Microbial contamination.Ensure all solutions and containers are sterile, especially for hydrolysis studies. Consider adding a microbial inhibitor if sterility cannot be guaranteed and it does not interfere with the analysis.
Presence of catalytic impurities (e.g., metal ions).Use high-purity water (e.g., Type I) and analytical grade reagents. Clean glassware thoroughly, potentially with an acid wash, to remove trace metals.
No degradation observed under expected conditions (e.g., high pH). Incorrect buffer preparation.Verify the pH of the buffer solution at the experimental temperature. Ensure the buffer has sufficient capacity to maintain the target pH throughout the experiment.
Low analytical sensitivity.Optimize the analytical method (e.g., HPLC, GC-MS) to achieve a lower limit of quantification (LOQ). Ensure the method can distinguish the parent compound from its degradation products.
Inaccurate spiking or initial concentration measurement.Carefully validate the procedure for fortifying the matrix with this compound. Analyze T=0 samples immediately after preparation to confirm the initial concentration.

Data Presentation: Stability of this compound

The following tables summarize quantitative data on the stability of this compound under different conditions.

Table 1: Effect of pH and Temperature on Hydrolysis of this compound

pHTemperature (°C)Half-life (DT50)StabilityReference
Up to 750StableStable to hydrolysis[1]
925116 DaysUnstable[5]
9507.7 DaysUnstable[5]
9602.7 DaysUnstable[5]

Table 2: Degradation Half-life in Soil

Soil TypeConditionHalf-life (DT50)Reference
German SoilAerobic, Lab Incubation17-38 Days (enantiomer dependent)[8]
Cameroonian SoilAerobic, Lab IncubationSlower than German soil[8]
Non-sterile SoilLab Incubation36-73 Days[9]
Soil under simulated sunlightPhotostable188-502 hours[9]

Experimental Protocols

Protocol: Hydrolytic Degradation of this compound in Aqueous Solutions

1. Objective: To determine the rate of hydrolysis of this compound at different pH values according to OECD Guideline 111.

2. Materials:

  • This compound analytical standard

  • High-purity water (e.g., HPLC grade)

  • Sterile buffers: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)

  • Acetonitrile (HPLC grade)

  • Sterile, amber glass vials with screw caps

  • Calibrated pH meter and temperature-controlled incubator

  • HPLC-UV or LC-MS/MS system

3. Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetonitrile. Spike the sterile pH 4, 7, and 9 buffers with the stock solution to achieve a final concentration of approximately 1-10 µg/mL. The final concentration of acetonitrile should be less than 1%.

  • Incubation: Dispense the test solutions into replicate amber glass vials for each pH and sampling time point. Include control samples (buffer without this compound). Place the vials in a dark incubator set at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days), remove replicate vials for each pH. Immediately analyze the samples or store them at ≤ -18°C until analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a validated chromatographic method (HPLC-UV or LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. Determine the degradation rate constant (k) from the slope of the regression line. Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solution (this compound in ACN) spike Spike Buffers with Stock Solution prep_stock->spike prep_buffer Prepare Sterile Buffers (pH 4, 7, 9) prep_buffer->spike incubate Incubate Samples (Constant Temp, Dark) spike->incubate T=0 sample Collect Samples at Time Intervals incubate->sample analyze Analyze Concentration (HPLC or LC-MS/MS) sample->analyze calculate Calculate Degradation Rate and Half-Life (DT50) analyze->calculate

Caption: Workflow for a hydrolytic degradation study of this compound.

degradation_factors cluster_factors Influencing Factors cluster_stability Stabilizing Factors center_node This compound Degradation Rate ph High pH (Alkaline Conditions) ph->center_node Increases temp High Temperature temp->center_node Increases uv UV Light Exposure uv->center_node Increases microbes Microbial Activity microbes->center_node Increases (in soil/water) low_temp Low Temperature (e.g., ≤ -18°C) low_temp->center_node Decreases neutral_ph Neutral/Acidic pH neutral_ph->center_node Decreases dark Dark Storage dark->center_node Decreases

References

Technical Support Center: Optimizing Metalaxyl-M Concentration for Mycelial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metalaxyl-M. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for mycelial growth inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Metalaxyl?

A1: this compound, also known as Mefenoxam, is a systemic fungicide that specifically targets oomycetes, a group of fungus-like organisms that includes major plant pathogens like Phytophthora, Pythium, and Peronospora species.[1][2][3] Metalaxyl is a racemic mixture of two isomers, the R- and S-enantiomers. This compound contains only the more biologically active R-enantiomer.[2][4][5][6] This higher purity means that this compound is effective at lower concentrations compared to Metalaxyl.[4][5]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the growth of oomycetes by disrupting protein synthesis.[2][7][8] Specifically, it targets and inhibits RNA polymerase I, an enzyme essential for the synthesis of ribosomal RNA (rRNA).[2][8][9] Without rRNA, the fungal cells cannot produce ribosomes, which are necessary for protein production, ultimately leading to the cessation of mycelial growth.[10]

Q3: How do I prepare a stock solution of this compound?

A3: The solubility of this compound depends on the solvent. It is highly soluble in organic solvents like acetone, ethanol, and toluene, and has a significant solubility in water (26 g/L at 25°C).[11][12] For in vitro assays, a common solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[13] It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentrations. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13] Always use freshly opened or properly stored solvents to avoid degradation of the compound.[13]

Q4: What is a typical concentration range to test for mycelial growth inhibition?

A4: The effective concentration of this compound can vary significantly depending on the target oomycete species and the presence of resistance. A good starting point for a dose-response experiment would be to use a range of concentrations such as 0.01, 0.1, 1, 10, and 100 µg/mL.[2] This range will typically allow you to determine the 50% effective concentration (EC50).

Q5: What are some common oomycetes that this compound is effective against?

A5: this compound is primarily used to control diseases caused by oomycetes, including:

  • Phytophthora species: causing diseases like late blight and root rot.[1][2]

  • Pythium species: responsible for damping-off and root rot.[1][2]

  • Plasmopara viticola: the causal agent of downy mildew in grapes.

  • Peronospora species: causing downy mildew on various crops.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no mycelial growth inhibition at expected effective concentrations. 1. Resistant Isolate: The fungal isolate may have developed resistance to this compound.[14] 2. Degraded this compound: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 3. Incorrect Concentration: Errors in calculating dilutions for the working solutions.1. Test a known sensitive (wild-type) isolate as a positive control. If the sensitive isolate is inhibited, the test isolate is likely resistant. Consider using a fungicide with a different mode of action. 2. Prepare a fresh stock solution of this compound.[13] 3. Double-check all calculations and ensure accurate pipetting.
Precipitation of this compound in the culture medium. 1. Low Solubility in Media: The concentration of this compound may exceed its solubility limit in the specific culture medium used. 2. Solvent Shock: Adding a high concentration of the stock solution (e.g., in DMSO) directly to the aqueous medium can cause the compound to precipitate.1. Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low (typically ≤1%) to maintain solubility. 2. Prepare intermediate dilutions of the stock solution in the solvent before adding to the final medium. Add the fungicide solution to the molten agar while stirring to ensure even distribution.
Contamination of culture plates. 1. Airborne Contaminants: Fungal or bacterial spores from the air. 2. Contaminated Equipment or Reagents: Non-sterile petri dishes, pipettes, or media components.1. Work in a laminar flow hood and use proper aseptic techniques. 2. Ensure all equipment and reagents are properly sterilized.[15] Use filter-sterilized stock solutions of this compound if not prepared with sterile solvent.
High variability in mycelial growth between replicate plates. 1. Uneven Inoculum Size: Inconsistent size of the mycelial plugs used for inoculation. 2. Inconsistent Incubation Conditions: Variations in temperature or humidity within the incubator. 3. Uneven Distribution of Fungicide: this compound not evenly mixed into the agar medium.1. Use a sterile cork borer to take mycelial plugs of a consistent diameter from the actively growing edge of a culture. 2. Ensure the incubator provides uniform temperature and humidity. Avoid stacking plates too high. 3. Mix the amended agar thoroughly before pouring the plates.

Data Presentation

Table 1: Summary of EC50 Values of this compound for Mycelial Growth Inhibition of Various Oomycetes

Organism Disease EC50 Range (µg/mL) Notes
Phytophthora infestansLate Blight468.30 - 813.57Resistant isolates from Peru.[4]
Phytophthora cactorumRoot Rot0.033 - 1.993Sensitive isolates. Resistant isolates showed EC50 > 4,000,000 µg/mL.[6]
Pythium ultimum var. sporangiiferumDamping-off0.05 - 1.30[2]
Pythium aphanidermatumDamping-off1.19 - 3.12[2]
Plasmopara viticolaDowny MildewMIC > 100Majority of isolates tested showed high resistance.
Peronospora parasiticaDowny Mildew-Products containing this compound were found to be ineffective in recent studies, suggesting widespread resistance.[3]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve it in 1 mL of dimethyl sulfoxide (DMSO) in a sterile microcentrifuge tube.

    • Vortex until fully dissolved.

    • Store the stock solution at -20°C.

  • Working Solutions:

    • Perform serial dilutions of the stock solution in sterile DMSO or sterile distilled water to achieve the desired concentrations for your experiment (e.g., 1000, 100, 10, 1, and 0.1 µg/mL).

    • The final concentration of DMSO in the culture medium should not exceed 1% to avoid solvent toxicity to the fungus.

Protocol 2: Mycelial Growth Inhibition Assay on Agar Plates
  • Media Preparation:

    • Prepare a suitable agar medium for your target oomycete (e.g., V8 juice agar, corn meal agar).

    • Autoclave the medium and cool it to 45-50°C in a water bath.

  • Amending Media with this compound:

    • Add the appropriate volume of each this compound working solution to aliquots of the molten agar to achieve the final desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Also, prepare a control set of plates with the same concentration of solvent (e.g., DMSO) used in the treatment plates.

    • Mix thoroughly by swirling and pour the agar into sterile petri dishes.

  • Inoculation:

    • From the actively growing margin of a young culture of the target oomycete, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation:

    • Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the specific oomycete.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plates has reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and performing a regression analysis.

Visualizations

experimental_workflow Experimental Workflow for Mycelial Growth Inhibition Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Collection & Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Serial Dilutions (Working Solutions) prep_stock->prep_working amend_media Amend Cooled Media with Working Solutions prep_working->amend_media prep_media Prepare and Autoclave Growth Medium prep_media->amend_media pour_plates Pour Amended Agar into Petri Dishes amend_media->pour_plates inoculate Inoculate Plates with Mycelial Plugs pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition calculate_ec50 Determine EC50 Value calculate_inhibition->calculate_ec50

Mycelial growth inhibition assay workflow.

mode_of_action This compound Mode of Action: Inhibition of Protein Synthesis cluster_nucleus Oomycete Nucleus cluster_cytoplasm Cytoplasm rdna rDNA (Ribosomal DNA) rna_pol RNA Polymerase I rdna->rna_pol rrna pre-rRNA rna_pol->rrna Transcription ribosome Ribosome Assembly rrna->ribosome protein Protein Synthesis ribosome->protein growth Mycelial Growth protein->growth metalaxyl This compound metalaxyl->rna_pol Inhibits

Inhibition of protein synthesis by this compound.

References

Technical Support Center: Troubleshooting Poor Efficacy of Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the suboptimal performance of Metalaxyl-M in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, the biologically active R-enantiomer of Metalaxyl, is a systemic phenylamide fungicide.[1][2] Its primary mode of action is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycete pathogens.[3][4][5][6] It targets the fungal RNA polymerase I complex, which is essential for transcribing rRNA genes.[3][7][8] By disrupting this process, this compound effectively halts protein synthesis and fungal growth, leading to both protective and curative effects against pathogens like Phytophthora and Pythium.[3][4][9]

Metalaxyl_MoA cluster_cell Oomycete Cell Metalaxyl_ext This compound (External) Metalaxyl_int This compound (Internal) Metalaxyl_ext->Metalaxyl_int Uptake RNAPol RNA Polymerase I Complex Metalaxyl_int->RNAPol Targets rRNA rRNA Synthesis RNAPol->rRNA Enables Inhibition Inhibition RNAPol->Inhibition Protein Protein Synthesis & Fungal Growth rRNA->Protein Inhibition->rRNA Blocks

Figure 1. Mechanism of Action of this compound.

Q2: My experiment is failing. What are the most common reasons for poor this compound efficacy?

There are three primary areas to investigate when encountering poor efficacy:

  • Pathogen Resistance: The target oomycete population may have developed resistance to phenylamide fungicides. This is a common issue due to the single-site action of this compound.[7][10][11]

  • Compound Degradation: The this compound compound may have degraded due to improper storage or experimental conditions (e.g., pH, temperature, light exposure).[12][13]

  • Flawed Experimental Protocol: Errors in the preparation of solutions, incorrect concentrations, or issues with the application or growth medium can significantly impact results.

Q3: How can I determine if my target oomycete strain has developed resistance?

The most direct method is to conduct an in vitro sensitivity assay to determine the 50% effective concentration (EC50). This involves comparing the mycelial growth of your test isolate against a known sensitive (wild-type) isolate on media amended with a range of this compound concentrations. A significant increase in the EC50 value for your isolate compared to the sensitive baseline indicates resistance.[14]

Resistance in pathogens like Phytophthora infestans can be conferred by a single nucleotide polymorphism (SNP) in the RPA190 gene, which encodes the largest subunit of RNA polymerase I.[7][8] While molecular assays can detect this specific mutation, resistance can also arise from other mechanisms, making bioassays a crucial diagnostic tool.[8][10]

Q4: What common experimental factors can cause this compound to degrade?

This compound is generally stable under acidic and neutral conditions but can degrade under alkaline conditions.[12] Other factors that can contribute to degradation include:

  • pH: The compound is stable up to pH 7 but undergoes hydrolysis at pH 9.[1]

  • Temperature: Storing solutions at high temperatures can accelerate degradation.[15] Stock solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[16]

  • Light: Although relatively stable in natural sunlight, prolonged exposure to high-intensity UV light can cause photodecomposition.[13]

  • Microbial Degradation: If using soil or non-sterile aqueous media, soil microorganisms can biodegrade Metalaxyl, especially after repeated applications.[17]

Q5: I suspect my experimental protocol is flawed. What are some common mistakes?
  • Improper Stock Solution Preparation: this compound has specific solubility properties. Using an incorrect solvent or failing to completely dissolve the compound will lead to inaccurate final concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[16]

  • Inaccurate Dilutions: Simple calculation errors can lead to concentrations that are too low to be effective. Always double-check calculations for serial dilutions.

  • Uneven Application: In agar-based assays, ensure the fungicide is thoroughly mixed into the medium before it solidifies to guarantee uniform exposure.[18]

  • Medium Interaction: Components in complex growth media could potentially bind to the fungicide, reducing its bioavailability.

Section 2: Troubleshooting Workflow

If you are observing poor efficacy, follow this logical workflow to diagnose the root cause. Start at the top and proceed through the steps to systematically eliminate potential issues.

Troubleshooting_Workflow cluster_protocol Step 1: Verify Experimental Protocol cluster_compound Step 2: Assess Compound Integrity cluster_resistance Step 3: Test for Resistance start Poor Efficacy Observed check_protocol Review Protocol Documentation start->check_protocol check_calcs Verify All Calculations (Concentrations, Dilutions) check_protocol->check_calcs check_prep Confirm Correct Preparation (Solvents, pH, Mixing) check_calcs->check_prep protocol_ok Protocol Correct? check_prep->protocol_ok check_storage Check Storage Conditions (Temp, Light, Age) protocol_ok->check_storage Yes fix_protocol Action: Correct Protocol & Re-run Experiment protocol_ok->fix_protocol No new_stock Prepare Fresh Stock Solution check_storage->new_stock re_run Re-run Experiment with New Stock new_stock->re_run compound_ok Efficacy Improved? re_run->compound_ok get_strains Obtain Known Sensitive & Resistant Strains compound_ok->get_strains No issue_solved Problem Solved compound_ok->issue_solved Yes run_assay Run In Vitro Sensitivity Assay (EC50 Determination) compare_ec50 Compare EC50 Values resistance_result Isolate EC50 >> Sensitive EC50? resistance_confirmed Conclusion: Pathogen Resistance is the Likely Cause resistance_result->resistance_confirmed Yes unknown_issue Conclusion: Unknown Issue. Consider Medium Interactions or Other Factors. resistance_result->unknown_issue No fix_protocol->re_run

Figure 2. A logical workflow for troubleshooting poor efficacy.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol is for preparing a 10 mg/mL (10,000 ppm) stock solution in DMSO.

Materials:

  • This compound (analytical grade, solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Accurately weigh 10 mg of this compound powder and place it into a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.[16]

  • Vortex or sonicate the solution until the this compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots in a sealed, moisture-proof container at -20°C for up to one month or at -80°C for up to six months.[16]

Protocol 2: In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)

This assay determines the EC50 value of this compound against an oomycete pathogen.

Materials:

  • 10 mg/mL this compound stock solution

  • Sterile deionized water

  • Appropriate growth medium (e.g., V8 juice agar, potato dextrose agar [PDA]), autoclaved and cooled to 50-55°C in a water bath.[18]

  • Sterile petri plates (9 cm)

  • Actively growing cultures of test, sensitive, and resistant pathogen isolates

  • Cork borer (5 mm diameter)

Procedure:

  • Prepare Dilutions: Perform a serial dilution of the 10 mg/mL stock solution in sterile water to create working solutions. These will be added to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 5, 10, 50, 100 µg/mL).[14]

  • Amend Media: Add the appropriate volume of each working solution to the molten agar. For example, add 1 mL of a 100 µg/mL working solution to 99 mL of agar to get a final concentration of 1 µg/mL. Mix thoroughly but gently to avoid bubbles. Prepare a control plate with no fungicide.

  • Pour Plates: Pour the amended agar into petri plates and let them solidify.

  • Inoculate: Use a 5 mm cork borer to cut mycelial plugs from the leading edge of an actively growing culture of the pathogen.

  • Place one mycelial plug, mycelium-side down, in the center of each amended plate and the control plate.[19]

  • Incubate: Seal the plates and incubate them in the dark at the optimal growth temperature for the pathogen.

  • Measure and Calculate: After the colony on the control plate has reached a significant diameter (e.g., 7-8 cm), measure the colony diameter on all plates. Calculate the percentage of growth inhibition relative to the control.

  • Use statistical software to perform a regression analysis and calculate the EC50 value (the concentration that inhibits growth by 50%).[20]

Section 4: Quantitative Data Summary

The following tables provide reference data that can be useful for interpreting your experimental results.

Table 1: Example EC50 Values of this compound for Phytophthora spp.

Sensitivity ClassPathogen ExampleMean EC50 (µg/mL)EC50 Range (µg/mL)
Sensitive (S)P. infestans0.30[14]0.02 - 1.3[14][21]
Intermediate (I)P. infestans9.62[14]-
Resistant (R)P. infestans123 - 470[14][21]>10 to >100[21][22]
Highly ResistantP. erythroseptica>100[19]109 - 300+[19]

Note: EC50 values can vary significantly between species and isolates. This table is for illustrative purposes.

Table 2: Influence of pH on this compound Stability

pH ConditionStabilityHalf-life (DT50) at 25°C
Acidic (pH < 7)StableNot applicable
Neutral (pH 7)Stable[1]Not applicable
Alkaline (pH 9)Unstable (hydrolysis occurs)[1]116 Days[12]

This data highlights the importance of maintaining a neutral or acidic pH in aqueous solutions and media to ensure the stability of this compound.

References

Technical Support Center: Metalaxyl-M Degradation in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of soil pH on the degradation rate of Metalaxyl-M.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of soil pH on the degradation rate of this compound?

Soil pH is a critical factor influencing the degradation rate of this compound. Generally, degradation is more rapid in neutral to alkaline soils. Chemical degradation of this compound tends to increase in extremely acidic or alkaline conditions[1]. The primary route of degradation in soil is through microbial activity, which is also pH-dependent[1].

Q2: How does soil pH affect the enantioselective degradation of this compound?

The degradation of this compound, a chiral fungicide, is enantioselective and significantly influenced by soil pH. In aerobic soils, the degradation of the two enantiomers (R- and S-) proceeds differently depending on the pH:

  • pH > 5: The fungicidally active R-enantiomer degrades faster than the S-enantiomer[2][3].

  • pH 4-5: Both enantiomers degrade at similar rates[2].

  • pH < 4: The S-enantiomer degrades faster than the R-enantiomer[2][3].

Q3: What are the typical half-lives of this compound in soil at different pH values?

The half-life of this compound in soil can vary widely depending on a range of factors including pH, soil type, organic matter content, microbial activity, and history of pesticide application. While a direct correlation of half-life with specific pH values is complex and depends on multiple soil properties, the general trend indicates longer persistence in acidic soils. For instance, one study noted that in a sandy soil with no prior history of metalaxyl application, the half-life was 82 days[1]. In contrast, in soils with a history of application leading to enhanced degradation, the half-life could be as short as 4 to 10 days[1]. Another study reported half-lives ranging from 17 to 38 days in different soil types[3].

Q4: Besides pH, what other soil properties influence the degradation of this compound?

Several other soil factors play a significant role in the degradation of this compound:

  • Microbial Activity: Biodegradation by soil microorganisms is the most critical factor in this compound persistence[1].

  • Organic Matter: Soils with higher organic matter content tend to exhibit faster degradation rates due to higher microbial activity[1]. However, high organic matter can also increase adsorption, potentially reducing the availability of this compound for degradation[1].

  • Soil Type: Soil texture (sandy vs. clay) affects the mobility and adsorption of this compound. It is more mobile in sandy soils with low organic matter[1].

  • History of Pesticide Application: Soils with a history of this compound application can develop enhanced microbial populations capable of degrading the fungicide more rapidly[1].

  • Sunlight: Photodegradation can occur, and the half-life of metalaxyl in soil under simulated sunlight was found to be three to four times lower[1].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slower than expected degradation of this compound 1. Low Soil pH: The soil may be too acidic, inhibiting microbial activity. 2. Low Microbial Population: The soil may have a low abundance of microorganisms capable of degrading this compound. 3. Suboptimal Incubation Conditions: Temperature or moisture levels may not be ideal for microbial activity. 4. High Adsorption: The soil may have a high organic matter or clay content, leading to strong adsorption of this compound and reduced bioavailability.1. Adjust Soil pH: If experimentally viable, adjust the soil pH to a neutral or slightly alkaline range. 2. Enrich Microbial Culture: Consider inoculating the soil with a microbial consortium known to degrade this compound. 3. Optimize Incubation: Ensure the incubation temperature (e.g., 20-25°C) and moisture content (e.g., 50-60% of water holding capacity) are optimal for microbial degradation. 4. Assess Bioavailability: Use appropriate extraction methods to differentiate between bioavailable and sorbed fractions of this compound.
Inconsistent degradation rates across replicates 1. Heterogeneity of Soil Samples: Natural variability within the soil can lead to different degradation rates. 2. Inconsistent Application of this compound: Uneven distribution of the fungicide in the soil samples. 3. Variations in Incubation Conditions: Fluctuations in temperature or moisture across different sample containers.1. Homogenize Soil: Thoroughly mix and sieve the soil before distributing it into experimental units. 2. Standardize Application: Use a precise method to apply the this compound solution to ensure uniform concentration in all samples. 3. Control Incubation Environment: Use a controlled environment chamber or incubator to maintain consistent temperature and moisture levels.
Difficulty in extracting this compound from soil 1. Inefficient Extraction Solvent: The chosen solvent may not be effective for the specific soil type. 2. Strong Adsorption: As mentioned, high clay or organic matter content can lead to strong binding. 3. Degradation during Extraction: The extraction process itself might be causing degradation of the analyte.1. Optimize Solvent System: Test different solvent mixtures (e.g., methanol/water, acetonitrile/water) to improve extraction efficiency. 2. Use Stronger Extraction Techniques: Consider techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). 3. Minimize Degradation: Perform extractions under conditions that minimize degradation (e.g., low temperature, protection from light).
Enantioselective analysis shows unexpected results 1. Incorrect pH Measurement: The actual soil pH may be different from what was measured. 2. Co-elution during Chromatography: Other compounds in the soil extract may be interfering with the separation of the enantiomers. 3. Racemization: Although less common for this compound, the possibility of racemization under certain experimental conditions should be considered.1. Calibrate pH Meter and Re-measure: Ensure accurate pH measurement of the soil slurry. 2. Optimize Chromatographic Method: Adjust the mobile phase composition, flow rate, or column temperature to improve the resolution of the enantiomers. Use a chiral column specifically designed for such separations. 3. Investigate Racemization: Analyze samples at different time points to check for any changes in the enantiomeric ratio that are not attributable to degradation.

Data Presentation

Table 1: Influence of Soil pH on the Enantioselective Degradation of this compound

Soil pH RangeRelative Degradation Rate of Enantiomers
> 5R-enantiomer > S-enantiomer[2][3]
4 - 5R-enantiomer ≈ S-enantiomer[2]
< 4S-enantiomer > R-enantiomer[2][3]

Experimental Protocols

Key Experiment: Soil Incubation Study for this compound Degradation

This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil at different pH levels.

1. Soil Preparation and Characterization:

  • Collect fresh soil samples from the field.

  • Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for key physicochemical properties:

    • pH (in water and 0.01 M CaCl2)

    • Organic matter content

    • Soil texture (sand, silt, clay content)

    • Cation Exchange Capacity (CEC)

    • Maximum Water Holding Capacity (MWHC)

2. pH Adjustment (if required):

  • To study the effect of a range of pH values, divide the soil into batches.

  • For acidic conditions, treat the soil with a dilute solution of an appropriate acid (e.g., H2SO4).

  • For alkaline conditions, amend the soil with a base (e.g., Ca(OH)2 or CaCO3).

  • Allow the pH-adjusted soils to equilibrate for a specified period (e.g., one week), maintaining moisture content.

3. Experimental Setup:

  • Weigh a standardized amount of soil (e.g., 100 g dry weight equivalent) into individual incubation vessels (e.g., glass jars).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike the soil samples with the this compound stock solution to achieve the desired initial concentration. Ensure the volume of the solvent is minimal to avoid significant changes in soil moisture. Include solvent-only controls.

  • Adjust the final moisture content of the soil to a specific percentage of its MWHC (e.g., 60%).

  • Seal the incubation vessels with perforated lids to allow for gas exchange while minimizing moisture loss.

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate vessels for each treatment.

  • Extract this compound and its potential metabolites from the soil samples. A common extraction procedure involves:

    • Adding an extraction solvent (e.g., 50% methanol in water) to the soil sample.

    • Shaking or sonicating the mixture for a defined period.

    • Centrifuging the mixture to separate the soil from the supernatant.

    • Collecting the supernatant for analysis.

  • Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. For enantioselective analysis, a chiral HPLC column is required.

5. Data Analysis:

  • Quantify the concentration of this compound in each sample at each time point.

  • Plot the concentration of this compound versus time.

  • Determine the degradation kinetics (e.g., first-order kinetics) and calculate the half-life (t1/2) for each experimental condition.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Soil Preparation cluster_setup 2. Experimental Setup cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Soil_Collection Soil Collection & Sieving Soil_Characterization Physicochemical Characterization (pH, OM, etc.) Soil_Collection->Soil_Characterization pH_Adjustment pH Adjustment (Acid/Base Amendment) Soil_Characterization->pH_Adjustment Spiking Spiking with this compound pH_Adjustment->Spiking Moisture_Adjustment Moisture Adjustment Spiking->Moisture_Adjustment Incubation Incubation (Controlled Temp. & Dark) Moisture_Adjustment->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC/GC-MS Analysis Extraction->Analysis Kinetics Degradation Kinetics Analysis->Kinetics Half_life Half-life Calculation Kinetics->Half_life

Caption: Experimental workflow for a soil incubation study of this compound degradation.

Factors_Affecting_Degradation cluster_soil Soil Properties cluster_biological Biological Factors cluster_environmental Environmental Factors Metalaxyl_M This compound Degradation Rate pH Soil pH pH->Metalaxyl_M Organic_Matter Organic Matter Organic_Matter->Metalaxyl_M Soil_Type Soil Type (Texture) Soil_Type->Metalaxyl_M Microbial_Activity Microbial Activity Microbial_Activity->Metalaxyl_M Previous_Application History of Pesticide Application Previous_Application->Metalaxyl_M Temperature Temperature Temperature->Metalaxyl_M Moisture Moisture Moisture->Metalaxyl_M Sunlight Sunlight (Photodegradation) Sunlight->Metalaxyl_M

Caption: Key factors influencing the degradation rate of this compound in soil.

References

managing cross-resistance with other phenylamide fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing fungicide resistance, focusing on cross-resistance within the phenylamide class (FRAC Group 4).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for phenylamide fungicides?

Phenylamide fungicides are systemic, site-specific inhibitors that are highly effective against oomycete pathogens like Phytophthora, Pythium, and downy mildews.[1][2] Their mode of action is the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA Polymerase I.[1][3][4][5] This specific action disrupts protein synthesis and prevents the growth and reproduction of the pathogen.[2][6] Due to their high specificity, they are categorized under the Fungicide Resistance Action Committee (FRAC) Code 4.[3][6]

Q2: What is cross-resistance, and how does it apply to phenylamides?

Cross-resistance occurs when a pathogen develops resistance to one fungicide and, as a result, becomes resistant to other fungicides that share the same mechanism of action, even if it has not been exposed to them.[7] For the phenylamide group, there is full cross-resistance among all its members.[1][3] This means if a pathogen population develops resistance to metalaxyl, it will also be resistant to other phenylamides like metalaxyl-M (mefenoxam), benalaxyl, and oxadixyl.[3][8] Importantly, phenylamides do not show cross-resistance with other fungicide groups like QoIs (FRAC Group 11) or CAAs (FRAC Group 40).[1][3]

Q3: How does resistance to phenylamides develop at a molecular level?

Resistance in oomycetes to phenylamides is typically conferred by a single major gene or, in some cases, a few genes.[1][2] The resistance mechanism is believed to be a modification at the fungicide's target site, which reduces the binding affinity of the phenylamide molecule to the RNA polymerase I complex.[9] While the exact target gene was historically difficult to map, recent research has associated resistance with specific mutations, such as the Y382F mutation in the RNApolI gene.[10] This genetic change prevents the fungicide from inhibiting rRNA synthesis, rendering it ineffective.

Troubleshooting Guide

Problem: A phenylamide fungicide (e.g., this compound) is showing reduced efficacy in my experiments or field trials.

This is a common indicator of a resistant pathogen population. The following steps will help you diagnose and manage the issue.

Step 1: Confirm Resistance with an In Vitro Bioassay

The first step is to determine if the pathogen isolates from your experiment are truly resistant. This is achieved by calculating the EC₅₀ value, which is the effective concentration of a fungicide that inhibits 50% of the pathogen's mycelial growth.[2][11]

  • Action: Collect isolates of the pathogen from the area of suspected control failure. Use the detailed protocol provided below (--INVALID-LINK--) to assess their sensitivity to the phenylamide .

  • Interpretation: Compare the EC₅₀ values of your isolates to those of a known sensitive or "wild-type" strain. A significant increase in the EC₅₀ value indicates resistance.

Step 2: Assess the Degree of Resistance

Pathogen populations can be classified based on their EC₅₀ values. While specific thresholds can vary by pathogen, a general classification is provided below.

Resistance LevelTypical EC₅₀ Value (µg/mL)Interpretation
Sensitive (S) < 1The fungicide is effective at labeled rates.
Intermediate (I) 1 - 100The fungicide may provide partial control, but failure is likely under high disease pressure.
Resistant (R) > 100The fungicide is unlikely to provide any commercially acceptable control.
Note: These values are indicative and should be confirmed against published data for the specific pathogen.

Step 3: Implement a Resistance Management Strategy

If resistance is confirmed, continuing to use any phenylamide fungicide alone will be ineffective and will only increase the proportion of resistant individuals in the population.

  • Cease Solo Applications: Immediately stop using any single-ingredient phenylamide products.[12]

  • Switch Fungicide Groups: Rotate to a fungicide with a different FRAC code that is effective against the target pathogen.[3]

  • Use Mixtures: For future preventative applications, always use phenylamides in a pre-packaged mixture or a tank mix with an effective dose of a fungicide from a different cross-resistance group.[1][12][13] This is a cornerstone of phenylamide resistance management.

  • Limit Applications: Restrict the number of phenylamide-containing applications to 2-4 per season, and use them early in the season during active plant growth for optimal systemic activity.[12][13]

Visualizing Resistance Management

Phenylamide Mechanism of Action and Resistance

cluster_pathogen Oomycete Pathogen Cell cluster_fungicide Fungicide Action rna_pol RNA Polymerase I rrna rRNA Synthesis rna_pol->rrna Catalyzes protein Protein Production & Pathogen Growth rrna->protein phenylamide Phenylamide Fungicide (e.g., Metalaxyl) phenylamide->rna_pol Binds & Inhibits mutation Target Site Mutation (Resistance) mutation->rna_pol Alters Target Site

Caption: Mechanism of phenylamide action and the development of resistance.

Workflow: Investigating Potential Fungicide Resistance

start Reduced Field/ Lab Efficacy Observed collect 1. Collect Pathogen Isolates (from treated & untreated areas) start->collect culture 2. Establish Pure Cultures (Single-spore isolation) collect->culture assay 3. Perform In Vitro Assay (See EC₅₀ Protocol) culture->assay data 4. Calculate EC₅₀ Values (Log-probit or non-linear regression) assay->data compare 5. Compare to Sensitive Baseline data->compare sensitive Result: Sensitive Population (EC₅₀ is low) compare->sensitive No Significant Increase resistant Result: Resistant Population (EC₅₀ is high) compare->resistant Significant Increase review Review other factors: - Application error - Environmental conditions - Disease pressure sensitive->review manage Implement Resistance Management Strategy (Rotate FRAC codes, use mixtures) resistant->manage

Caption: Standard workflow for diagnosing and responding to fungicide resistance.

Experimental Protocol: Determination of EC₅₀ Values

This protocol outlines the amended agar method for determining the sensitivity of an oomycete pathogen to a phenylamide fungicide.[11][14]

1. Materials

  • Pure cultures of pathogen isolates (test isolates and a known sensitive isolate).

  • Appropriate growth medium (e.g., Potato Dextrose Agar - PDA, V8 Juice Agar).

  • Technical grade phenylamide fungicide.

  • Solvent for fungicide (e.g., Dimethyl sulfoxide - DMSO, acetone).

  • Sterile Petri dishes (90 mm).

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Cork borer (5-7 mm diameter).

  • Incubator set to the optimal temperature for the pathogen.

  • Ruler or calipers.

2. Preparation of Fungicide Stock and Amended Media

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10,000 µg/mL) of the fungicide in a suitable solvent.

  • Serial Dilutions: Perform serial dilutions from the stock solution to create a range of concentrations. The final concentrations in the agar should bracket the expected EC₅₀ value. A typical range for phenylamides would be: 0 (control), 0.01, 0.1, 1, 10, and 100 µg/mL.[11]

  • Media Amendment: Prepare the agar medium and autoclave it. Allow it to cool in a water bath to 50-55°C. Add the required volume of each fungicide dilution to the molten agar to achieve the final test concentrations. For the control plate, add only the solvent at the same volume used for the highest fungicide concentration to account for any solvent effects.[11] Pour the amended agar into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation

  • From the leading edge of an actively growing pathogen culture, take mycelial plugs using a sterile cork borer.[11]

  • Place one mycelial plug, mycelium-side down, in the center of each amended and control Petri dish.

  • Seal the plates and incubate them in the dark at the appropriate temperature (e.g., 20-22°C) until the colony in the control plate has reached approximately 70-80% of the plate diameter.[11]

4. Data Collection and Analysis

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate. Average these two measurements.[11]

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula:

    • % Inhibition = 100 * [(Diameter of Control - Diameter of Treatment) / Diameter of Control]

  • Determine the EC₅₀ value by performing a regression analysis of the percent inhibition against the log₁₀ of the fungicide concentration.[15] This can be done using statistical software with a log-probit or non-linear dose-response model.[16][17][18] The EC₅₀ is the concentration that causes 50% inhibition.

References

Technical Support Center: Stability of Metalaxyl-M in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metalaxyl-M. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading over time in a neutral pH buffer. What could be the cause?

A1: While this compound is generally stable in neutral aqueous solutions, several factors could contribute to its degradation.[1][2][3] Consider the following:

  • Microbial Contamination: Although primarily a concern in soil studies, microbial contamination in your buffer can lead to the degradation of this compound.[2] Ensure you are using sterile solutions and proper aseptic techniques.

  • Photodegradation: While this compound does not directly degrade under normal sunlight, the presence of photosensitizers in your solution can accelerate its decomposition when exposed to light.[3][4] Common photosensitizers can include humic acids, riboflavin, or certain titanium dioxide nanoparticles.[3][4][5]

  • Storage Conditions: Extended storage at high temperatures can affect the stability of this compound, even in formulated products.[6] It is recommended to store solutions in a cool, dark place.

Q2: I am working with an alkaline solution (pH > 8) and observing rapid degradation of this compound. Is this expected?

A2: Yes, this is expected. This compound is susceptible to hydrolysis under alkaline conditions.[1][7] The rate of degradation increases with both pH and temperature. At a pH of 9, the half-life of this compound decreases significantly as the temperature rises.[1] If your experimental conditions require an alkaline pH, it is crucial to prepare fresh solutions and use them promptly.

Q3: Does exposure to sunlight affect the stability of my this compound aqueous solution?

A3: Direct photolysis from sunlight is not a major degradation pathway for this compound because it does not absorb light at wavelengths greater than 290 nm.[1] However, indirect photodegradation can occur in the presence of photosensitizing agents.[3][4] If your solution contains other components that can act as photosensitizers, it is advisable to protect it from light.

Q4: How can I improve the stability of my this compound aqueous solution for long-term experiments?

A4: To enhance the stability of your this compound solution, consider the following strategies:

  • pH Control: Maintain the pH of your solution at or below 7. This compound is stable to hydrolysis up to pH 7, even at elevated temperatures.[1]

  • Sterilization: For long-term storage or experiments, filter-sterilize your solution to prevent microbial degradation.

  • Light Protection: Store your solution in amber-colored vials or in the dark to minimize the risk of indirect photodegradation.

  • Temperature Control: Store solutions at cool temperatures, avoiding exposure to high heat.[6]

  • Use of Formulations: For certain applications, using commercially available stable formulations such as Emulsifiable Concentrates (EC), Suspension Concentrates (SC), or Wettable Powders (WP) might provide better stability due to the presence of stabilizing agents.[8] Microemulsion (ME) formulations are also available.[9]

Data Presentation

Table 1: Hydrolysis of this compound at Different pH Values and Temperatures

pHTemperature (°C)Half-life
Up to 750°CStable
925°C116 days
950°C7.7 days
960°C2.7 days

Data sourced from FAO reports.[1]

Experimental Protocols

Protocol 1: Evaluation of this compound Hydrolytic Stability

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at the desired pH levels (e.g., pH 4, 7, and 9).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or acetone) where it is highly soluble.

  • Spiking of Buffer Solutions: Add a small, known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration. The volume of the organic solvent should be minimal to not significantly alter the properties of the aqueous buffer.

  • Incubation: Dispense the spiked buffer solutions into sterile, sealed containers. Incubate them at a constant temperature (e.g., 25°C or 50°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each container.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11]

  • Data Analysis: Calculate the degradation rate and half-life of this compound at each pH and temperature condition.

Visualizations

Troubleshooting this compound Degradation A This compound Solution Degrading? B Check pH of Solution A->B C Is pH > 7? B->C E Is pH <= 7? B->E D Alkaline Hydrolysis is Likely Cause. Prepare Fresh Solutions and Use Promptly. C->D Yes F Check for Contamination and Light Exposure E->F Yes G Microbial Contamination? F->G I Presence of Photosensitizers and Light Exposure? F->I H Sterilize Solution and Use Aseptic Techniques G->H Yes J Protect Solution from Light I->J Yes

Caption: Troubleshooting workflow for this compound degradation in aqueous solutions.

Factors Influencing this compound Stability center This compound Stability pH pH pH->center Stable at pH <= 7 Degrades at pH > 7 Temp Temperature Temp->center Accelerates degradation at high pH Light Light Exposure Light->center Indirect degradation with photosensitizers Microbes Microbial Activity Microbes->center Can cause degradation Photosens Photosensitizers Photosens->center Accelerate photodegradation

Caption: Key factors affecting the stability of this compound in aqueous solutions.

References

Technical Support Center: Identifying Metalaxyl-M Degradation Products in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying Metalaxyl-M degradation products in soil samples. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate accurate and efficient analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in soil?

A1: The most significant degradation product of this compound (the R-enantiomer of metalaxyl) in soil is its corresponding acid metabolite, often referred to as Metabolite 1 or metalaxyl acid (CGA 62826).[1][2][3] This metabolite is formed through the hydrolysis of the methyl ester group and is predominantly a result of microbial activity in the soil.[2][3] While other minor metabolites can be formed through processes like oxidation and demethylation, metalaxyl acid is the most commonly detected and abundant degradation product in soil studies.[1][4]

Q2: What is the degradation pathway for this compound in soil?

A2: The primary degradation pathway for this compound in soil involves the cleavage of the ester bond, which converts the parent compound into metalaxyl acid.[2] This process is a key step in the breakdown of the fungicide. Further degradation can occur, but metalaxyl acid is considered the most relevant metabolite in soil environments.[2][3]

Q3: What factors influence the rate of this compound degradation in soil?

A3: The degradation rate of this compound is influenced by a combination of soil physicochemical properties and microbial activity.[5][6] Key factors include:

  • Soil Type: Properties like organic matter and clay content can affect the adsorption and bioavailability of the fungicide, influencing its degradation.[2][5]

  • Microbial Community: The composition and activity of soil microorganisms are crucial, as they are the primary drivers of degradation.[2][5][7]

  • pH: Soil pH can affect both microbial activity and the chemical stability of the pesticide.[8]

  • Temperature and Moisture: These environmental conditions directly impact microbial activity and, consequently, the rate of degradation.[1][6]

Q4: Is there a difference in degradation between racemic metalaxyl and enantiopure this compound?

A4: Yes, the degradation of metalaxyl in soil is enantioselective.[4][8] Studies have shown that the R-enantiomer (this compound or mefenoxam) tends to degrade faster in soil compared to the S-enantiomer.[8] This differential degradation is attributed to the stereospecificity of microbial enzymes.[8]

Q5: What are the recommended analytical methods for identifying and quantifying this compound and its degradation products?

A5: A variety of analytical techniques are available for the identification and quantification of this compound and its metabolites.[2][3] The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS/MS), this is a highly sensitive and specific method for quantifying parent compounds and metabolites.[9] Chiral HPLC columns can be used to separate and quantify the individual enantiomers.[4][10]

  • Gas Chromatography (GC): GC coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS) is also used, particularly for determining the total assay of the active ingredient.[2][10]

  • Thin-Layer Chromatography (TLC): TLC can be used for preliminary screening and identification.[2][3]

Troubleshooting Guide

Q1: I'm experiencing low recovery of this compound and its acid metabolite from my soil samples. What could be the cause?

A1: Low recovery can stem from several factors:

  • Inefficient Extraction: The chosen extraction solvent may not be optimal for your soil type. Ensure the solvent has sufficient polarity to extract both the parent compound and the more polar acid metabolite. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for its effectiveness.[11]

  • Strong Adsorption: this compound and its metabolites can bind strongly to soil particles, especially in soils with high organic matter or clay content.[12] Increasing the extraction time or using a more vigorous shaking/sonication method may improve recovery.

  • Degradation During Storage: Ensure samples are stored properly (typically frozen) between collection and analysis to prevent further degradation.[1]

Q2: My LC-MS/MS results show significant ion suppression. How can I mitigate these matrix effects?

A2: Matrix effects, such as ion suppression or enhancement, are common when analyzing complex samples like soil extracts.[11] To address this:

  • Improve Sample Cleanup: Incorporate a dispersive solid-phase extraction (dSPE) cleanup step after the initial extraction. Sorbents like PSA (primary secondary amine) can remove organic acids and other interferences.[11]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of co-eluting matrix components that cause ion suppression.[11]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any signal suppression or enhancement.[11]

Q3: I am having trouble chromatographically separating this compound from its S-enantiomer. What should I do?

A3: Separating enantiomers requires a chiral stationary phase. For this specific analysis, you must use a chiral HPLC column.[4][10] Standard reversed-phase columns (like C18) will not separate the R- and S-enantiomers. If you are using a chiral column and still have poor separation, try optimizing the mobile phase composition and flow rate as recommended by the column manufacturer.

Q4: How can I confirm the identity of a suspected degradation product that is not the primary acid metabolite?

A4: Identifying unknown metabolites requires advanced analytical techniques. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can provide accurate mass measurements to help determine the elemental composition of the unknown compound. Tandem mass spectrometry (MS/MS) can then be used to obtain fragmentation patterns, which provide structural information that can be compared to literature or predicted fragmentation of suspected structures.

Data Presentation

Table 1: Half-Life of Metalaxyl Formulations in Different Soil Types

Soil TypeFormulationHalf-Life (T₁/₂) in DaysReference
German Soil (Temperate)Racemic MetalaxylR-enantiomer: ~11, S-enantiomer: ~21[4]
Cameroonian Soil (Tropical)Racemic MetalaxylR-enantiomer: ~27, S-enantiomer: ~38[4]
Clay Loam[¹⁴C-phenyl]metalaxyl~40[1]
Silt Loam[¹⁴C-phenyl]metalaxyl~100[1]

Table 2: Maximum Concentration of Metalaxyl Acid Metabolite in Soil Incubation Studies

Soil TypeParent CompoundMaximum Metabolite Concentration (% of initial application)Day of Maximum ConcentrationReference
German Soil (Temperate)Racemic Metalaxyl~57%30[4]
Cameroonian Soil (Tropical)Racemic Metalaxyl~4%14[4]
Clay Loam[¹⁴C-phenyl]metalaxyl54%66[1]
Silt Loam[¹⁴C-phenyl]metalaxyl34%84[1]

Experimental Protocols

Protocol: Analysis of this compound and its Acid Metabolite in Soil using QuEChERS and LC-MS/MS

This protocol provides a standard methodology for the extraction and analysis of this compound and its primary degradation product from soil samples.

1. Sample Preparation and Homogenization:

  • Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.[11]

  • For dry soils, add a specific volume of deionized water to achieve a consistent moisture level.[11]

2. Extraction (QuEChERS Method):

  • Add 10 mL of acetonitrile to the 50 mL tube containing the soil.

  • If using an internal standard, add it at this stage.

  • Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrates).[11]

  • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[11]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube.

  • The dSPE tube should contain a mixture of sorbents, such as primary secondary amine (PSA) to remove organic acids and magnesium sulfate to remove excess water.[11]

  • Vortex the dSPE tube for 30 seconds to ensure the extract interacts with the sorbents.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes to pellet the sorbents.

4. Final Sample Preparation for LC-MS/MS:

  • Transfer the cleaned supernatant into an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

5. Instrumental Analysis (LC-MS/MS):

  • LC System: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS System: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both this compound and its acid metabolite for accurate quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_output Output sampling 1. Soil Sampling homogenization 2. Sieving & Homogenization sampling->homogenization extraction 3. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifuge1 4. Centrifugation extraction->centrifuge1 cleanup 5. dSPE Cleanup (PSA + MgSO4) centrifuge1->cleanup centrifuge2 6. Centrifugation cleanup->centrifuge2 lcms 7. LC-MS/MS Analysis centrifuge2->lcms data_proc 8. Data Processing lcms->data_proc results 9. Identification & Quantification data_proc->results

Caption: Experimental workflow for identifying this compound degradation products in soil.

degradation_pathway parent This compound (R-enantiomer) process1 Microbial Hydrolysis (Primary Pathway in Soil) parent->process1 process2 Oxidation, Demethylation parent->process2 metabolite1 Metalaxyl Acid (Metabolite 1) other Other Minor Metabolites process1->metabolite1 process2->other

Caption: Primary degradation pathway of this compound in soil.

References

Technical Support Center: Strategies to Delay Fungicide Resistance Development in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and conducting laboratory experiments to investigate and delay the development of fungicide resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory strategies to simulate and delay the evolution of fungicide resistance?

A1: The most common in vitro strategies to delay fungicide resistance development involve manipulating fungicide exposure.[1] These include:

  • Fungicide Mixtures: Simultaneously applying two or more fungicides with different modes of action (MoA).[2]

  • Fungicide Alternation: Sequentially applying fungicides with different MoAs.

  • Dose Management: Investigating the effect of different fungicide concentrations on the selection of resistant mutants.

Experimental evolution is a key approach to study these strategies over compressed timescales in the lab.[1]

Q2: What are the key molecular mechanisms of fungicide resistance that I should be aware of in my experiments?

A2: Understanding the potential molecular mechanisms of resistance is crucial for designing effective experiments. The most common mechanisms include:

  • Target Site Modification: Mutations in the gene encoding the target protein that reduce the binding affinity of the fungicide.

  • Target Overexpression: Increased expression of the gene encoding the target protein.

  • Increased Efflux: Overexpression of transporter proteins (e.g., ABC or MFS transporters) that pump the fungicide out of the cell.

  • Metabolic Degradation: Enzymatic breakdown of the fungicide into inactive compounds.

Q3: How do signaling pathways contribute to fungicide tolerance and resistance?

A3: Fungal stress response signaling pathways can be activated by fungicides, enhancing tolerance and potentially contributing to the development of resistance.[3][4] Key pathways include:

  • High Osmolarity Glycerol (HOG) Pathway: This pathway is activated by osmotic and oxidative stress and has been shown to be stimulated by certain fungicides.[3][5][6][7][8]

  • Cell Wall Integrity (CWI) Pathway: This pathway responds to cell wall damage and is crucial for maintaining cellular integrity under fungicide-induced stress.[9][10][11][12]

Activation of these pathways can lead to a temporary increase in tolerance, which may provide a window for the selection of heritable resistance mutations.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro fungicide resistance experiments.

In Vitro Susceptibility Assays (e.g., EC₅₀ Determination)
Issue Encountered Possible Cause(s) Recommended Solution(s)
Inconsistent EC₅₀ values between replicates or experiments. 1. Inoculum Variability: Differences in spore concentration, viability, or age of the culture. 2. Uneven Fungicide Distribution: Poor mixing of the fungicide in the agar or liquid medium. 3. Solvent Effects: The solvent used to dissolve the fungicide may have inhibitory effects at higher concentrations. 4. Incubation Conditions: Fluctuations in temperature or humidity.1. Standardize Inoculum: Use a hemocytometer or spectrophotometer to ensure a consistent spore concentration. Use cultures of the same age for all experiments. 2. Ensure Homogeneity: Thoroughly vortex stock solutions and mix the fungicide evenly into the medium before pouring plates or dispensing into microtiter wells. 3. Solvent Controls: Include a control with the highest concentration of the solvent used in the experiment to assess its effect on fungal growth. 4. Maintain Consistent Conditions: Use a calibrated incubator and monitor temperature and humidity.
No Fungal Growth, Even in the Control Group. 1. Non-viable Inoculum: Spores or mycelial plugs are no longer viable. 2. Inappropriate Growth Medium: The medium lacks essential nutrients for the fungal species. 3. Contamination: Bacterial or other microbial contamination inhibiting fungal growth.1. Check Viability: Test the viability of the inoculum on a non-amended medium before starting the experiment. 2. Optimize Medium: Consult literature for the optimal growth medium for your fungal species. 3. Aseptic Technique: Ensure strict aseptic techniques are followed during all manipulations.
Complete Fungal Growth, Even at the Highest Fungicide Concentration. 1. Resistant Fungal Strain: The strain being tested is highly resistant to the fungicide. 2. Inactive Fungicide: The fungicide has degraded due to improper storage or preparation. 3. Incorrect Concentration Calculation: Errors in calculating the fungicide dilutions.1. Test a Known Susceptible Strain: Include a susceptible reference strain in your assay to confirm the fungicide's activity. 2. Prepare Fresh Fungicide Solutions: Prepare fresh stock and working solutions for each experiment. Store stock solutions according to the manufacturer's instructions. 3. Double-Check Calculations: Carefully review all calculations for dilutions.
Experimental Evolution Studies
Issue Encountered Possible Cause(s) Recommended Solution(s)
Loss of Fungal Population During Serial Transfers. 1. Fungicide Concentration is Too High: The selection pressure is too strong, leading to the extinction of the population. 2. Transfer Volume is Too Small: The number of viable cells transferred to the next generation is insufficient to sustain the population. 3. Contamination: Contamination outcompetes the fungal population.1. Adjust Fungicide Concentration: Start with a lower concentration (e.g., below the EC₅₀) and gradually increase it over subsequent transfers. 2. Increase Transfer Volume: Increase the percentage of the culture transferred to the fresh medium. 3. Maintain Sterility: Reinforce aseptic techniques throughout the experiment.
No Observable Increase in Resistance Over Time. 1. Insufficient Selection Pressure: The fungicide concentration is too low to select for resistant mutants. 2. Low Mutation Rate: The spontaneous mutation rate of the fungus is very low. 3. Fitness Cost of Resistance: Resistant mutants may have a significant fitness cost in the absence of the fungicide, preventing them from increasing in frequency.1. Gradually Increase Fungicide Concentration: Incrementally increase the fungicide concentration with each transfer. 2. Consider Mutagenesis (Optional): For some research questions, initial mutagenesis (e.g., with UV or a chemical mutagen) can increase the genetic diversity. 3. Include Fungicide-Free Transfers: Alternate between transfers with and without the fungicide to reduce the fitness cost on resistant mutants.

Data Presentation

Table 1: Comparison of Fungicide Strategies on the Rate of Resistance Evolution in Zymoseptoria tritici

This table summarizes data from an experimental evolution study investigating the impact of fungicide alternation on the rate of resistance evolution. The rate of resistance evolution (ρf) was calculated for different fungicide treatments.

Fungicide Treatment Alternating Partner Effect on Resistance Evolution Rate (ρf) Reference
High-Risk FungicideLow-Risk FungicideDecreased by 9%[4]
Medium-Risk FungicideLow-Risk FungicideDecreased by 22%[4]
Low-Risk FungicideHigh-Risk FungicideIncreased by 82%[4]

Note: The terms "High-Risk," "Medium-Risk," and "Low-Risk" refer to the intrinsic risk of resistance development associated with the fungicide's mode of action.

Experimental Protocols

Protocol 1: In Vitro Fungicide Susceptibility Testing via Mycelial Growth Inhibition on Agar Plates

This protocol details a standard method for determining the half-maximal effective concentration (EC₅₀) of a fungicide.

Materials:

  • Fungal isolate of interest

  • Appropriate solid growth medium (e.g., Potato Dextrose Agar - PDA)

  • Fungicide stock solution in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave the growth medium and cool it to 50-55°C in a water bath.

    • Prepare a series of fungicide concentrations by adding the appropriate volume of the stock solution to the molten agar. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤1% v/v). Include a solvent-only control.

    • Pour approximately 20 mL of the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of a fresh fungal culture (typically 5-7 days old), take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.

  • Incubation:

    • Seal the plates with parafilm and incubate them in the dark at the optimal temperature for the fungal species.

  • Data Collection:

    • When the mycelial growth in the control plates has reached approximately 70-80% of the plate diameter, measure the colony diameter of all treatments. Take two perpendicular measurements for each colony and calculate the average.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control.

    • Plot the percentage of inhibition against the log-transformed fungicide concentrations.

    • Use a suitable statistical software (e.g., R with the 'drc' package, GraphPad Prism) to perform a non-linear regression and determine the EC₅₀ value.

Protocol 2: Experimental Evolution of Fungicide Resistance via Serial Transfers in Liquid Culture

This protocol describes a method to observe the evolution of fungicide resistance in a controlled laboratory setting.

Materials:

  • Fungal isolate of interest

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • Fungicide stock solution

  • Sterile flasks or deep-well plates

  • Shaking incubator

  • Spectrophotometer or hemocytometer

Procedure:

  • Establish Initial Cultures:

    • Inoculate flasks containing liquid medium with a standardized number of fungal spores or a mycelial suspension.

    • Incubate in a shaking incubator until the culture reaches a desired growth phase (e.g., exponential phase).

  • Initiate Selection:

    • Prepare a new set of flasks with fresh medium containing the desired fungicide concentration(s) (e.g., a sub-lethal concentration initially). Include a fungicide-free control.

    • Transfer a fixed volume or a standardized number of cells from the initial cultures to the new flasks. This is Generation 1.

  • Serial Transfers:

    • Incubate the cultures under the same conditions for a set period (e.g., 7 days).

    • After the incubation period, transfer a small, fixed volume (e.g., 1-5%) of the culture to a new flask containing fresh medium with the same or an incrementally increased fungicide concentration. Repeat this for multiple generations.

  • Monitoring Resistance Development:

    • Periodically (e.g., every 2-3 generations), isolate fungal samples from each lineage.

    • Perform fungicide susceptibility assays (as described in Protocol 1) to determine the EC₅₀ of the evolving populations. An increase in the EC₅₀ value over time indicates the development of resistance.

  • Analysis of Resistant Mutants (Optional):

    • At the end of the experiment, isolate single spores from the resistant populations.

    • Characterize the resistance mechanisms of these isolates through molecular techniques such as sequencing of target genes or gene expression analysis (RT-qPCR).

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Fungicide Resistance Evolution cluster_setup Initial Setup cluster_evolution Serial Transfer Cycles cluster_analysis Analysis start Start with a susceptible fungal strain prep_culture Prepare initial liquid cultures start->prep_culture transfer Transfer a small volume to fresh medium (+/- fungicide) prep_culture->transfer Inoculate incubation Incubate for a fixed period (e.g., 7 days) transfer->incubation incubation->transfer Repeat for multiple generations monitoring Periodically sample populations incubation->monitoring ec50 Determine EC₅₀ values monitoring->ec50 molecular Molecular characterization of resistant isolates (e.g., gene sequencing) ec50->molecular

Caption: Workflow for an in vitro experimental evolution study.

HOG_Pathway High Osmolarity Glycerol (HOG) Signaling Pathway fungicide Fungicide-induced Osmotic/Oxidative Stress sensor Membrane Osomosensors (e.g., Sln1, Sho1) fungicide->sensor mapkkk MAPKKK (e.g., Ssk2, Ste11) sensor->mapkkk mapkk MAPKK (Pbs2) mapkkk->mapkk mapk MAPK (Hog1) mapkk->mapk nucleus Nucleus mapk->nucleus response Stress Response Gene Expression (e.g., glycerol synthesis) nucleus->response

Caption: Simplified diagram of the HOG signaling pathway activation.

CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway fungicide Fungicide-induced Cell Wall Stress sensor Cell Wall Sensors (e.g., Wsc1, Mid2) fungicide->sensor rho1 Rho1 GTPase sensor->rho1 pkc1 PKC1 rho1->pkc1 mapkkk MAPKKK (Bck1) pkc1->mapkkk mapkk MAPKK (Mkk1/2) mapkkk->mapkk mapk MAPK (Slt2/Mpk1) mapkk->mapk nucleus Nucleus mapk->nucleus response Cell Wall Repair Gene Expression (e.g., chitin synthesis) nucleus->response

Caption: Simplified diagram of the CWI signaling pathway activation.

References

Technical Support Center: Metalaxyl-M Phytotoxicity in Sensitive Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential phytotoxicity of Metalaxyl-M in sensitive plant species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development activities.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, helping you to identify and resolve potential phytotoxicity.

Observed Issue Potential Cause Recommended Action
Yellowing of leaves (chlorosis), ranging from light to bright yellow. This is a primary symptom of Metalaxyl phytotoxicity, particularly observed in sensitive species like citrus.[1][2]1. Confirm the concentration of this compound used. 2. If using a racemic mixture of metalaxyl, be aware that the S-enantiomer is known to be more phytotoxic.[1][2] 3. Reduce the concentration in subsequent experiments if possible. 4. Ensure the plant is not under other stresses (e.g., nutrient deficiency) that could exacerbate symptoms.
Leaf necrosis (tissue death), especially at leaf margins or in patches. High concentrations of this compound can lead to necrosis.[3][4] This has been observed in some ornamental species at concentrations above 25 mg/L.[3][4]1. Review the application rate and method. Foliar sprays may lead to higher localized concentrations. 2. Assess the health of the plant prior to application; stressed plants can be more susceptible. 3. Consider using a lower concentration or a different application method (e.g., soil drench vs. foliar spray).
Stunted growth or reduced biomass. Phytotoxicity can lead to a reduction in fresh weight and overall growth.[1][3] This has been documented in species like sweetflag at concentrations of 75 and 100 mg/L.[3]1. Conduct a dose-response study to determine the no-observed-effect concentration (NOEC) for your specific plant species. 2. Monitor growth parameters (e.g., height, fresh/dry weight) against an untreated control.
Difficulty distinguishing between phytotoxicity and disease symptoms. Symptoms of phytotoxicity can mimic those of certain plant diseases.1. Phytotoxicity symptoms often appear uniformly on leaves of a similar age and do not spread over time. 2. Disease symptoms may start as localized spots and spread, often with signs of the pathogen (e.g., fungal growth). 3. Examine the distribution of symptoms in the experimental setup. Phytotoxicity may appear more uniformly across treated plants.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Metalaxyl?

A1: Metalaxyl is a racemic fungicide, meaning it is a 1:1 mixture of two stereoisomers: the R-enantiomer and the S-enantiomer. This compound (also known as mefenoxam) is the biologically active R-enantiomer.[5] The fungicidal activity is primarily attributed to the R-enantiomer, while the S-enantiomer has been shown to be more responsible for phytotoxicity in sensitive plants.[1][2]

Q2: Which plant species are known to be sensitive to this compound?

A2: Sensitivity to this compound can vary significantly between species. Documented sensitive species where phytotoxicity symptoms have been observed include:

  • Citrus: Young, newly planted trees have shown symptoms like light- to bright-yellow leaves when treated with metalaxyl as a soil drench.[1][2]

  • Pepper (Capsicum annuum): Seedlings have shown reduced fresh weight when exposed to the S-isomer of metalaxyl.[1]

  • Ornamental Species: Some ornamental plants have exhibited leaf necrosis at concentrations greater than 25 mg/L.[3][4] Specifically, sweetflag (Acorus gramineus) showed a reduction in fresh mass at concentrations of 75 and 100 mg/L.[3]

Q3: What are the typical symptoms of this compound phytotoxicity?

A3: The most commonly reported symptoms include:

  • Chlorosis: Yellowing of the leaves.[1][2]

  • Necrosis: Browning and death of leaf tissue.[3][4]

  • Stunting: Reduced plant growth and biomass accumulation.[3]

Q4: What factors can influence the severity of phytotoxicity?

A4: Several factors can affect the likelihood and severity of phytotoxicity:

  • Concentration: Higher concentrations of this compound are more likely to cause phytotoxic effects.

  • Isomer Composition: The presence of the S-enantiomer in racemic metalaxyl formulations significantly increases the risk of phytotoxicity.[1][2]

  • Plant Species and Cultivar: Sensitivity is highly dependent on the specific plant species and even the cultivar.

  • Plant Health: Plants that are already under stress from factors like drought, nutrient deficiency, or pest infestation may be more susceptible.

  • Application Method: Foliar applications may result in higher localized concentrations on leaves compared to soil drenches.

Q5: How can I prevent or mitigate this compound phytotoxicity in my experiments?

A5: To minimize the risk of phytotoxicity:

  • Use Pure this compound: Whenever possible, use formulations containing only the active R-enantiomer (this compound) to avoid the phytotoxic effects of the S-enantiomer.

  • Conduct Preliminary Dose-Response Studies: Before large-scale experiments, determine the phytotoxicity threshold for your specific plant species and cultivar.

  • Use the Lowest Effective Concentration: Apply the minimum concentration of this compound required to achieve the desired fungicidal effect.

  • Ensure Optimal Plant Health: Maintain healthy, well-watered, and properly nourished plants.

  • Consider Application Method: For sensitive species, a soil drench may be a safer alternative to foliar sprays.

  • Follow Label Instructions: Always adhere to the manufacturer's recommendations for application rates and methods.

Section 3: Quantitative Data on Phytotoxicity

The following tables summarize quantitative data from studies on this compound phytotoxicity.

Table 1: Effect of Metalaxyl and its Isomers on Pepper (Capsicum annuum) Seedling Fresh Weight

TreatmentConcentration (ppm)Mean Fresh Weight Reduction (%) vs. Control
Metalaxyl (racemic)0.129.2
1.035.8
10.041.7
100.050.0
S+ Isomer0.129.2
1.038.3
10.045.8
100.054.2
R- Isomer (this compound)0.1-17.8 (increase)
1.0-11.7 (increase)
10.0-5.0 (increase)
100.016.7
Data adapted from a pepper seedling growth bioassay.[1]

Table 2: Inhibition of 14C-Leucine Incorporation in Citrus Mesophyll Cells by Metalaxyl and its Isomers (at 100 µM after 30 min)

TreatmentInhibition of 14C-Leucine Incorporation (%)
Metalaxyl (racemic)46
S+ Isomer81
R- Isomer (this compound)29
Data adapted from a study on citrus cell protein synthesis.[1]

Table 3: Phytotoxicity of Metalaxyl in Ornamental Plant Species

Plant SpeciesConcentration (mg/L)Observed Effect
Sweetflag (Acorus gramineus)75Reduction in fresh mass production
100Reduction in fresh mass production
Canna (Canna hybrida)> 25Leaf necrosis after 5 days
Parrotfeather (Myriophyllum aquaticum)> 25Leaf necrosis after 5 days
Pickerelweed (Pontederia cordata)> 25Leaf necrosis after 5 days
Data from a 7-day exposure study in aqueous nutrient media.[3]

Section 4: Detailed Experimental Protocols

Pepper Seedling Growth Bioassay for Phytotoxicity Assessment

This protocol is adapted from studies assessing the phytotoxicity of metalaxyl and its isomers.[1]

Objective: To determine the effect of different concentrations of a test compound on the early growth of pepper seedlings.

Materials:

  • Pepper seeds (e.g., Capsicum annuum 'Yolo Wonder')

  • Germination paper or petri dishes with filter paper

  • Growth chamber or incubator with controlled temperature and light

  • Hydroponic solution (e.g., Hoagland solution)

  • Test compounds (e.g., this compound, racemic metalaxyl) at various concentrations

  • Beakers or containers for hydroponic culture

  • Analytical balance

Methodology:

  • Seed Germination: Germinate pepper seeds in the dark at a constant temperature (e.g., 25°C) on moist germination paper or filter paper in petri dishes.

  • Seedling Selection: Once the radicles are 1-2 cm long, select uniform seedlings for the experiment.

  • Experimental Setup:

    • Prepare hydroponic solutions containing the desired concentrations of the test compound. Include a control group with no test compound.

    • Transfer the selected seedlings to the hydroponic containers, ensuring the roots are submerged in the solution.

  • Incubation: Place the containers in a growth chamber with a controlled environment (e.g., 16-hour photoperiod, 25°C).

  • Observation Period: Grow the seedlings for a defined period (e.g., 7 days).

  • Data Collection:

    • At the end of the incubation period, carefully remove the seedlings from the solutions.

    • Gently blot the seedlings dry.

    • Measure the fresh weight of each seedling using an analytical balance.

    • Record any visible symptoms of phytotoxicity, such as chlorosis, necrosis, or root discoloration.

  • Data Analysis: Compare the mean fresh weight of seedlings in the treatment groups to the control group. Calculate the percentage of growth inhibition or stimulation.

14C-Leucine Incorporation Assay for Assessing Effects on Protein Synthesis

This protocol is based on a method used to measure protein synthesis in citrus mesophyll cells.[1]

Objective: To assess the effect of a test compound on protein synthesis by measuring the incorporation of radiolabeled leucine into newly synthesized proteins.

Materials:

  • Plant cell suspension culture or isolated mesophyll cells

  • Incubation medium

  • 14C-Leucine (radiolabeled)

  • Test compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Microcentrifuge tubes

Methodology:

  • Cell Preparation: Prepare a suspension of plant cells at a known density in the incubation medium.

  • Treatment Application:

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add the test compound at the desired final concentrations to the respective tubes. Include a control group without the test compound.

  • Radiolabeling: Add a known amount of 14C-Leucine to each tube.

  • Incubation: Incubate the tubes for a specific period (e.g., 30-60 minutes) under controlled conditions (e.g., gentle shaking at a specific temperature).

  • Stopping the Reaction: Terminate the incorporation of 14C-Leucine by adding a final concentration of cold TCA (e.g., 10%) to precipitate the proteins.

  • Washing:

    • Centrifuge the tubes to pellet the cells and precipitated protein.

    • Discard the supernatant.

    • Wash the pellet with a lower concentration of TCA (e.g., 5%) to remove unincorporated 14C-Leucine.

    • Perform a final wash with ethanol.

  • Scintillation Counting:

    • Resuspend the final pellet in a small volume of a suitable solvent.

    • Transfer the suspension to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Compare the CPM values of the treatment groups to the control group to determine the percentage of inhibition of protein synthesis.

Section 5: Signaling Pathways and Logical Relationships

General Plant Stress Response Signaling

Exposure to chemical substances like fungicides can induce a stress response in plants. This response often involves a complex interplay of signaling molecules, including salicylic acid (SA) and jasmonic acid (JA).[6][7][8][9][10] While direct evidence for this compound's specific interaction with these pathways is still an area of active research, understanding the general mechanism is crucial.

Plant_Stress_Response cluster_perception Stress Perception cluster_signaling Signal Transduction cluster_response Cellular Response MetalaxylM This compound Application (Potential Stressor) ROS Reactive Oxygen Species (ROS) Production MetalaxylM->ROS SA Salicylic Acid (SA) Pathway ROS->SA JA Jasmonic Acid (JA) Pathway ROS->JA SA->JA Antagonistic Crosstalk DefenseGenes Activation of Defense Genes SA->DefenseGenes JA->DefenseGenes Phytotoxicity Phytotoxicity Symptoms (Chlorosis, Necrosis) DefenseGenes->Phytotoxicity If response is overwhelmed or imbalanced

Caption: Generalized plant stress response to a chemical stressor.

Experimental Workflow for Phytotoxicity Assessment

The following diagram illustrates a logical workflow for assessing the phytotoxicity of a compound like this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_assessment Phytotoxicity Assessment cluster_analysis Data Analysis PlantSelection Select Sensitive Plant Species DoseSelection Determine Concentration Range PlantSelection->DoseSelection ControlSetup Prepare Untreated Control Group DoseSelection->ControlSetup Application Apply this compound (e.g., Foliar, Drench) ControlSetup->Application Incubation Incubate under Controlled Conditions Application->Incubation Visual Visual Assessment (Chlorosis, Necrosis) Incubation->Visual Biometric Biometric Measurements (Fresh/Dry Weight, Height) Incubation->Biometric Biochemical Biochemical Assays (e.g., Protein Synthesis) Incubation->Biochemical Data Compare Treatment Groups to Control Visual->Data Biometric->Data Biochemical->Data Conclusion Determine NOEC and Phytotoxicity Threshold Data->Conclusion

Caption: A standard workflow for conducting phytotoxicity studies.

References

addressing variability in Metalaxyl-M bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Metalaxyl-M bioassay results. The information is tailored for researchers, scientists, and drug development professionals working with this systemic fungicide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Metalaxyl?

A1: this compound is the biologically active R-enantiomer of the racemic compound Metalaxyl.[1][2][3] Standard Metalaxyl is a mixture of both the R- and S-enantiomers; however, the fungicidal activity is primarily due to the R-enantiomer.[2][3] Consequently, this compound is more potent at lower application rates compared to Metalaxyl.

Q2: What is the mode of action of this compound?

A2: this compound is a systemic fungicide that inhibits protein synthesis in oomycete fungi.[3] It specifically interferes with the synthesis of ribosomal RNA (rRNA) by targeting RNA polymerase I.[4][5] This disruption of rRNA synthesis ultimately halts the growth and proliferation of the target pathogen.

Q3: What are the primary applications of this compound?

A3: this compound is used to control diseases caused by oomycetes, such as Phytophthora and Pythium species, in a variety of agricultural and horticultural crops.[3] It can be applied as a foliar spray, soil drench, or seed treatment to manage diseases like late blight, downy mildew, and root rot.[3]

Q4: How should this compound be stored for bioassay use?

A4: For long-term storage, this compound stock solutions should be kept at -20°C for up to one month or -80°C for up to six months.[6][7] It is crucial to protect the solutions from light.[7] When preparing stock solutions, using a freshly opened solvent like DMSO is recommended to ensure good solubility.[6]

Troubleshooting Guide

High variability in bioassay results can be a significant challenge. This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.

Q5: My EC50 values for this compound are inconsistent between experimental runs. What are the likely causes?

A5: Inconsistent EC50 values often stem from methodological variability. Key factors to investigate include:

  • Inoculum Viability and Density: The age, viability, and concentration of the oomycete spores or mycelial fragments used for inoculation must be tightly controlled.[8] Variations in the inoculum can lead to different growth rates and, consequently, altered sensitivity to the fungicide.[9]

  • Genetic Variability of the Isolate: Fungal and oomycete populations can have inherent genetic variability, leading to differences in susceptibility to fungicides.[4] It is crucial to use a well-characterized and pure culture of the test organism.

  • Media Preparation: Variations in the composition, pH, or depth of the growth medium can influence both the growth of the oomycete and the bioavailability of this compound.[8]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions of this compound will lead to incorrect final concentrations in the assay, directly impacting the dose-response curve.

Q6: I am observing high variability between my replicate wells within the same experiment. What should I check?

A6: High within-experiment variability often points to issues with the assay setup and execution:

  • Uneven Inoculum Distribution: Ensure the inoculum is homogenously suspended before and during dispensing into the assay plates.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can alter the concentration of both the media and this compound.[8] To mitigate this, consider not using the outermost wells for critical measurements or maintaining a humid environment during incubation.[8]

  • Inconsistent Fungicide Distribution: When using the amended agar method, ensure the this compound stock solution is thoroughly mixed with the molten agar before it solidifies to guarantee a uniform concentration.[8]

  • Air Bubbles: Bubbles in the wells can interfere with spectrophotometric readings if that is the method of quantification.[10]

Q7: My dose-response curve for this compound does not have a clear sigmoidal shape. What could be the problem?

A7: An atypical dose-response curve can be indicative of several issues:

  • Incorrect Concentration Range: The tested concentrations may be too high, leading to complete inhibition across all doses, or too low, resulting in no observable effect. A preliminary range-finding experiment is recommended.

  • Compound Solubility Issues: If this compound is not fully dissolved in the solvent or precipitates when added to the aqueous medium, the effective concentration will be lower and inconsistent.

  • Resistance of the Oomycete Isolate: The isolate being tested may have developed resistance to this compound, resulting in a flattened or shifted dose-response curve.[11]

  • Age of the Culture: The age of the fungal culture used as a source of spores can influence the slope of the dose-response curve.[12]

Q8: My control wells are showing poor or no growth. What are the possible reasons?

A8: Lack of growth in the control wells invalidates the experiment. Potential causes include:

  • Non-viable Inoculum: The oomycete culture may be old, contaminated, or have lost its viability.

  • Inappropriate Growth Medium: The medium may lack essential nutrients for the specific oomycete being tested.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be present at a concentration that is toxic to the oomycete. A solvent-only control should always be included to verify that the solvent at the used concentration does not inhibit growth.

  • Incorrect Incubation Conditions: Temperature, humidity, and light conditions may not be optimal for the growth of the test organism.

Quantitative Data Summary

The 50% effective concentration (EC50) is a standard measure of fungicide efficacy. The tables below summarize reported EC50 values for this compound against various Phytophthora species. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: EC50 Values of this compound against Phytophthora Isolates

Phytophthora SpeciesIsolate TypeMean EC50 (µg/mL)EC50 Range (µg/mL)
P. capsiciSensitive0.5680.12 - 1.1
P. capsiciResistant366.53 - 863
P. infestansResistant-468.30 - 813.57
P. andinaResistant-158.85 - 828.29
P. cactorumSensitive-0.033 - 1.993
P. cactorumResistant>4,000-

Data compiled from multiple sources.[1][11][13]

Experimental Protocols

This section provides a detailed methodology for a mycelial growth inhibition bioassay to determine the EC50 of this compound against oomycetes like Phytophthora spp.

1. Preparation of this compound Stock and Working Solutions

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C for up to one month.

  • Working Solutions: Perform serial dilutions of the stock solution in sterile distilled water to create a range of working concentrations. The final concentrations in the assay medium should bracket the expected EC50 value.

2. Oomycete Culture and Inoculum Preparation

  • Culture: Grow the desired Phytophthora isolate on a suitable solid medium, such as V8 juice agar, at 25°C in the dark until the colony reaches an appropriate size.[4]

  • Inoculum: From the margin of an actively growing colony, cut mycelial plugs of a uniform diameter (e.g., 5 mm) using a sterile cork borer.

3. Mycelial Growth Inhibition Assay (Amended Agar Method)

  • Medium Preparation: Prepare the desired agar medium (e.g., V8 juice agar) and autoclave.[4]

  • Amending the Medium: Cool the autoclaved medium to approximately 45-50°C. Add the appropriate volume of the this compound working solutions to achieve the desired final concentrations. Also, prepare control plates with the solvent (DMSO) at the same concentration as in the treated plates and plates with no additions.

  • Pouring Plates: Thoroughly mix the amended and control media and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Place a single mycelial plug in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific oomycete isolate (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plates has reached a substantial size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentage against the log of the this compound concentration to determine the EC50 value using a suitable statistical software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_fungicide Prepare this compound Stock & Working Solutions prep_inoculum Prepare Standardized Inoculum (Mycelial Plugs) prep_culture Culture Oomycete (e.g., Phytophthora spp.) prep_culture->prep_inoculum amend_media Prepare Fungicide-Amended and Control Agar Media prep_inoculum->amend_media inoculate Inoculate Plates with Mycelial Plugs amend_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC50 (Dose-Response Analysis) calculate->analyze

Caption: Workflow for this compound Mycelial Growth Inhibition Bioassay.

troubleshooting_logic cluster_variability High Variability cluster_dose_response Dose-Response Issues cluster_causes_between Potential Causes cluster_causes_within Potential Causes cluster_causes_sigmoid Potential Causes cluster_causes_no_growth Potential Causes start Inconsistent Bioassay Results var_between Between Experiments (e.g., EC50 values) start->var_between var_within Within Experiment (Replicate Wells) start->var_within no_sigmoid Atypical Curve Shape start->no_sigmoid no_growth No Growth in Controls start->no_growth cause_inoculum Inoculum Viability/ Density var_between->cause_inoculum cause_isolate Isolate Variability var_between->cause_isolate cause_media Media Preparation var_between->cause_media cause_dilution Dilution Errors var_between->cause_dilution cause_distribution Uneven Inoculum/ Fungicide Distribution var_within->cause_distribution cause_edge Edge Effects var_within->cause_edge cause_bubbles Air Bubbles var_within->cause_bubbles cause_conc Incorrect Concentration Range no_sigmoid->cause_conc cause_solubility Solubility Issues no_sigmoid->cause_solubility cause_resistance Isolate Resistance no_sigmoid->cause_resistance cause_nonviable Non-viable Inoculum no_growth->cause_nonviable cause_bad_media Inappropriate Medium no_growth->cause_bad_media cause_solvent Solvent Toxicity no_growth->cause_solvent

Caption: Troubleshooting Logic for this compound Bioassay Variability.

References

Technical Support Center: Analytical Quantification of Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in the analytical quantification of Metalaxyl-M. It is intended for researchers, scientists, and drug development professionals working with this systemic fungicide.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of interference in this compound quantification?

A1: The most significant and common source of interference is the matrix effect , which occurs in both gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2][3] Matrix components co-extracted with this compound can either enhance or suppress the analyte's signal, leading to inaccurate quantification.[1][2][3] For example, in the analysis of scallions, significant matrix effects of -59.47% (signal suppression) were observed for this compound.[4]

Q2: What are matrix effects and how do they impact my results?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest in two ways:

  • Signal Enhancement: Co-eluting matrix components can block active sites in the GC inlet or on the LC column, preventing the thermal degradation or adsorption of this compound. This leads to a higher amount of the analyte reaching the detector, causing an overestimation of the concentration.[1][3]

  • Signal Suppression: Matrix components can compete with the analyte for ionization in the mass spectrometer's source, reducing the number of analyte ions that are formed and detected. This results in an underestimation of the concentration.[1]

Q3: Are there specific analytical methods recommended for this compound to minimize interference?

A3: Yes, modern methods combining a robust sample preparation technique with highly selective detection are recommended. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted and effective approach.[5][6] LC-MS/MS offers high selectivity and sensitivity, which helps to distinguish this compound from matrix components.[5] For GC-based analysis, using a mass spectrometer (GC-MS/MS) is also preferable to less selective detectors like Nitrogen-Phosphorus Detection (NPD).[7][8]

Q4: Can this compound metabolites interfere with the analysis?

A4: Yes, metabolites can be a source of interference, particularly if the analytical method is not specific enough. This compound can be metabolized to compounds that contain the 2,6-dimethylaniline moiety.[8][9][10] Some older or "common moiety" methods are designed to hydrolyze both the parent compound and its metabolites to this common structure before detection.[8] While useful for determining total residue, this approach does not distinguish the parent this compound from its metabolites. For specific quantification of the parent compound, a highly selective method like LC-MS/MS is necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Issue 1: Poor Recovery or Inaccurate Quantification

Possible Cause: Matrix Effects

Solution: The most effective way to compensate for matrix effects is to use matrix-matched calibration standards .[2][4] This involves preparing your calibration curve in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same degree of signal suppression or enhancement. For example, in the analysis of this compound in scallions, using a blank scallion matrix to prepare standard solutions was necessary to eliminate significant matrix effects.[4]

Logical Workflow for Troubleshooting Inaccurate Quantification

start Inaccurate Quantification of this compound cause1 Matrix Effects (Enhancement or Suppression) start->cause1 Is recovery inconsistent? cause2 Instrumental Issues start->cause2 Are peak shapes poor? cause3 Sample Prep Error start->cause3 Are results erratic? sol1a Use Matrix-Matched Calibration Standards cause1->sol1a Primary Solution sol1b Improve Sample Cleanup (e.g., d-SPE) cause1->sol1b Secondary Solution sol1c Dilute Sample Extract cause1->sol1c Alternative sol2a Clean Ion Source and Capillary cause2->sol2a sol2b Check for Leaks & Pressure Fluctuations cause2->sol2b sol2c Verify MS Calibration & Resolution cause2->sol2c sol3a Verify Extraction Solvent Volumes cause3->sol3a sol3b Ensure Proper Homogenization cause3->sol3b

Caption: Troubleshooting workflow for inaccurate this compound results.

Issue 2: Shifting Retention Times or Poor Peak Shape

Possible Cause: Column Contamination or Degradation

Solution:

  • Column Flushing: Flush the analytical column with a strong solvent (e.g., 100% organic mobile phase) to remove strongly retained matrix components.[11]

  • Guard Column: Use a guard column before your analytical column to trap contaminants and extend the life of the main column.

  • Check Mobile Phase: Ensure the mobile phase is correctly prepared, filtered, and degassed. Inconsistent pH or composition can cause retention time shifts.[12]

Issue 3: High Background Noise or Ghost Peaks

Possible Cause: System Contamination or Carryover

Solution:

  • Clean the Ion Source: Contamination in the mass spectrometer's ion source is a common cause of high background noise.[12] Follow the manufacturer's protocol for cleaning the source components.

  • Solvent Blanks: Run solvent blanks between sample injections to check for carryover. If carryover is observed, increase the needle wash volume or use a stronger wash solvent.

  • Use High-Purity Solvents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.[12]

Quantitative Data on Matrix Effects and Recovery

The following table summarizes recovery and matrix effect data from studies on this compound analysis in various matrices, illustrating the variability of interference.

MatrixAnalytical MethodSpiked Level (mg/kg)Average Recovery (%)RSD (%)Matrix Effect (%)Reference
Scallion QuEChERS LC-MS/MS0.00197.666.88-59.47[4]
0.01106.272.11[4]
198.484.90[4]
799.463.19[4]
Paddy Soil QuEChERS LC-MS/MS0.01 - 0.5076.00 - 111.36N/AN/A[13]
Rice Grains QuEChERS LC-MS/MS0.01 - 0.5076.00 - 111.36N/AN/A[13]
Paddy Water QuEChERS LC-MS/MS0.01 - 0.5076.00 - 111.36N/AN/A[13]

N/A: Not Available in the cited source.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Plant Matrices (e.g., Scallions)

This protocol is adapted from methods described for the analysis of this compound in produce.[4][5]

  • Homogenization: Weigh 10 g (±0.01 g) of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute.

    • Centrifuge at >4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube.

    • The d-SPE tube should contain a combination of sorbents to remove specific interferences. A common combination is Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences like fats. For scallions, a mix of 50 mg PSA + 50 mg C18 with 150 mg MgSO₄ has been shown to be effective.[4]

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at >4000 rpm for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Workflow for QuEChERS Sample Preparation

cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) homogenize 1. Homogenize Sample (10g in 50mL tube) add_solvent 2. Add Acetonitrile (10mL) homogenize->add_solvent add_salts 3. Add QuEChERS Extraction Salts add_solvent->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge (5 min) shake->centrifuge1 transfer 6. Transfer Supernatant to d-SPE tube centrifuge1->transfer Collect supernatant vortex 7. Vortex (1 min) transfer->vortex centrifuge2 8. Centrifuge (5 min) vortex->centrifuge2 final_step 9. Filter Supernatant (0.22µm) into Autosampler Vial centrifuge2->final_step Collect final extract

Caption: Generalized QuEChERS workflow for plant matrix analysis.

Protocol 2: LC-MS/MS Analysis

These are example starting conditions. The method must be optimized for your specific instrument and matrix.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (uHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute this compound and other compounds, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 2 - 10 µL

  • MS System: Tandem quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Example transitions for this compound are m/z 280.2 → 220.1 (quantifier) and m/z 280.2 → 192.1 (qualifier). These must be optimized on your specific instrument.

References

Technical Support Center: Enhancing Systemic Uptake of Metalaxyl-M in Experimental Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the systemic uptake of Metalaxyl-M.

Troubleshooting Guide

This guide addresses common problems that can hinder the effective systemic uptake of this compound in experimental plants.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Poor or no disease control despite this compound application. Fungicide Resistance: Pathogen populations may have developed resistance to phenylamide fungicides like this compound, especially in areas with a history of intensive use.[1][2][3]- Confirm pathogen identity and check for known resistance in your region. - Use this compound in rotation or combination with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[1][4] - Avoid exclusive reliance on phenylamides for disease control.[1]
Enhanced Microbial Degradation: Rapid breakdown of this compound by soil microorganisms, particularly in soils with a history of repeated applications.[5]- Test soil for enhanced degradation potential. - Consider alternative application methods like foliar sprays if soil degradation is suspected.[5] - Improve soil health to encourage a diverse microbial population, which can sometimes mitigate the dominance of degrading microbes.
Incorrect Application Timing or Technique: Application after infection is well-established may lead to reduced efficacy. Poor coverage during foliar application or inadequate soil distribution can also be a factor.- Apply this compound preventatively or at the first sign of disease.[4][6] - Ensure thorough foliage coverage for foliar sprays. - For soil drenches, apply sufficient volume to ensure the fungicide reaches the root zone (at least 10-15 cm deep).[7]
Phytotoxicity symptoms observed on plants after application (e.g., yellowing leaves, necrosis, stunted growth). Presence of S+ Isomer: The commercial formulation of metalaxyl contains both the fungicidally active R- isomer (this compound) and the phytotoxic S+ isomer.[8][9][10]- Use a formulation that contains only the R- isomer (mefenoxam) to reduce the risk of phytotoxicity.[11]
High Application Rate: Exceeding the recommended dosage can lead to plant injury.- Carefully calculate and calibrate application equipment to deliver the correct dose. - Conduct dose-response studies on a small batch of plants before treating the entire experimental group.
Environmental Stress: Plants under stress from drought, high temperatures (>85°F), or high humidity may be more susceptible to chemical injury.[12]- Avoid applying this compound to stressed plants. - Ensure adequate soil moisture before and after application. - Apply during cooler parts of the day.
Incompatible Tank Mixes: Mixing this compound with certain herbicides or other chemicals can increase the risk of phytotoxicity.[8]- Always perform a jar test to check for physical compatibility before tank-mixing. - Consult product labels for known incompatibilities.
Low or variable concentrations of this compound detected in plant tissues. Poor Formulation/Solubility: The formulation may not be optimized for uptake by the specific plant species or application method.- Select an appropriate formulation (e.g., EC, SC, WP) for your application method.[4] - Ensure wettable powders (WP) are fully suspended in water before application.
Suboptimal Adjuvant Use: Lack of or incorrect use of adjuvants can limit the spreading, sticking, and penetration of foliar-applied this compound.- For foliar applications, consider adding a non-ionic surfactant or a penetrant-type adjuvant to improve uptake through the leaf cuticle.[13][14][15]
Environmental Factors: High temperatures can lead to volatilization from leaf surfaces. Heavy rainfall shortly after foliar application can wash off the product. Soil properties (e.g., high organic matter or clay content) can lead to binding of the fungicide, making it less available for root uptake.[16]- For foliar applications, apply when rain is not expected for at least 6 hours.[17] - For soil applications, consider the soil type and organic matter content, as these can influence bioavailability.
Inefficient Translocation: The plant's ability to translocate the fungicide from the roots or leaves to other tissues may be limited by plant health or environmental conditions.- Ensure plants are healthy and actively transpiring to facilitate xylem transport. - For soil applications, adequate soil moisture is crucial for uptake and translocation.

Frequently Asked Questions (FAQs)

1. What is the primary mode of action of this compound?

This compound is a systemic fungicide that works by inhibiting ribosomal RNA synthesis in Oomycete pathogens.[4] This disruption of RNA polymerase activity halts protein synthesis, thereby preventing spore germination and mycelial growth.[4][6]

2. What is the difference between Metalaxyl and this compound?

Metalaxyl is a racemic mixture of two isomers: the R-isomer and the S-isomer. This compound (also known as mefenoxam) contains only the more biologically active R-isomer.[6][11] Consequently, this compound is more effective at lower doses and has a reduced environmental footprint.[6][11] The S-isomer has been shown to be responsible for the phytotoxicity sometimes observed with metalaxyl applications.[9][10]

3. Which application method provides better systemic uptake: foliar spray or soil drench?

Both methods can be effective, but the choice depends on the target pathogen and experimental conditions.

  • Soil drenching generally leads to higher concentrations of this compound within the plant as it is readily taken up by the roots and translocated upwards through the xylem.[18] However, it can be less effective if the soil has a high capacity for enhanced microbial degradation.[5]

  • Foliar application is effective for controlling diseases on above-ground plant parts.[6] The use of adjuvants can significantly enhance penetration through the leaf cuticle.

4. How can I improve the uptake of foliar-applied this compound?

The use of adjuvants can significantly improve the efficacy of foliar sprays.[15]

  • Surfactants (Wetting Agents/Spreaders): These reduce the surface tension of the spray droplets, allowing for more uniform coverage on the leaf surface.[13][14]

  • Penetrants (e.g., esterified seed oils): These can help the active ingredient move through the waxy cuticle of the leaf.[13]

  • Stickers: These help the fungicide adhere to the leaf surface and resist wash-off from rain or irrigation.[13]

5. What are the symptoms of this compound phytotoxicity?

Phytotoxicity symptoms can include light- to bright-yellowing of both young and old leaves, leaf necrosis, and stunted growth.[8][9] These symptoms are often associated with the S+ isomer present in racemic metalaxyl formulations.[9][10]

6. What environmental factors can influence the systemic uptake of this compound?

  • Soil Moisture: Adequate soil moisture is crucial for root uptake and subsequent translocation.

  • Temperature: High temperatures can increase the rate of volatilization from leaf surfaces and may also stress the plant, affecting uptake.[12]

  • Light: While this compound is relatively stable in sunlight, prolonged exposure can lead to some photodegradation.[16]

  • Soil Composition: Soils with high organic matter or clay content can adsorb this compound, reducing its availability for plant uptake.[16]

  • pH: Metalaxyl is stable to hydrolysis under normal environmental pH values.[16]

Quantitative Data on this compound Uptake and Translocation

The following tables summarize quantitative data on the distribution and dissipation of this compound in various experimental settings.

Table 1: Residue Levels of this compound in Different Plant Tissues

Plant SpeciesApplication MethodTissueConcentration (mg/kg)Time After Application
TomatoFoliar Spray (262.5 g a.i. ha⁻¹)Fruit2.39 (initial)0 days
TomatoFoliar Spray (262.5 g a.i. ha⁻¹)Fruit< 0.57 days
ChrysanthemumSoil ApplicationFlowers0.05 - 0.5021 days
DurianFoliar Spray (4 g/L)LeafPeak concentration6-24 hours
DurianSoil DrenchLeaf8x higher than foliar spray-
ScallionsFoliar SprayWhole Plant<0.001–0.0887 days

Data compiled from multiple sources.[18][19][20][21][22]

Table 2: Dissipation and Half-life of this compound in Different Matrices

MatrixHalf-life (t₁/₂)
Tomato Fruit1.81 days
Chrysanthemum Flowers21.7 days
Durian Leaf (Foliar)16.50 days
Scallions1.15 days
Thatch Layer (Turfgrass)2.7 days
Soil (Aerobic conditions)7-14 days
Soil (Tobacco field)13.7 - 16.6 days

Data compiled from multiple sources.[17][18][19][20][22][23][24]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Foliar Application of this compound
  • Preparation of Spray Solution:

    • Accurately weigh the required amount of this compound formulation (e.g., Wettable Powder - WP, Emulsifiable Concentrate - EC).

    • Prepare a stock solution if necessary.

    • In a calibrated sprayer, add half the required volume of water.

    • While agitating, add the this compound formulation.

    • If using an adjuvant (e.g., non-ionic surfactant at 0.1% v/v), add it to the tank.

    • Add the remaining water to reach the final desired volume and concentration (typical rates range from 0.1% to 0.3% active ingredient).[4]

  • Application:

    • Apply the solution to the plant foliage until runoff, ensuring complete coverage of both upper and lower leaf surfaces.

    • Use a fine nozzle to create a mist for uniform deposition.

    • Treat a control group of plants with a blank solution (water and adjuvant, if used).

  • Post-Application:

    • Allow the plants to dry completely.

    • Avoid overhead irrigation for at least 24 hours to prevent wash-off.

    • Maintain consistent environmental conditions for all experimental groups.

Protocol 2: Soil Drench Application of this compound
  • Preparation of Drench Solution:

    • Calculate the amount of this compound needed based on the soil surface area or pot volume.

    • Prepare a solution of the desired concentration in water. A common dosage for Pythium and Phytophthora control is around 0.2%.[7]

  • Application:

    • Ensure the soil is slightly moist before application to aid in even distribution.

    • Slowly and evenly pour the calculated volume of the fungicide solution onto the soil surface around the base of the plant.

    • The volume should be sufficient to drench the root zone to a depth of 10-15 cm.[7] For example, for small plots, a rate of 2.5 L/m² can be used.[7]

  • Post-Application:

    • A light irrigation can be applied after the drench to help move the fungicide into the root zone.

    • Monitor plants for any signs of phytotoxicity.

Protocol 3: Seed Treatment with this compound
  • Preparation:

    • Use a formulation specifically designed for seed treatment (e.g., Flowable Concentrate for Seed Treatment - FS).

    • Calculate the required amount of product per kilogram of seed based on the product label.

  • Application:

    • Place the seeds in a suitable container that can be sealed and rotated (e.g., a plastic bag or a commercial seed treater).

    • Add the calculated amount of the this compound formulation to the seeds.

    • Seal the container and agitate thoroughly until all seeds are uniformly coated.

  • Post-Application:

    • Spread the treated seeds in a thin layer in a well-ventilated area and allow them to air dry completely before planting.

    • Store treated seeds properly and label them clearly. Treated lucerne seed can be stored for up to 18 months, while chickpea, pea, and subterranean clover seed should be used within 6 months.[25]

Protocol 4: Extraction and Quantification of this compound from Plant Tissue (QuEChERS and HPLC-UV/LC-MS/MS)

This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Sample Homogenization:

    • Harvest plant tissue (leaves, stems, roots, or fruit) at specified time points after application.

    • Weigh a representative subsample (e.g., 10 g) of the plant material.[26]

    • Homogenize the sample, preferably at cryogenic temperatures, to a fine powder.

  • Extraction:

    • Transfer the homogenized sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[26]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[20]

    • Shake vigorously for 1 minute and centrifuge at >4000 rpm for 5-10 minutes.[20]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 1.5 mL) to a 2 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, 50 mg C18).[26]

    • Vortex for 1 minute and centrifuge at high speed for 5 minutes.[26]

  • Quantification:

    • Take the final supernatant for analysis.

    • HPLC-UV: Analyze the extract using a High-Performance Liquid Chromatography system with a UV detector. A typical mobile phase is a mixture of acetonitrile and water, with detection at around 270 nm.[27]

    • LC-MS/MS: For higher sensitivity and selectivity, use a Liquid Chromatography-Tandem Mass Spectrometry system. This is the preferred method for residue analysis and allows for very low limits of detection.[22][28][29]

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from certified reference standards.

Visualizations

Experimental_Workflow cluster_application Application Methods prep Preparation of This compound Formulation foliar Foliar Spray prep->foliar soil Soil Drench prep->soil seed Seed Treatment prep->seed app Application to Experimental Plants sample Plant Tissue Sampling (Time Course) app->sample extract Extraction (QuEChERS) sample->extract quant Quantification (HPLC or LC-MS/MS) extract->quant data Data Analysis quant->data foliar->app soil->app seed->app

Caption: Workflow for this compound uptake experiments.

Caption: this compound systemic uptake and translocation pathways.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Metalaxyl and Metalaxyl-M in Oomycete Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of Metalaxyl and its enantiomerically pure form, Metalaxyl-M (also known as Mefenoxam). The information presented is supported by experimental data to facilitate informed decisions in research and the development of effective plant disease management strategies.

Executive Summary

Metalaxyl is a systemic phenylamide fungicide widely used for the control of oomycete pathogens, a group of destructive plant pathogens including Phytophthora, Pythium, and Plasmopara species. It exists as a racemic mixture of two stereoisomers: the R-enantiomer and the S-enantiomer. Subsequent research revealed that the fungicidal activity resides almost exclusively in the R-enantiomer. This led to the development of this compound, an enriched formulation containing predominantly the active R-enantiomer. Consequently, this compound provides a higher biological activity, allowing for effective disease control at significantly lower application rates compared to the racemic Metalaxyl.

Quantitative Efficacy Comparison

The superior efficacy of this compound is evident in its lower effective concentration needed to inhibit pathogen growth and a lower percentage of resistant isolates observed in comparative studies.

FungicidePathogenIsolate TypeMean EC₅₀ (µg/mL)Reference
Metalaxyl Phytophthora capsiciSensitive0.27[1]
This compound (Mefenoxam) Phytophthora capsiciSensitive0.568[1]
Metalaxyl Phytophthora capsiciResistant470.34[1]
This compound (Mefenoxam) Phytophthora capsiciResistant366.5[1]
FungicidePathogenPercentage of Resistant IsolatesReference
Metalaxyl Phytophthora andina26.1%[2]
This compound (Mefenoxam) Phytophthora andina14.5%[2]

Note: EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the mycelial growth of a pathogen.

Mechanism of Action

Both Metalaxyl and this compound share the same mode of action. They specifically inhibit ribosomal RNA (rRNA) synthesis in oomycetes by targeting RNA polymerase I.[3] This disruption of protein synthesis ultimately leads to the cessation of fungal growth and development. The R-enantiomer exhibits a significantly higher affinity for the target enzyme, explaining its enhanced fungicidal activity.

cluster_fungicide Fungicide cluster_pathogen Oomycete Cell Metalaxyl Metalaxyl Metalaxyl_M This compound (R-enantiomer) RNA_Polymerase_I RNA Polymerase I Metalaxyl_M->RNA_Polymerase_I Inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Catalyzes Protein_Synthesis Protein Synthesis rRNA_Synthesis->Protein_Synthesis Enables Fungal_Growth Fungal Growth & Development Protein_Synthesis->Fungal_Growth Supports

Mechanism of action of this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the in vitro efficacy of fungicides like Metalaxyl and this compound.

In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)

This protocol is a standard method for determining the EC₅₀ value of a fungicide against a mycelial-growing oomycete.

1. Materials:

  • Pure cultures of the target oomycete pathogen (e.g., Phytophthora spp., Pythium spp.).
  • Appropriate culture medium (e.g., V8 juice agar, cornmeal agar, potato dextrose agar).
  • Technical grade Metalaxyl and this compound.
  • Sterile distilled water or a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Sterile petri dishes (90 mm).
  • Sterile cork borer (5-7 mm diameter).
  • Incubator.
  • Calipers or a ruler for measuring colony diameter.

2. Methodology:

  • Preparation of Fungicide Stock Solutions:

    • Prepare a stock solution of each fungicide in a suitable solvent. The concentration of the stock solution should be high enough to achieve the desired final concentrations in the agar medium.

  • Preparation of Fungicide-Amended Media:

    • Prepare the desired culture medium and autoclave it.

    • Cool the autoclaved medium to approximately 45-50°C in a water bath.

    • Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with only the solvent should also be prepared.

    • Thoroughly mix the fungicide into the agar and pour the amended media into sterile petri dishes. Allow the plates to solidify.

  • Inoculation:

    • From the growing edge of a 7-10 day old culture of the oomycete pathogen, take mycelial plugs using a sterile cork borer.

    • Place one mycelial plug in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates in the dark at the optimal temperature for the growth of the specific pathogen (typically 20-25°C).

  • Data Collection and Analysis:

    • Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • The EC₅₀ values are then calculated by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Start Start Prepare_Stock Prepare Fungicide Stock Solutions Start->Prepare_Stock Prepare_Media Prepare and Autoclave Culture Media Start->Prepare_Media Amend_Media Amend Media with Fungicide Concentrations Prepare_Stock->Amend_Media Prepare_Media->Amend_Media Pour_Plates Pour Amended Media into Petri Dishes Amend_Media->Pour_Plates Inoculate Inoculate Plates with Pathogen Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percent Inhibition and EC₅₀ Values Measure->Calculate End End Calculate->End

Experimental workflow for in vitro fungicide sensitivity testing.

Conclusion

The data consistently demonstrates that this compound (Mefenoxam) is the more potent and efficient form of the fungicide compared to the racemic Metalaxyl. Its enrichment with the biologically active R-enantiomer allows for a reduction in the amount of active ingredient required for effective oomycete disease control. This not only enhances its efficacy but also contributes to a reduced environmental load. For researchers and professionals in drug development, focusing on the enantiomerically pure this compound is recommended for developing more effective and sustainable fungicidal formulations.

References

Comparative Guide to HPLC Method Validation for Metalaxyl-M Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Metalaxyl-M, a widely used fungicide. The comparison is designed for researchers, scientists, and professionals in drug development and pesticide analysis, offering objective performance data and comprehensive experimental protocols.

Method 1: Reversed-Phase HPLC with UV Detection

This method is a robust and cost-effective approach for the routine analysis of this compound in formulated products. It utilizes a standard C18 column and isocratic elution with UV detection, making it accessible to most analytical laboratories.

Experimental Protocol: Method 1

1. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 50 mL volumetric flask.

  • Add 30 mL of acetonitrile and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm nylon syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: PerkinElmer HPLC Series 200 or equivalent.[1]

  • Column: Brownlee™ C-18 reversed-phase column (250 × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of distilled water and acetonitrile in a 37.5:62.5 (v/v) ratio.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 270 nm.[1]

  • Run Time: Approximately 5 minutes.[1]

3. Validation Procedure:

  • Linearity: Prepare a series of standard solutions of this compound in acetonitrile at concentrations ranging from 51.8 to 259 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.[1]

  • Precision: Analyze six replicate preparations of a single sample solution at 100% of the test concentration. Calculate the relative standard deviation (RSD) of the peak areas.

  • Accuracy (Recovery): Spike a blank formulation matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Prepare each level in triplicate and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the calibration curve using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve.[1]

Method 2: Chiral HPLC for Enantiomeric Purity

This method is essential for determining the enantiomeric purity of this compound, which is the biologically active R-enantiomer. It employs a chiral stationary phase to separate the R- and S-enantiomers, which is critical for quality control and regulatory compliance.

Experimental Protocol: Method 2

1. Sample Preparation:

  • Prepare a sample solution with a concentration of 1 mg/mL in the mobile phase (ethanol/hexane mixture).

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Astec® Cellulose DMP Chiral HPLC Column (25 cm x 4.6 mm, 5 µm particles).

  • Mobile Phase: A mixture of ethanol and hexane in a 25:75 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Validation Procedure:

  • Linearity: Prepare a series of solutions of a racemic mixture of Metalaxyl and a certified reference standard of this compound. Construct calibration curves for both the R- and S-enantiomers over a relevant concentration range.

  • Precision: Perform replicate injections (n=6) of a standard solution containing both enantiomers. The relative standard deviation (RSD) for the major enantiomer should be less than 5%, and for the minor enantiomer, it should be within 20% as it approaches the limit of quantification.[2]

  • Accuracy (Recovery): Spike a sample of pure this compound with known amounts of the S-enantiomer at different levels to assess the recovery of the impurity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD for the enantiomers in a similar chiral separation method (SFC-MS/MS) has been reported to be between 0.005 to 0.007 mg/kg, with an LOQ ranging from 0.017 to 0.020 mg/kg.[3] These values can serve as a benchmark for the sensitivity of the chiral HPLC method.

Performance Data Comparison

The following table summarizes the validation parameters for the two HPLC methods, providing a clear comparison of their performance characteristics.

Validation ParameterMethod 1: HPLC-UVMethod 2: Chiral HPLC (Representative Values)
Linearity Range 51.8 - 259 µg/mLNot specified, but should cover the expected range of the main enantiomer and its impurity.
Correlation Coefficient (R²) 0.992> 0.99
Precision (RSD) < 1.5%< 5% (major enantiomer), < 20% (minor enantiomer)[2]
Accuracy (Recovery) 99.21 - 101.16%[1]Typically 80 - 120%
LOD 0.422 µg/mL[1]~0.005 - 0.007 mg/kg (based on a similar chiral method)[3]
LOQ 1.28 µg/mL[1]~0.017 - 0.020 mg/kg (based on a similar chiral method)[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental and validation processes described.

cluster_0 Experimental Workflow A Sample Weighing B Dissolution in Solvent & Sonication A->B C Dilution to Final Volume B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F Data Acquisition & Analysis E->F

Caption: General experimental workflow for sample preparation and HPLC analysis.

cluster_1 Method Validation Logical Flow start Define Analytical Method specificity Specificity start->specificity linearity Linearity & Range start->linearity precision Precision (Repeatability & Intermediate) start->precision accuracy Accuracy (Recovery) start->accuracy sensitivity Sensitivity (LOD & LOQ) start->sensitivity robustness Robustness start->robustness end Validated Method specificity->end linearity->end precision->end accuracy->end sensitivity->end robustness->end

Caption: Logical relationship of parameters in HPLC method validation.

References

A Comparative Analysis of Metalaxyl-M and Azoxystrobin for Oomycete Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oomycetes, or water molds, are a destructive group of fungus-like eukaryotic microorganisms responsible for significant economic losses in agriculture worldwide. Devastating diseases such as late blight of potato and tomato (Phytophthora infestans), downy mildew of grapes (Plasmopara viticola), and various root and stem rots caused by Pythium species are all attributed to oomycetes. Effective management of these pathogens heavily relies on the application of fungicides. Among the arsenal of chemical controls, Metalaxyl-M and azoxystrobin represent two distinct and widely used classes of fungicides. This guide provides an objective comparison of their performance, mechanisms of action, and experimental data to aid researchers and professionals in making informed decisions for oomycete control strategies.

This compound, the more active R-enantiomer of metalaxyl, is a phenylamide fungicide with a highly specific mode of action against oomycetes.[1] It disrupts nucleic acid synthesis by targeting RNA polymerase I, thereby inhibiting ribosomal RNA synthesis.[2] In contrast, azoxystrobin belongs to the quinone outside inhibitor (QoI) group of fungicides, which have a broader spectrum of activity.[3] Its mode of action involves the inhibition of mitochondrial respiration by binding to the cytochrome bc1 complex, ultimately blocking ATP production.[4]

This comparison guide delves into the quantitative efficacy of these two fungicides against key oomycete pathogens, details the experimental protocols used to generate this data, and visually represents their mechanisms of action and experimental workflows.

Quantitative Performance Data

The following tables summarize the in vitro and in vivo efficacy of this compound and azoxystrobin against various oomycete species. Data from studies that directly compare both fungicides are prioritized to ensure a fair comparison.

Table 1: In Vitro Mycelial Growth Inhibition (EC50 and EC90 Values in µg/mL)

Oomycete SpeciesThis compound (as Metalaxyl)AzoxystrobinReference
Phytophthora capsiciEC50: <0.1, EC90: 0.13EC50: >1,000, EC90: >1,000[5]
Phytophthora citrophthoraEC50: 0.13, EC90: 1.3EC50: >1,000, EC90: >1,000[5]
Phytophthora parasiticaEC50: 0.38, EC90: 40.2EC50: 256, EC90: >1,000[5][6]

Table 2: In Vitro Inhibition of Zoospore Cyst Germination (EC50 and EC90 Values in µg/mL)

Oomycete SpeciesThis compound (as Metalaxyl)AzoxystrobinReference
Phytophthora capsiciEC50: 32, EC90: 49EC50: >1,000, EC90: >1,000[5]
Phytophthora citrophthoraEC50: 280, EC90: 529EC50: >1,000, EC90: >1,000[5]
Phytophthora parasiticaEC50: 124, EC90: 241EC50: 614, EC90: >1,000[5]

Table 3: In Vivo Disease Control of Grapevine Downy Mildew (Plasmopara viticola)

Application TimingMetalaxyl (260 µg/mL)Azoxystrobin (250 µg/mL)Reference
Protectant (1-5 days before inoculation) 100% disease control100% disease control[7][8]
Post-infection (1 day after inoculation) 100% disease control33% reduction in disease incidence[7]
Post-infection (3-5 days after inoculation) Substantial reduction in disease severity and sporulationLittle effect on disease incidence, but reduced colony area and sporulation[7][8]
Postsymptom (6 days after inoculation) 84% reduction in resporulation85% reduction in resporulation[7][8]

Signaling Pathways and Mechanisms of Action

The distinct modes of action of this compound and azoxystrobin are crucial to their efficacy and should be considered in resistance management strategies.

cluster_metalaxyl This compound cluster_azoxystrobin Azoxystrobin Metalaxyl_M This compound RNA_Polymerase_I RNA Polymerase I Metalaxyl_M->RNA_Polymerase_I Inhibits rRNA_synthesis Ribosomal RNA Synthesis RNA_Polymerase_I->rRNA_synthesis Protein_synthesis Protein Synthesis rRNA_synthesis->Protein_synthesis Fungal_growth Oomycete Growth rRNA_synthesis->Fungal_growth Inhibition leads to cessation of Protein_synthesis->Fungal_growth Azoxystrobin Azoxystrobin Cytochrome_bc1 Cytochrome bc1 Complex (Qo site) Azoxystrobin->Cytochrome_bc1 Binds to and inhibits Electron_transport Mitochondrial Electron Transport Cytochrome_bc1->Electron_transport ATP_production ATP Production Electron_transport->ATP_production Cellular_respiration Cellular Respiration ATP_production->Cellular_respiration Fungal_growth2 Oomycete Growth ATP_production->Fungal_growth2 Inhibition leads to cessation of Cellular_respiration->Fungal_growth2 start Start prepare_media Prepare V8 juice agar medium start->prepare_media add_fungicide Incorporate serial dilutions of This compound or Azoxystrobin into molten agar prepare_media->add_fungicide pour_plates Pour amended agar into Petri dishes add_fungicide->pour_plates inoculate Place a mycelial plug from an actively growing oomycete culture in the center of each plate pour_plates->inoculate incubate Incubate plates in the dark at 25°C inoculate->incubate measure Measure colony diameter at regular intervals incubate->measure calculate Calculate the effective concentration to inhibit growth by 50% (EC50) and 90% (EC90) measure->calculate end End calculate->end start Start grow_seedlings Grow grapevine seedlings to the 3-4 leaf stage start->grow_seedlings apply_fungicide Apply Metalaxyl or Azoxystrobin solution to foliage at different time points relative to inoculation grow_seedlings->apply_fungicide inoculate Inoculate leaves with a suspension of *Plasmopara viticola* sporangia apply_fungicide->inoculate incubate Incubate seedlings in a high-humidity environment to promote infection and disease development inoculate->incubate assess_disease Assess disease severity by measuring parameters such as disease incidence, lesion size, and sporulation incubate->assess_disease analyze_data Analyze data to determine the percentage of disease control assess_disease->analyze_data end End analyze_data->end

References

A Comparative Analysis of Metalaxyl and Metalaxyl-M: Enantiospecific Effects and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals assessing the enantiospecific properties, efficacy, and environmental impact of the fungicide Metalaxyl and its active enantiomer, Metalaxyl-M.

This guide provides a comprehensive comparison of Metalaxyl and its resolved enantiomer, this compound (also known as mefenoxam). Metalaxyl, a widely used phenylamide fungicide, exists as a racemic mixture of two enantiomers, the R- and S-isomers. This compound, however, is enriched with the biologically active R-enantiomer, leading to significant differences in efficacy, application rates, and environmental behavior. This guide presents key experimental data, detailed methodologies, and visual representations of the underlying mechanisms to aid in the informed selection and application of these fungicides in research and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences between Metalaxyl and this compound in terms of their fungicidal efficacy, toxicological profile, and environmental fate.

Table 1: Fungicidal Efficacy against Oomycete Pathogens

PathogenMetalaxyl EC50 (µg/mL)This compound EC50 (µg/mL)Reference
Phytophthora infestans (sensitive)0.270.568[1]
Phytophthora infestans (resistant)470.34366.5[1]
Pythium ultimumNot SpecifiedNot Specified
Plasmopara viticolaNot SpecifiedNot Specified

Table 2: Toxicological Profile on Non-Target Organisms

OrganismTestMetalaxyl LC50/LD50This compound LC50/LD50Reference
Rat (oral, acute)LD50669 mg/kg375 mg/kg (female), 953 mg/kg (male)[2][3]
Rat (dermal, acute)LD50>3100 mg/kgNot Specified[2]
Bobwhite Quail (oral, acute)LD50Practically non-toxicNot Specified[2]
Rainbow Trout (96h)LC50>100 mg/LNot Specified[2]
Daphnia magna (48h)LC5012.5 - 28 mg/LNot Specified[2]
Earthworm (Eisenia fetida)LC500.022 mg/cm²0.052 mg/cm²
Bee (Apis mellifera)LD50 (contact)200 µ g/bee Not Specified[4]

Table 3: Environmental Fate

ParameterMetalaxylThis compoundReference
Soil Half-life (field)7 - 170 daysGenerally shorter than Metalaxyl[2]
Soil Half-life (lab, German soil)R-enantiomer degraded fasterNot applicable
Soil Half-life (lab, Cameroonian soil)S-enantiomer degraded fasterNot applicable
Water Solubility (20°C)7100 mg/LNot Specified[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assessing fungicidal efficacy and enantioselective degradation in soil.

Protocol 1: Fungicidal Efficacy Testing (In Vitro)

This protocol outlines a method for determining the half-maximal effective concentration (EC50) of fungicides against oomycete pathogens like Phytophthora infestans.

1. Isolate and Culture Preparation:

  • Obtain a pure culture of the target oomycete pathogen.
  • Grow the pathogen on a suitable solid medium (e.g., V8 juice agar) at an optimal temperature (e.g., 18-20°C) in the dark.
  • For sporangia production, incubate the culture plates under fluorescent light for several days.
  • Harvest sporangia by flooding the plate with sterile distilled water and gently scraping the surface.

2. Fungicide Stock Solution and Dilutions:

  • Prepare a stock solution of Metalaxyl or this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform a serial dilution of the stock solution to obtain a range of concentrations to be tested. The final concentration of the solvent in the medium should be non-toxic to the pathogen.

3. In Vitro Assay:

  • Prepare the growth medium (e.g., clarified V8 juice agar) and amend it with the different concentrations of the fungicide just before pouring it into Petri dishes.
  • Inoculate the center of each agar plate with a mycelial plug or a suspension of sporangia of the pathogen.
  • Include a control group with no fungicide and a solvent control.
  • Incubate the plates at the optimal temperature in the dark.

4. Data Collection and Analysis:

  • Measure the radial growth of the mycelium from the point of inoculation at regular intervals until the colony in the control plate reaches a specific diameter.
  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.
  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Protocol 2: Enantioselective Degradation in Soil (Laboratory Incubation)

This protocol describes a laboratory experiment to assess the enantioselective degradation of Metalaxyl in soil.

1. Soil Collection and Preparation:

  • Collect soil samples from the desired location, removing any large debris.
  • Sieve the soil to ensure homogeneity.
  • Determine the soil's physicochemical properties (pH, organic matter content, texture).
  • Adjust the soil moisture to a specific percentage of its water-holding capacity.

2. Fungicide Application:

  • Prepare a stock solution of racemic Metalaxyl.
  • Apply the fungicide solution to the soil to achieve a desired initial concentration. Ensure even distribution by thorough mixing.
  • Prepare control soil samples without the fungicide.

3. Incubation:

  • Place the treated and control soil samples in incubation vessels (e.g., glass jars).
  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
  • Maintain soil moisture throughout the experiment by periodic addition of water.

4. Sampling and Extraction:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
  • Extract the fungicide residues from the soil using a suitable organic solvent (e.g., acetonitrile or acetone) and extraction technique (e.g., shaking, sonication).
  • Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).

5. Chiral Analysis:

  • Analyze the extracts using a chiral high-performance liquid chromatography (HPLC) system equipped with a chiral column capable of separating the R- and S-enantiomers of Metalaxyl.
  • Quantify the concentration of each enantiomer at each time point.

6. Data Analysis:

  • Plot the concentration of each enantiomer against time.
  • Calculate the degradation half-life (DT50) for each enantiomer using first-order kinetics.
  • Determine the enantiomer fraction (EF) at each time point to assess the degree of enantioselectivity in the degradation process.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the action and analysis of Metalaxyl and this compound.

G cluster_fungus Oomycete Cell Metalaxyl Metalaxyl / this compound RNA_Polymerase_I RNA Polymerase I Metalaxyl->RNA_Polymerase_I Inhibits rRNA_synthesis rRNA Synthesis Ribosome_Biogenesis Ribosome Biogenesis rRNA_synthesis->Ribosome_Biogenesis RNA_Polymerase_I->rRNA_synthesis Catalyzes Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Mycelial_Growth Mycelial Growth & Sporulation Protein_Synthesis->Mycelial_Growth

Caption: Mechanism of action of Metalaxyl and this compound in Oomycetes.

G start Start: Soil Sample (Treated with Racemic Metalaxyl) extraction Solvent Extraction (e.g., Acetonitrile) start->extraction cleanup Extract Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup analysis Chiral HPLC Analysis cleanup->analysis data Data Acquisition: Concentration of R- and S-enantiomers analysis->data calculation Calculation: - Half-life (DT50) for each enantiomer - Enantiomer Fraction (EF) data->calculation end Result: Enantioselective Degradation Profile calculation->end

Caption: Experimental workflow for assessing enantioselective degradation in soil.

References

Cross-Resistance Analysis: A Comparative Guide to Metalaxyl-M and Benalaxyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenylamide fungicides Metalaxyl-M (also known as mefenoxam) and benalaxyl, with a focus on the critical issue of cross-resistance in oomycete pathogens. Understanding the nuances of cross-resistance is paramount for developing effective and sustainable disease management strategies. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key concepts to support informed research and development decisions.

Executive Summary

This compound and benalaxyl belong to the Fungicide Resistance Action Committee (FRAC) Group 4, sharing a specific mode of action: the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I.[1][2][3] While this shared mechanism suggests a high likelihood of cross-resistance, the available evidence presents a complex and sometimes contradictory picture. The Fungicide Resistance Action Committee (FRAC) states that there is full cross-resistance among all phenylamide fungicides.[1] However, some pathogen-specific studies suggest a lack of cross-resistance. For instance, research on Phytophthora infestans has indicated that metalaxyl-resistant isolates do not exhibit cross-resistance to benalaxyl.[4][5] This guide delves into these findings, presenting the available quantitative data and outlining the methodologies used to assess fungicide sensitivity.

Data Presentation: Quantitative Analysis of Fungicide Efficacy

Table 1: Efficacy of this compound (Mefenoxam) against Sensitive and Resistant Oomycete Isolates

PathogenIsolate TypeEC50 (µg/mL) of this compoundReference
Pseudoperonospora cubensisSensitive>0.01 - <0.1[6]
Pseudoperonospora cubensisIntermediate Resistance>1 - <10[6]
Pseudoperonospora cubensisHigh Resistance>100[6]
Phytophthora infestansSensitive-[7]
Phytophthora infestansResistant-[7]
Plasmopara viticolaSensitive-[8]
Plasmopara viticolaResistant-[8]

Note: Specific EC50 values for P. infestans and P. viticola were not explicitly provided in the cited review, but the presence of sensitive and resistant populations was confirmed.

Table 2: Cross-Resistance Profile of Metalaxyl-Resistant Phytophthora infestans

FungicideCross-Resistance Observed in Metalaxyl-Resistant IsolatesReference
BenalaxylNo[4][5]
AzoxystrobinNo[4][5]
MandipropamidNo[4][5]
CymoxanilNo[4][5]
FluopicolideNo[4][5]

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance relies on standardized in vitro assays. The following is a detailed protocol for the widely used amended agar medium method to determine EC50 values.

Protocol: Amended Agar Medium Assay for Fungicide Sensitivity Testing

1. Preparation of Fungal Isolates:

  • Culture the oomycete isolates to be tested on a suitable nutrient agar medium (e.g., V8 juice agar, potato dextrose agar) at an optimal temperature for growth (typically 18-25°C) in the dark.
  • Use actively growing margins of the cultures for inoculation.

2. Preparation of Fungicide Stock Solutions:

  • Prepare a high-concentration stock solution of both this compound and benalaxyl in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol).
  • Perform serial dilutions of the stock solution with sterile distilled water to create a range of working concentrations. The concentration range should be broad enough to capture the full dose-response curve, from no inhibition to complete inhibition of mycelial growth.

3. Preparation of Fungicide-Amended Agar Medium:

  • Prepare the desired agar medium and autoclave.
  • Allow the medium to cool to approximately 45-50°C in a water bath.
  • Add the appropriate volume of each fungicide working solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
  • Also, prepare a control set of plates containing the agar medium with the solvent used for the fungicide stock solution at the same concentration as in the treated plates.
  • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

4. Inoculation and Incubation:

  • Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the leading edge of actively growing fungal cultures.
  • Place one mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.
  • Seal the plates with parafilm and incubate them at the optimal growth temperature in the dark.

5. Data Collection and Analysis:

  • Measure the colony diameter (in two perpendicular directions) of the fungal growth on each plate after a predetermined incubation period (e.g., 5-7 days), or when the mycelium on the control plates has reached a significant portion of the plate diameter.
  • Calculate the mean colony diameter for each treatment.
  • Determine the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control using the formula:
  • Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
  • Plot the percentage of inhibition against the logarithm of the fungicide concentration.
  • Calculate the EC50 value (the concentration of the fungicide that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical software.

Visualizing the Mechanisms and Processes

Mode of Action of Phenylamide Fungicides

The following diagram illustrates the molecular mechanism of action for both this compound and benalaxyl.

cluster_fungus Oomycete Cell Phenylamide This compound / Benalaxyl RNA_Polymerase_I RNA Polymerase I Phenylamide->RNA_Polymerase_I Inhibits rRNA_Precursor pre-rRNA rDNA Ribosomal DNA (rDNA) rDNA->rRNA_Precursor Transcription by RNA Polymerase I Ribosome_Biogenesis Ribosome Biogenesis rRNA_Precursor->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Fungal_Growth Mycelial Growth & Sporulation Protein_Synthesis->Fungal_Growth

Caption: Mode of action of phenylamide fungicides.

Experimental Workflow for Cross-Resistance Analysis

This diagram outlines the key steps involved in a typical cross-resistance study.

Start Start: Isolate Collection Isolate_Characterization Characterize Isolates (Sensitive vs. Resistant to this compound) Start->Isolate_Characterization Fungicide_Prep Prepare Serial Dilutions (this compound & Benalaxyl) Isolate_Characterization->Fungicide_Prep Amended_Media Prepare Fungicide-Amended Agar Media Fungicide_Prep->Amended_Media Inoculation Inoculate Plates with Fungal Isolates Amended_Media->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Data_Collection Measure Mycelial Growth Incubation->Data_Collection EC50_Calculation Calculate EC50 Values Data_Collection->EC50_Calculation Cross_Resistance_Analysis Compare EC50 Values to Determine Cross-Resistance EC50_Calculation->Cross_Resistance_Analysis End End: Conclusion on Cross-Resistance Cross_Resistance_Analysis->End

Caption: Experimental workflow for cross-resistance analysis.

Logical Relationship of Phenylamide Cross-Resistance

This diagram illustrates the theoretical basis and observed variations in cross-resistance among phenylamide fungicides.

cluster_theory Theoretical Basis cluster_observation Observed Reality Shared_MOA Shared Mode of Action (Inhibition of RNA Polymerase I) Shared_Target Identical Target Site Shared_MOA->Shared_Target P_infestans Phytophthora infestans (Metalaxyl-Resistant) Shared_MOA->P_infestans Leads to... P_viticola Plasmopara viticola Shared_MOA->P_viticola Leads to... Cross_Resistance_Expected Positive Cross-Resistance Expected (FRAC Guideline) Shared_Target->Cross_Resistance_Expected No_Cross_Resistance No Cross-Resistance to Benalaxyl P_infestans->No_Cross_Resistance Cross_Resistance_Observed Cross-Resistance Among Phenylamides Observed P_viticola->Cross_Resistance_Observed

Caption: Logical relationship of phenylamide cross-resistance.

References

Validating the Target Site of Metalaxyl-M in RNA Polymerase I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metalaxyl-M's performance in targeting RNA polymerase I with alternative fungicides. Supporting experimental data, detailed methodologies for key experiments, and visual representations of pathways and workflows are presented to aid in research and drug development.

This compound, the R-enantiomer of the fungicide metalaxyl, is a systemic fungicide renowned for its efficacy against oomycete pathogens. Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis through the specific targeting of RNA polymerase I.[1][2][3] This disruption of rRNA production is a critical blow to the pathogen's ability to synthesize proteins and ultimately leads to cell death.[4][5]

Comparative Efficacy Against Oomycete Pathogens

The following table summarizes the 50% effective concentration (EC50) values of this compound and its alternatives against various oomycete pathogens. It is important to note that the efficacy of these fungicides can be significantly impacted by the development of resistance in pathogen populations.

FungicideChemical ClassMode of ActionTarget Pathogen(s)EC50 Range (µg/mL) - Sensitive IsolatesEC50 Range (µg/mL) - Resistant Isolates
This compound (Mefenoxam) PhenylamideRNA polymerase I inhibitorPhytophthora spp., Pythium spp., Plasmopara viticola0.01 - 1.3>100
Phosphonates PhosphonateInduction of host defense and direct inhibitionPhytophthora spp., Downy MildewsNot directly comparable (different mode of action)Not applicable
Dimethomorph Carboxylic Acid AmideCellulose synthase inhibitorPhytophthora spp., Downy Mildews0.05 - 1.0Generally low resistance risk
Cymoxanil Cyanoacetamide-oximeMulti-site inhibitorPlasmopara viticola, Phytophthora infestans1 - 10Low resistance risk
Fluopicolide BenzamideDelocalization of spectrin-like proteinsPhytophthora spp., Downy Mildews0.1 - 1.0Low resistance risk
Propamocarb CarbamateDisrupts fatty acid and phospholipid synthesisPythium spp., Phytophthora spp.0.1 - 5.0Low resistance risk
Mancozeb DithiocarbamateMulti-site contact inhibitorBroad spectrum, including oomycetesNot applicable (contact fungicide)Very low resistance risk

Direct Inhibition of RNA Polymerase I

While whole-organism efficacy data is crucial, direct measurement of enzymatic inhibition provides a clearer understanding of the compound's potency at the target site. One study indicated that metalaxyl strongly inhibits rRNA synthesis (approximately 80% inhibition at 0.5 µg/mL) in Phytophthora nicotianae.[1] However, the same study reported that the fungicide did not inhibit the activity of a partially purified RNA polymerase isolated from the fungus, suggesting that the inhibitory action might be more complex and potentially involve factors present in the nuclear environment.[1] Further research with highly purified oomycete RNA polymerase I is necessary to determine the precise IC50 (50% inhibitory concentration) or Ki (inhibition constant) values for this compound and to elucidate the exact molecular mechanism of inhibition.

Experimental Protocols for Target Validation

Validating the interaction between a small molecule like this compound and a large enzyme complex such as RNA polymerase I requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Experimental Workflow for Target Validation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Biophysical Binding Assays cluster_2 Phase 3: In Vivo Confirmation a Purification of Oomycete RNA Polymerase I b In Vitro RNA Polymerase I Activity Assay a->b c Determine IC50 of this compound b->c f Determine Kd and Stoichiometry c->f Correlate inhibition with binding d Isothermal Titration Calorimetry (ITC) d->f e Surface Plasmon Resonance (SPR) e->f i Confirm Target Engagement f->i Validate in vivo relevance g Site-Directed Mutagenesis of RNA Polymerase I Subunits h In Vivo Fungicide Sensitivity Assays g->h h->i G Metalaxyl_M This compound RNAP_I RNA Polymerase I Metalaxyl_M->RNAP_I Inhibits pre_rRNA pre-rRNA Synthesis RNAP_I->pre_rRNA Catalyzes transcription of rDNA Ribosomal DNA (rDNA) rDNA->pre_rRNA Template rRNA_processing rRNA Processing pre_rRNA->rRNA_processing Cell_death Cell Death pre_rRNA->Cell_death Blocked Ribosome_assembly Ribosome Assembly rRNA_processing->Ribosome_assembly Protein_synthesis Protein Synthesis Ribosome_assembly->Protein_synthesis Enables Cell_growth Cell Growth & Proliferation Protein_synthesis->Cell_growth Cell_growth->Cell_death Inhibition leads to

References

Comparative Metabolomics of Oomycetes Treated with Metalaxyl-M: An Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of Metalaxyl-M on oomycetes. While direct, comprehensive metabolomic studies on oomycetes treated with this compound are not extensively available in the public domain, this document synthesizes the established mechanism of action with metabolomic data from other organisms to offer insights into the potential metabolic perturbations.

This compound, the more active R-enantiomer of the fungicide metalaxyl, is a phenylamide fungicide specifically targeting oomycetes, a group of destructive plant pathogens.[1] Its primary mode of action is the inhibition of ribosomal RNA synthesis by targeting RNA polymerase I.[1][2][3] This targeted action disrupts protein synthesis and ultimately leads to cell death.[2] While this primary mechanism is well-understood, the downstream metabolic consequences in oomycetes are less characterized.

This guide extrapolates potential metabolic shifts in oomycetes by examining studies on other organisms, providing a foundational understanding for future research in this area.

Experimental Protocols

Detailed experimental protocols for a comparative metabolomics study of oomycetes treated with this compound would typically involve the following steps.

Oomycete Culture and this compound Treatment
  • Organism: Phytophthora spp. or Pythium spp. are commonly used oomycete models.

  • Culture Conditions: Grow the oomycete mycelium in a suitable liquid medium (e.g., V8 juice broth or a defined synthetic medium) at an optimal temperature (e.g., 25°C) in the dark.

  • Treatment: Introduce this compound at a specific concentration (e.g., the EC50 value) to the culture during the exponential growth phase. A control group without this compound treatment is essential.

  • Harvesting: Harvest the mycelia at different time points post-treatment by filtration. Immediately quench metabolic activity by flash-freezing in liquid nitrogen and store at -80°C until extraction.

Metabolite Extraction

A common method for extracting a broad range of metabolites is a biphasic extraction using a methanol/chloroform/water system.

  • Homogenization: Homogenize the frozen mycelia in a pre-chilled solvent mixture, typically a combination of methanol and water, to precipitate proteins and extract polar and semi-polar metabolites.

  • Phase Separation: Add chloroform to the homogenate to induce phase separation. This will result in a polar (methanol/water) phase containing primary metabolites and a non-polar (chloroform) phase containing lipids.

  • Collection: Separate the phases by centrifugation. Collect the polar and non-polar extracts for subsequent analysis.

Metabolomic Analysis
  • Analytical Platforms: Utilize high-resolution analytical techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile primary metabolites after derivatization.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for analyzing a wide range of polar and non-polar metabolites.

  • Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify significant differences in metabolite levels between the treated and control groups.

Quantitative Data Summary

While direct quantitative data for oomycetes is limited, studies on mice and earthworms have shown differential metabolic perturbations between racemic metalaxyl and this compound. These findings, presented below, may offer clues to the potential effects in oomycetes.

Table 1: Comparative Metabolic Perturbations in Mice Exposed to Rac-Metalaxyl and this compound [3][4]

Affected Metabolic PathwayRac-Metalaxyl Induced ChangesThis compound Induced Changes
Amino Acid Metabolism AlteredSignificantly Altered
Energy Metabolism (TCA Cycle) AlteredSignificantly Altered
Lipid Metabolism No significant effectGlycerophospholipid metabolism, Glyoxylate and dicarboxylate metabolism affected
Gut Microbiota Metabolism AlteredSignificantly Altered
Aminoacyl-tRNA Biosynthesis No significant effectAbnormal
Arginine Biosynthesis No significant effectAbnormal

Table 2: Number of Altered Urinary Metabolites in Mice [3][4][5]

TreatmentNumber of Altered Metabolites
Rac-Metalaxyl 10
This compound 19

Table 3: Comparative Metabolic Disturbances in Earthworms (Eisenia fetida) [6]

Affected Metabolic PathwayMetalaxyl Induced ChangesThis compound Induced Changes
Tricarboxylic Acid (TCA) Cycle DisturbedDisturbed
Urea Cycle Stronger impactDisturbed

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its study.

MetalaxylM_Pathway This compound This compound RNA Polymerase I RNA Polymerase I This compound->RNA Polymerase I Inhibits rRNA Synthesis rRNA Synthesis RNA Polymerase I->rRNA Synthesis Blocks Ribosome Biogenesis Ribosome Biogenesis rRNA Synthesis->Ribosome Biogenesis Prevents Protein Synthesis Protein Synthesis Ribosome Biogenesis->Protein Synthesis Disrupts Cell Growth and Proliferation Cell Growth and Proliferation Protein Synthesis->Cell Growth and Proliferation Halts Oomycete Cell Death Oomycete Cell Death Cell Growth and Proliferation->Oomycete Cell Death

Caption: Mechanism of action of this compound in oomycetes.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis cluster_interpretation Biological Interpretation Oomycete Culture Oomycete Culture This compound Treatment This compound Treatment Oomycete Culture->this compound Treatment Mycelia Harvesting Mycelia Harvesting This compound Treatment->Mycelia Harvesting Metabolite Extraction Metabolite Extraction Mycelia Harvesting->Metabolite Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Metabolite Extraction->LC-MS/GC-MS Analysis Data Processing Data Processing LC-MS/GC-MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Biomarker Discovery Biomarker Discovery Pathway Analysis->Biomarker Discovery

References

Metalaxyl-M: A Comparative Guide to its Efficacy Against Oomycete Strains with Known Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Metalaxyl-M's performance against oomycete strains with varying resistance profiles. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in research and development.

Executive Summary

This compound, the R-enantiomer of metalaxyl, is a systemic fungicide widely used for controlling oomycete pathogens.[1] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis, which is crucial for protein synthesis and cell growth in these organisms.[2][3] However, the emergence of resistant strains of prominent pathogens like Phytophthora infestans, Plasmopara viticola, and Pythium species has necessitated a thorough understanding of its efficacy and a comparative analysis with alternative solutions.[1] This guide presents quantitative data from various studies to illustrate the performance of this compound against both sensitive and resistant oomycete strains and compares it with other fungicides.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the 50% effective concentration (EC50) values of this compound against various oomycete species with different sensitivity levels. A lower EC50 value indicates higher efficacy.

Table 1: Efficacy of this compound against Phytophthora Species

Pathogen SpeciesResistance ProfileThis compound EC50 (µg/mL)Reference(s)
Phytophthora capsiciSensitive0.12 - 1.1[4]
Phytophthora capsiciResistant3 - 863[4]
Phytophthora rubiVery Sensitive<0.20
Phytophthora rubiSensitive0.21 - 1.18
Phytophthora rubiReduced Sensitivity1.19 - 4.71
Phytophthora erythrosepticaSensitive<1.0[5]
Phytophthora erythrosepticaResistant>100[5]
Phytophthora infestansSensitive<0.01 - 0.1[6]
Phytophthora infestansIntermediately-Resistant0.011 - 0.1[6]
Phytophthora infestansResistant>5[7]

Table 2: Comparative Efficacy of this compound and Alternative Fungicides against Phytophthora Species

Pathogen SpeciesFungicideResistance ProfileEC50 (µg/mL)Reference(s)
Phytophthora capsiciMandipropamidMetalaxyl-Resistant0.001 - 0.037[8]
Phytophthora capsiciDimethomorph-<0.1 - 0.38[9]
Phytophthora capsiciFosetyl-Al-50 - 285[9]
Phytophthora infestansMandipropamidMetalaxyl-Resistant0.02 - 2.98[6]

Experimental Protocols

In Vitro Efficacy Assessment: Radial Growth Assay

This method is commonly used to determine the EC50 value of a fungicide against a pathogen.

  • Media Preparation: Prepare a suitable agar medium (e.g., V8 juice agar or rye agar) and amend it with a series of fungicide concentrations. A non-amended medium serves as the control.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing margin of a pathogen culture onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific pathogen (e.g., 20-24°C) in the dark.

  • Data Collection: Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.[5][10]

In Vivo Efficacy Assessment: Detached Leaf Assay

This assay provides a bridge between in vitro and whole-plant studies.

  • Leaf Collection: Collect young, fully expanded leaves from healthy, untreated plants.

  • Treatment: Apply the fungicide to the leaves at various concentrations. This can be done by spraying or by placing the petiole in a fungicide solution.

  • Inoculation: After the fungicide treatment has dried, inoculate the leaves with a suspension of pathogen spores (e.g., zoospores or sporangia). A droplet of the inoculum is typically placed on the abaxial (lower) surface of the leaf.

  • Incubation: Place the inoculated leaves in a humid chamber at an appropriate temperature and light cycle to facilitate infection.

  • Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion size or the percentage of the leaf area covered by lesions.[7][9]

In Vivo Efficacy Assessment: Whole Plant Assay (Field or Greenhouse)

This method evaluates fungicide performance under more realistic conditions.

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment. Treatments should include the test fungicide at various application rates, a positive control (a standard, effective fungicide), and a negative control (untreated).

  • Plant Material: Use a susceptible host plant variety to ensure adequate disease development.

  • Fungicide Application: Apply the fungicides according to the desired schedule (preventative or curative) using calibrated spray equipment to ensure uniform coverage.

  • Inoculation: In controlled environments, plants can be artificially inoculated with the pathogen. In field trials, reliance is often on natural infection, ensuring the trial is located in an area with a history of the target disease.

  • Disease Assessment: Regularly assess disease incidence (percentage of infected plants) and severity (percentage of tissue affected) throughout the trial period.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.[11][12][13]

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_cell Oomycete Cell Metalaxyl_M This compound Uptake Cellular Uptake Metalaxyl_M->Uptake RNA_Polymerase_I RNA Polymerase I Uptake->RNA_Polymerase_I Inhibits rRNA_synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_synthesis Catalyzes rDNA rDNA (template) rDNA->rRNA_synthesis Transcription Ribosome_Biogenesis Ribosome Biogenesis rRNA_synthesis->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Growth_Inhibition Mycelial Growth Inhibition Protein_Synthesis->Growth_Inhibition Leads to

Caption: Mode of action of this compound in oomycetes.

Experimental Workflow for In Vitro Fungicide Resistance Testing

cluster_workflow In Vitro Resistance Testing Workflow start Start: Isolate Pathogen culture Culture Pathogen on Non-Amended Medium start->culture inoculate Inoculate Plates with Mycelial Plugs culture->inoculate prepare_plates Prepare Agar Plates with Varying Fungicide Concentrations prepare_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 classify Classify Isolate (Sensitive, Intermediate, Resistant) determine_ec50->classify end End: Resistance Profile classify->end

Caption: Workflow for in vitro fungicide resistance profiling.

References

A Comparative Guide to the Environmental Fate of Metalaxyl and Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

The fungicide metalaxyl, a racemic mixture of two enantiomers (R- and S-isomers), has been a staple in agriculture for controlling oomycete pathogens.[1][2] Its successor, Metalaxyl-M (also known as mefenoxam), is an enantiomerically pure formulation of the more biologically active R-isomer.[2][3] This "chiral switch" was intended to reduce the environmental load of the pesticide by using a lower application rate of the active ingredient.[2][4] This guide provides a detailed comparison of the environmental fate of racemic metalaxyl and this compound, supported by experimental data, to assist researchers in understanding the environmental implications of these two fungicides.

I. Soil Degradation and Persistence

The degradation of metalaxyl in soil is a complex process influenced by microbial activity and soil characteristics. A key finding is the enantioselective degradation of the racemic mixture, where the two enantiomers break down at different rates.[4][5][6]

In many soil environments, the fungicidally active R-enantiomer (this compound) degrades faster than the inactive S-enantiomer.[4][7] This leads to an enrichment of the S-enantiomer in the soil over time when the racemic mixture is applied.[8] However, the degradation rates and enantioselectivity can vary significantly depending on the soil type and its microbial populations. For instance, in some German soils, the R-enantiomer degraded much faster, while in a Cameroonian soil, the S-enantiomer degraded more rapidly, suggesting that different microbial communities have distinct enzymatic preferences.[6][7]

The primary metabolite of both Metalaxyl and this compound in soil is their corresponding carboxylic acid derivative, often referred to as metalaxyl acid or metabolite 1.[4][8][9] This transformation is predominantly carried out by soil microorganisms.[9][10]

Quantitative Data on Soil Degradation
CompoundSoil TypeHalf-life (DT50) in daysReference
Metalaxyl (racemic)Temperate soil (Germany)R-enantiomer: faster degradation[6]
Tropical soil (Cameroon)S-enantiomer: faster degradation[6]
Field conditions7 - 170[11]
This compoundField dissipation studies (France, Italy, Spain, Switzerland)5 - 35[8]
Temperate and Tropical soils17 - 38[6][7]

II. Leaching and Mobility

Both Metalaxyl and this compound are relatively water-soluble and have a low tendency to adsorb to soil particles, which gives them the potential to leach into groundwater.[9][11] The extent of leaching is influenced by soil composition, particularly organic matter content.[11][12] Studies have shown that in substrates lacking sufficient organic matter, such as peat, the leaching of this compound is more pronounced.[12][13]

Experimental Data on Leaching Potential
CompoundExperimental SetupKey FindingsReference
Metalaxyl-Readily leaches in sandy soil; increased organic matter decreases leaching. Detected in groundwater in several states.[11]
This compoundLysimeter studies with various substratesLeaching rate was greater in substrates without peat. Increased peat content reduced leaching.[12][13]

III. Aquatic Fate

In aquatic environments, metalaxyl is generally stable to hydrolysis at neutral pH.[14] However, its persistence can be influenced by sunlight. While stable in the dark, exposure to sunlight can reduce its half-life in water.[11] The high water solubility and persistence of metalaxyl pose a risk of surface and groundwater contamination.[9][15]

IV. Ecotoxicity

The switch from racemic metalaxyl to the enantiomerically pure this compound was partly driven by the goal of reducing non-target effects. However, recent studies suggest that this compound may exhibit higher toxicity to some non-target organisms than the racemic mixture. For example, one study found this compound to be more toxic to the aquatic oligochaete Tubifex tubifex.[16][17] Another study on the earthworm Eisenia fetida indicated that this compound could cause cytotoxic and genotoxic effects.[18] Conversely, other research has suggested that racemic metalaxyl has a stronger impact on the urea cycle in earthworms, implying a different toxicological profile.[19]

Ecotoxicity Data
OrganismCompoundEndpointValue (mg/L)Reference
Daphnia magnaMetalaxylLC5012.5 - 28[11]
Rainbow trout, Carp, BluegillMetalaxyl96-hour LC50> 100[11]
Tubifex tubifexThis compoundHigher toxicity observed compared to Metalaxyl-[16][17]
Eisenia fetidaThis compoundCytotoxic and genotoxic effects observed-[18]

V. Experimental Protocols

Soil Degradation Study (Based on Buerge et al., 2003)
  • Soil Preparation: Freshly collected soil samples are passed through a 2 mm sieve.

  • Incubation Setup: Racemic metalaxyl or enantiopure R- and S-metalaxyl are applied to separate soil portions. The soils are then incubated in the dark at a controlled temperature (e.g., 20°C).

  • Sampling: Soil samples are collected at regular intervals over a period of several weeks.

  • Extraction: Metalaxyl and its metabolites are extracted from the soil using an organic solvent (e.g., acetonitrile).

  • Analysis: The concentrations of the R- and S-enantiomers and their metabolites are determined using enantioselective gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a chiral column.[4][6]

  • Data Analysis: Degradation kinetics are determined by plotting the concentration of each enantiomer over time and fitting the data to a first-order decay model to calculate half-lives.

Leaching Study (Based on Nikologianni et al., 2010)
  • Lysimeter Setup: Lysimeters are constructed and filled with different soil substrates.

  • Pesticide Application: A solution of this compound is applied to the surface of the lysimeters.

  • Leachate Collection: Leachate is collected from the bottom of the lysimeters after simulated rainfall events.

  • Analysis: The concentration of this compound in the leachate is determined by high-performance liquid chromatography-mass spectrometry (LC/MS).[12][13]

  • Data Analysis: The total amount of this compound leached is calculated and compared across different soil substrates.

VI. Visualizing Degradation Pathways

The primary degradation pathway for both Metalaxyl and this compound in the environment involves the microbial hydrolysis of the methyl ester group to form the corresponding carboxylic acid.

cluster_metalaxyl Metalaxyl (Racemic) cluster_metalaxyl_m This compound Metalaxyl Metalaxyl (R- and S-enantiomers) Metabolite_Acid_Racemic Metalaxyl Acid (R- and S-enantiomers) Metalaxyl->Metabolite_Acid_Racemic Microbial Hydrolysis Metalaxyl_M This compound (R-enantiomer) Metabolite_Acid_M Metalaxyl Acid (R-enantiomer) Metalaxyl_M->Metabolite_Acid_M Microbial Hydrolysis

Primary degradation pathway of Metalaxyl and this compound in soil.

Metalaxyl Racemic Metalaxyl (Applied to Soil) R_Enantiomer R-Enantiomer (this compound) Metalaxyl->R_Enantiomer S_Enantiomer S-Enantiomer Metalaxyl->S_Enantiomer Faster_Degradation Faster Degradation (in many soils) R_Enantiomer->Faster_Degradation Enantioselective Degradation Slower_Degradation Slower Degradation S_Enantiomer->Slower_Degradation Enrichment Relative Enrichment of S-Enantiomer in Soil Slower_Degradation->Enrichment

References

Synergistic Interactions of Metalaxyl-M: A Comparative Guide to Enhanced Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Metalaxyl-M, the more biologically active R-enantiomer of the fungicide metalaxyl, is a cornerstone in the management of diseases caused by Oomycete pathogens, such as downy mildew and late blight.[1][2] Its systemic nature and specific mode of action, targeting RNA polymerase I to inhibit ribosomal RNA synthesis, provide effective protective and curative control.[3][4] However, the site-specific nature of this compound also makes it prone to resistance development.[5][6] To enhance its efficacy, broaden the spectrum of activity, and manage resistance, this compound is frequently combined with other fungicides. This guide provides a comparative analysis of the synergistic effects of this compound with various fungicidal partners, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mode of Action and Synergistic Pathways

This compound acts systemically, being absorbed by the plant and translocated through the xylem, to inhibit fungal growth internally.[4] Its primary target is the inhibition of ribosomal RNA synthesis, which halts protein production and prevents further growth and sporulation.[2][4] Many combination partners are contact fungicides with multi-site modes of action. This dual approach of a systemic, specific-site fungicide with a contact, multi-site fungicide not only provides comprehensive control but is also a key strategy in delaying the development of resistance.[6][7]

cluster_fungus Fungal Cell nucleus Nucleus ribosomes Ribosomes nucleus->ribosomes rRNA Synthesis mitochondrion Mitochondrion cell_wall Cell Wall / Membrane enzymes Various Enzymes (Multi-Site) metalaxyl_m This compound (Systemic - FRAC 4) metalaxyl_m->nucleus Inhibits RNA Polymerase I azoxystrobin Azoxystrobin (QoI - FRAC 11) azoxystrobin->mitochondrion Inhibits Respiration (Complex III) mancozeb Mancozeb (Contact - FRAC M3) mancozeb->enzymes Inactivates Multiple Enzymes

References

Degradation of Metalaxyl-M in Soil: A Comparative Guide to Enantioselective Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chiral compounds like Metalaxyl-M is critical. This guide provides a comparative analysis of the enantioselective degradation of this compound in various soil environments, supported by experimental data and detailed methodologies.

This compound, the R-enantiomer of the fungicide metalaxyl, exhibits stereoselective degradation in soil, a process significantly influenced by soil properties, most notably pH. The persistence and potential environmental impact of this compound are therefore closely linked to the specific soil environment it enters. This guide synthesizes findings from key research to provide a clear comparison of its degradation under different conditions.

Enantioselective Degradation: The Influence of Soil pH

The enantioselectivity of metalaxyl degradation in soil is primarily driven by microbial activity, which is in turn heavily influenced by soil pH.[1][2] Research has consistently shown a distinct shift in the preferential degradation of metalaxyl enantiomers across a pH gradient.

In aerobic soils with a pH greater than 5 , the biologically active R-enantiomer (this compound) is degraded at a faster rate than the S-enantiomer.[1] This leads to an enrichment of the S-enantiomer in the remaining soil residue. Conversely, in aerobic soils with a pH below 4, and in most anaerobic soils , the degradation preference is reversed, with the S-enantiomer degrading more rapidly than the R-enantiomer.[1] In the intermediate pH range of 4 to 5 , the degradation of both enantiomers occurs at similar rates.[1] This pH-dependent enantioselectivity highlights the importance of considering soil characteristics when assessing the environmental fate of this compound.

Comparative Degradation Rates in Different Soil Types

The half-life of this compound, a measure of its persistence, varies significantly between different soil types, reflecting differences in microbial populations and soil chemistry.

Soil TypepHR-enantiomer (this compound) Half-life (days)S-enantiomer Half-life (days)Enantioselective TrendReference
German Soil (Temperate)Not specifiedFaster degradationSlower degradationR > S[3]
Cameroonian Soil (Tropical)Not specifiedSlower degradationFaster degradationS > R[3]
Aerobic Soils> 5Faster degradationSlower degradationR > S[1]
Aerobic Soils4-5Similar degradation ratesSimilar degradation ratesR ≈ S[1]
Aerobic Soils< 4Slower degradationFaster degradationS > R[1]
Anaerobic SoilsVariousSlower degradationFaster degradationS > R[1]

Note: The specific half-life values can range from 17 to 38 days, and in some agricultural soils, from 9 to 127 days, depending on the specific soil characteristics and environmental conditions.[3][4]

Experimental Protocols

A standardized approach is crucial for studying the enantioselective degradation of this compound in soil. The following outlines a typical experimental protocol synthesized from established methodologies.[5][6][7]

Soil Collection and Characterization
  • Soil Sampling: Collect soil from the desired locations, typically from the top 0-20 cm layer.

  • Sieving and Homogenization: Air-dry the soil samples and pass them through a 2 mm sieve to ensure homogeneity.

  • Soil Analysis: Characterize the soil for key properties including:

    • pH

    • Organic carbon content

    • Soil texture (sand, silt, clay percentages)

    • Moisture content

Soil Incubation Study
  • Soil Preparation: Weigh a standardized amount of the characterized soil (e.g., 100g) into individual incubation flasks.

  • Moisture Adjustment: Adjust the soil moisture to a predetermined level, typically 40-60% of the water-holding capacity, to ensure optimal microbial activity.

  • Pre-incubation: Acclimatize the soil by incubating it in the dark at a constant temperature (e.g., 20-25°C) for a period of 7 to 14 days to allow the microbial communities to stabilize.

  • Application of this compound:

    • Prepare a stock solution of racemic metalaxyl or enantiomerically pure this compound in a suitable solvent (e.g., acetone).

    • Apply the solution to the soil to achieve the desired concentration, ensuring even distribution by thorough mixing.

    • A control group of soil samples without the addition of this compound should be included.

  • Incubation Conditions:

    • Incubate the flasks in the dark to prevent photodegradation.

    • Maintain a constant temperature (e.g., 20-25°C).

    • Ensure aerobic conditions by allowing for air exchange, or establish anaerobic conditions by purging with an inert gas like nitrogen.

  • Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

Sample Extraction and Analysis
  • Extraction:

    • Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Employ a validated extraction method such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for efficient extraction and cleanup.[8]

  • Enantioselective Analysis:

    • Analyze the extracts using a chromatographic technique capable of separating the enantiomers.

    • High-Performance Liquid Chromatography (HPLC): Utilize a chiral column (e.g., cellulose-based) with a suitable mobile phase (e.g., hexane/2-propanol) to separate the R- and S-enantiomers.[9] Detection can be achieved using a UV detector or a mass spectrometer (LC-MS).

    • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the analytes may be necessary prior to analysis on a chiral GC column.[1]

  • Data Analysis:

    • Quantify the concentration of each enantiomer at each time point.

    • Calculate the half-life (t1/2) for each enantiomer using first-order degradation kinetics.

Visualizing the Process

To better understand the experimental workflow and the key factors influencing the degradation of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Soil Preparation & Setup cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection sieving Sieving & Homogenization soil_collection->sieving characterization Soil Characterization (pH, OM, etc.) sieving->characterization incubation_setup Incubation Flask Setup characterization->incubation_setup moisture_adjustment Moisture Adjustment incubation_setup->moisture_adjustment pre_incubation Pre-incubation moisture_adjustment->pre_incubation application This compound Application pre_incubation->application incubation Controlled Incubation (Temperature, Light) application->incubation sampling Time-course Sampling incubation->sampling extraction Soil Extraction (QuEChERS) sampling->extraction chiral_separation Chiral Separation (HPLC/GC) extraction->chiral_separation quantification Enantiomer Quantification chiral_separation->quantification data_analysis Half-life Calculation quantification->data_analysis

Caption: Experimental workflow for studying the enantioselective degradation of this compound in soil.

logical_relationship cluster_soil Soil Environment cluster_degradation Degradation Outcome soil_ph Soil pH microbial_activity Microbial Activity soil_ph->microbial_activity influences enantioselective_degradation Enantioselective Degradation of this compound microbial_activity->enantioselective_degradation drives degradation_rate Degradation Rate (Half-life) enantioselective_degradation->degradation_rate determines

Caption: Key factors influencing the enantioselective degradation of this compound in soil.

References

Quantitative Analysis of Metalaxyl-M Toxicity in Tubifex tubifex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity of the fungicide Metalaxyl-M in the freshwater oligochaete Tubifex tubifex, a key bioindicator organism in aquatic toxicology. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's environmental impact relative to other pesticides.

Comparative Toxicity Data

Table 1: Survival Rate of Tubifex tubifex Exposed to Metalaxyl and this compound

CompoundConcentration (mg/L)Survival Rate (%)Reference
Metalaxyl2063.33 ± 15.28[1]
20063.33 ± 5.77[1]
This compound 20 50.00 ± 10.00 [1]
200 46.67 ± 11.55 [1]

The data clearly indicates that this compound exhibits higher toxicity to Tubifex tubifex than its racemic form, metalaxyl, resulting in lower survival rates at the same concentrations.[1]

For a broader perspective, the following table compares the 96-hour LC50 values of various other pesticides in Tubifex tubifex.

Table 2: Comparative 96-hour LC50 Values of Various Pesticides in Tubifex tubifex

PesticideType96-hour LC50 (mg/L)Reference
SheathmarFungicide3.1863[2]
ImidaclopridInsecticide0.3 (24-hour LC50)[3]
ProfenofosInsecticide0.59[4]
λ-cyhalothrinInsecticide0.13[4]
AzadirachtinBiopesticide82.15[4]
PhenolIndustrial Chemical221.55[5]
Propiconazole (Tilt®)Fungicide2.110[6]

Sub-lethal Toxic Effects: Oxidative Stress

Exposure to this compound has been shown to induce significant sub-lethal effects in Tubifex tubifex, primarily through the induction of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. Key antioxidant enzymes are affected, indicating cellular damage.

Table 3: Effects of Metalaxyl and this compound on Antioxidant Enzyme Activities in Tubifex tubifex

EnzymeEffect of MetalaxylEffect of this compoundReference
Catalase (CAT)InhibitionInhibition[1][7]
Superoxide Dismutase (SOD)InhibitionInhibition[1][7]
Glutathione S-transferase (GST)InhibitionInhibition[1][7]

Studies have demonstrated that both metalaxyl and this compound inhibit the activities of Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione S-transferase (GST) in T. tubifex.[1][7] Notably, this compound exhibited a greater inhibitory effect on these enzymes, suggesting a higher potential to induce oxidative stress.[7]

Experimental Protocols

Acute Toxicity Test (LC50 Determination)

A standardized protocol for determining the acute toxicity of a substance to Tubifex tubifex is outlined below, based on common methodologies.

  • Test Organisms : Healthy, adult Tubifex tubifex worms are acclimated to laboratory conditions for a minimum of 7 days.

  • Test Substance : Stock solutions of the test pesticide are prepared in an appropriate solvent.

  • Test Conditions : The test is conducted in glass beakers containing a defined volume of reconstituted water.

  • Concentration Range : A series of test concentrations are prepared by diluting the stock solution. A control group (without the test substance) is also maintained.

  • Exposure : A known number of worms (e.g., 10-20) are introduced into each beaker.

  • Duration : The worms are exposed for a period of 96 hours.

  • Observation : Mortality is recorded at 24, 48, 72, and 96 hours. Worms are considered dead if they do not respond to gentle prodding.

  • Data Analysis : The LC50 value and its 95% confidence limits are calculated using probit analysis or other appropriate statistical methods.

Antioxidant Enzyme Assays

The following are generalized protocols for measuring the activity of key antioxidant enzymes in Tubifex tubifex homogenates.

  • Sample Preparation :

    • A known weight of Tubifex tubifex is homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 7.4).

    • The homogenate is then centrifuged at a high speed (e.g., 10,000 x g) at 4°C for a specified time (e.g., 15-20 minutes).

    • The resulting supernatant is collected and used for the enzyme assays.

  • Catalase (CAT) Activity Assay :

    • The assay is based on the decomposition of hydrogen peroxide (H2O2) by CAT.

    • The reaction mixture typically contains phosphate buffer, the sample supernatant, and H2O2.

    • The decrease in absorbance due to H2O2 consumption is measured spectrophotometrically at 240 nm.

    • CAT activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

  • Superoxide Dismutase (SOD) Activity Assay :

    • SOD activity is often measured using an indirect method, such as the inhibition of the reduction of nitroblue tetrazolium (NBT).

    • The reaction involves the generation of superoxide radicals (e.g., by a xanthine/xanthine oxidase system), which then reduce NBT to formazan.

    • SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of NBT.

    • The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

    • SOD activity is expressed as units per milligram of protein, where one unit is often defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

  • Glutathione S-transferase (GST) Activity Assay :

    • GST activity is determined by measuring the conjugation of glutathione (GSH) to a substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB).

    • The reaction mixture includes phosphate buffer, GSH, CDNB, and the sample supernatant.

    • The formation of the resulting conjugate is monitored by an increase in absorbance at 340 nm.

    • GST activity is expressed as µmol of CDNB-GSH conjugate formed per minute per milligram of protein.

Visualizations

Experimental Workflow

G cluster_acclimation Acclimation cluster_exposure Exposure Acclimation Acclimation of Tubifex tubifex Exposure Exposure to this compound (96 hours) Acclimation->Exposure Introduction to Test Concentrations Mortality Mortality Assessment (LC50 Calculation) Exposure->Mortality Data Collection (24, 48, 72, 96h) Biochemical Biochemical Analysis (Antioxidant Enzymes) Exposure->Biochemical Sample Homogenization

Caption: Experimental workflow for assessing this compound toxicity in Tubifex tubifex.

Proposed Signaling Pathway of Oxidative Stress

G MetalaxylM This compound Exposure ROS Increased Reactive Oxygen Species (ROS) MetalaxylM->ROS SOD_node Superoxide Dismutase (SOD) MetalaxylM->SOD_node CAT_node Catalase (CAT) MetalaxylM->CAT_node GST_node Glutathione S-transferase (GST) MetalaxylM->GST_node OxidativeDamage Oxidative Damage (Lipid Peroxidation, etc.) ROS->OxidativeDamage SOD_node->ROS Inhibits CAT_node->ROS Inhibits GST_node->ROS Detoxifies CellularEffects Adverse Cellular Effects (e.g., Apoptosis) OxidativeDamage->CellularEffects

References

Safety Operating Guide

Proper Disposal Procedures for Metalaxyl-M: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Metalaxyl-M, a systemic fungicide, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from excess chemical to contaminated labware. Adherence to these protocols is essential to prevent environmental contamination and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure appropriate Personal Protective Equipment (PPE) is worn to prevent exposure. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye or face protection.[1][2][3][4] Work in a well-ventilated area to avoid inhalation of any dusts or vapors.[1][5][6]

Step-by-Step Disposal Procedures

The fundamental principle for this compound disposal is to prevent its release into the environment.[5] The chemical should never be allowed to enter drains, sewers, water courses, or the soil.[5][6][7] All waste containing this compound must be managed in accordance with applicable local, state, and national regulations.[1][2][7]

1. Disposal of Unused or Excess this compound Product:

  • Do Not Discard in General Waste: Unused this compound must not be disposed of with household or general laboratory garbage.[6]

  • Professional Disposal: The primary method of disposal is to send the chemical to a licensed waste management company or an approved waste disposal plant.[5]

  • Maintain Original Container: Whenever possible, leave the chemical in its original container. Ensure it is tightly closed and properly labeled.

2. Disposal of Empty this compound Containers:

  • Empty Contents Thoroughly: Ensure the container is fully empty of its contents.[5][7]

  • Triple Rinse: It is recommended to triple rinse the container with a suitable solvent (e.g., water, depending on the formulation).[7] The rinsate should be collected and treated as chemical waste.

  • Render Unusable: Do not reuse empty containers for any purpose.[5][7] Do not burn or use a cutting torch on empty drums.[5]

  • Recycling/Disposal: Empty, rinsed containers should be taken for local recycling or waste disposal as advised by your institution's safety office or local waste authority.[7]

3. Management of Spills and Contaminated Materials:

  • Containment: In the event of a spill, prevent the material from spreading and entering drains or waterways.[1][7]

  • Absorb Spillage: For liquid spills, use a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to collect the spillage.[1][7] For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect and Package: Place the absorbed material and any other contaminated items (e.g., paper towels, PPE) into a suitable, sealable, and clearly labeled container for disposal.[1][6]

  • Decontaminate Area: Clean the spill area thoroughly.[1]

  • Dispose as Hazardous Waste: The collected contaminated material must be disposed of as hazardous waste through a licensed contractor, in accordance with local regulations.[6]

Hazard and Disposal Summary

The following table summarizes key data points relevant to the safe disposal and handling of this compound.

ParameterInformationCitation
Primary Disposal Route Send to a licensed waste management company.[5]
Environmental Hazard Harmful to aquatic life; may cause long-lasting harmful effects in the aquatic environment.[5]
Disposal Prohibitions Do not allow to enter drains, sewers, soil, or waterways. Do not dispose of with household garbage.[5][6][7]
Container Disposal Empty thoroughly, triple rinse, and do not reuse. Dispose of or recycle according to local regulations.[5][7]
Spill Cleanup Material Use non-combustible absorbent materials (sand, earth, vermiculite).[1][7]
Bioaccumulation Low potential for bioaccumulation.[1][3][7]
Mobility in Soil Ranges from low to very high mobility depending on soil type.[1][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MetalaxylM_Disposal_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node waste_node waste_node start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Excess Product waste_type->unused_product  Chemical empty_container Empty Container waste_type->empty_container Container spill_waste Spill/Contaminated Material waste_type->spill_waste Contaminated   Material collect_waste Collect in Labeled, Sealed Container unused_product->collect_waste rinse_container Triple Rinse Container empty_container->rinse_container spill_waste->collect_waste store_waste Store Waste Securely for Pickup collect_waste->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose/Recycle Container per Local Regulations rinse_container->dispose_container collect_rinsate->store_waste licensed_disposal Arrange Pickup by Licensed Waste Contractor store_waste->licensed_disposal

Caption: Logical workflow for the safe disposal of different types of this compound waste.

References

Essential Safety and Handling Guide: Personal Protective Equipment for Metalaxyl-M

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Metalaxyl-M. It offers procedural, step-by-step guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE)

When handling this compound, specific PPE is required to minimize exposure and ensure personal safety. The level of protection depends on the task being performed, the concentration of the substance, and the potential for splashing or aerosol generation. Always consult the product's specific Safety Data Sheet (SDS) before handling.

The following table summarizes the recommended PPE for handling this compound.

Exposure Route PPE Item Specification Task-Specific Recommendations
Dermal (Skin & Body) Chemical-Resistant GlovesNitrile or rubber gloves.[1][2] Elbow-length gauntlet style recommended.[2][3]All Handling: Always wear gloves. High-Splash Risk (Mixing, Pouring): Use elbow-length gloves.[2][3]
Protective ClothingLong-sleeved shirt and long pants.[4] Chemical-resistant suit or coveralls.[1][5]Low-Toxicity/Low-Risk: Washable cotton coveralls may suffice.[2] High-Splash Risk: Wear waterproof coveralls or a chemical-resistant apron over coveralls.[2]
FootwearChemical-resistant boots.[4][5]Spill Cleanup/Large-Scale Handling: Required. Pants should be worn over boots.[3]
Ocular (Eyes & Face) Eye & Face ProtectionSafety glasses with side shields, chemical goggles, or a face shield.[1][4][5][6][7]All Handling: Minimum of safety glasses. High-Splash Risk (Mixing, Pouring): Use chemical goggles and a face shield.[3]
Respiratory RespiratorAir-purifying respirator with a particle filter (e.g., N, R, or P-type).[1][4]Handling Powders/Dusts: Required to avoid inhalation.[4] Poor Ventilation/Aerosol Generation: Use a respirator.[1]

Operational Plans: PPE Protocols

Proper procedure is as critical as the equipment itself. Follow these steps for donning, doffing, and maintaining your PPE.

Donning (Putting On) PPE: A Step-by-Step Guide
  • Inspect PPE: Before each use, carefully inspect all equipment for damage, such as holes, tears, or cracks.[8] Damaged PPE should be discarded and replaced immediately.[2][8]

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Body Protection: Put on your coveralls or lab coat over your personal clothing. If required, add a chemical-resistant apron.

  • Footwear: Put on chemical-resistant boots.

  • Respirator: If required, perform a seal check to ensure your respirator fits properly.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Put on chemical-resistant gloves last. Pull the cuffs of the gloves over the sleeves of your coveralls.

Doffing (Removing) PPE: A Step-by-Step Guide

The outer surface of your PPE should be considered contaminated. Remove PPE carefully to avoid self-contamination.

  • Gloves: Wash the outside of your gloves before removing them.[3] Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves.

  • Apron/Coveralls: Remove your apron or coveralls by rolling them down and away from your body to avoid contaminating your personal clothes.

  • Footwear: Remove boots without touching the contaminated exterior with your bare hands.

  • Eye and Face Protection: Remove goggles or a face shield by handling the strap or headband from the back.

  • Respirator: Remove your respirator last by handling the straps.

  • Hand Hygiene: Wash your hands and any exposed skin thoroughly with soap and water immediately after removing all PPE.[1]

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is crucial to prevent environmental contamination and accidental exposure.

  • Segregation: All disposable PPE (gloves, coveralls, respirator cartridges) should be considered contaminated waste.

  • Containment: Place all used disposable PPE into a designated, clearly labeled, and sealed waste container.[4]

  • Regulatory Compliance: Dispose of the waste container as hazardous or special waste through a licensed waste management company, in accordance with all local, state, and federal regulations.[1][7]

  • Non-Reusable Items: Do not reuse disposable items.[1] Coveralls or other absorbent materials that are heavily contaminated with undiluted this compound should be discarded immediately and not laundered for reuse.[8]

  • Reusable Items: Clean and decontaminate all reusable PPE, such as rubber boots, face shields, and respirators, according to the manufacturer's instructions after each use. Store clean PPE in a separate, designated area away from chemical storage.[8]

Visual Workflow and Process Diagrams

The following diagrams illustrate the selection and disposal workflows for PPE when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_end start Start: Handling this compound task Identify Handling Task (e.g., Weighing, Mixing, Spill) start->task risk Assess Risk of Exposure (Splash, Dust, Aerosol) task->risk body Body Protection: Coveralls, Apron, Boots risk->body All Tasks hand Hand Protection: Chemical-Resistant Gloves risk->hand All Tasks eye Eye/Face Protection: Goggles, Face Shield risk->eye High Splash Risk? resp Respiratory Protection: Respirator with Particle Filter risk->resp Dust/Aerosol Risk? end_node Proceed with Task body->end_node hand->end_node eye->end_node resp->end_node

Caption: PPE selection workflow for handling this compound.

PPE_Disposal_Plan cluster_start cluster_separation Segregation cluster_disposal Disposal & Decontamination cluster_end start Task Complete: Doff PPE disposable Disposable PPE (Gloves, Coveralls, Filters) start->disposable reusable Reusable PPE (Goggles, Boots, Respirator Body) start->reusable waste Place in Labeled Hazardous Waste Container disposable->waste decon Clean & Decontaminate per Manufacturer's Instructions reusable->decon end_dispose Arrange for Licensed Waste Disposal waste->end_dispose end_store Store Clean PPE in Designated Area decon->end_store

Caption: Disposal and decontamination plan for used PPE.

References

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。